Iturin A2
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H74N12O14 |
|---|---|
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
3-[(3S,6R,9R,12S,16R,19S,22R,25S)-6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)/t28-,30+,31-,32+,33-,34-,35+,36+/m1/s1 |
InChI Key |
HNAPWDKFUSLFFE-HRADWJPASA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Iturin A2 from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iturin A2, a potent antifungal lipopeptide produced by Bacillus subtilis, stands as a promising candidate for applications in agriculture and medicine. Its discovery and subsequent isolation have paved the way for extensive research into its biosynthesis, mode of action, and potential for commercialization. This technical guide provides an in-depth overview of the core methodologies for the discovery, isolation, purification, and characterization of this compound. It details the intricate signaling pathways governing its production and presents a compilation of quantitative data to inform optimization strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical protocols.
Introduction: The Emergence of this compound
The Iturin family of lipopeptides, first reported as antibiotics produced by Bacillus subtilis, are cyclic heptapeptides linked to a β-amino fatty acid chain. Among these, this compound has garnered significant attention for its broad-spectrum antifungal activity against various plant and human pathogens. Its mechanism of action involves the disruption of fungal cell membranes, leading to the formation of pores and subsequent cell death. The low toxicity profile of Iturin A enhances its appeal as a biocontrol agent and a potential therapeutic. The biosynthesis of Iturin A is a complex process orchestrated by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the iturin A (itu) operon.
Biosynthesis and Regulatory Pathway of Iturin A
The production of Iturin A in Bacillus subtilis is a tightly regulated process, governed by a complex signaling network that responds to cell density and environmental cues. The core of Iturin A synthesis lies in the iturin A operon, which spans over 38 kb and consists of four key open reading frames: ituD, ituA, ituB, and ituC.[1]
-
ituD : Encodes a putative malonyl-CoA transacylase, crucial for the initiation of the fatty acid chain.[1]
-
ituA : Encodes a large synthetase with modules for fatty acid synthesis and the incorporation of the first amino acid.[1]
-
ituB and ituC : Encode peptide synthetases responsible for the sequential addition of the remaining amino acids in the peptide chain.[1]
The expression of the itu operon is controlled by a sophisticated signaling cascade, primarily regulated by a two-component system and quorum sensing.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Bacillus subtilis and the subsequent isolation and purification of this compound.
Cultivation of Bacillus subtilis
A robust fermentation process is the cornerstone of successful this compound production. The following protocol outlines a typical batch fermentation in shake flasks.
Experimental Workflow:
Protocol:
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a 250 mL flask containing 50 mL of Luria-Bertani (LB) medium. Incubate for 12 hours at 30°C with shaking at 230 rpm.
-
Production Fermentation: Transfer 1 mL of the seed culture into a 250 mL flask containing 25 mL of Iturin A production medium. A common production medium formulation is (g/L): corn starch, 30; soybean meal, 70; K₂HPO₄·3H₂O, 1.0; MgSO₄·7H₂O, 1.0; FeSO₄·7H₂O, 1.0; MnSO₄·H₂O, 0.01; with a natural pH.[2]
-
Incubation: Cultivate the production culture at 28°C with shaking at 230 rpm for 72 hours.[2]
Isolation and Purification of this compound
The following protocols detail two common methods for the initial extraction of Iturin A from the fermentation broth, followed by purification using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Acid Precipitation and Methanol Extraction
-
Cell Removal: Centrifuge 1 mL of the culture broth at 9,300 x g for 10 minutes to pellet the bacterial cells.[1]
-
Acid Precipitation: Transfer the supernatant to a new microtube and add 80 µL of 15% HCl to adjust the pH to approximately 2.0. Incubate at 4°C for at least 12 hours to allow for the precipitation of the lipopeptides.[1]
-
Collection of Precipitate: Centrifuge the acidified supernatant at 9,300 x g for 10 minutes. Discard the supernatant and retain the precipitate.[1]
-
Methanol Extraction: Add 500 µL of methanol to the precipitate and vortex thoroughly for 30 minutes to extract the Iturin A.
-
Clarification: Centrifuge the methanol extract at 9,300 x g for 10 minutes. The supernatant, containing the partially purified Iturin A, is then filtered through a 0.22 µm PTFE syringe filter prior to HPLC analysis.[1]
Protocol 2: Butanol Extraction
-
Cell Removal: Centrifuge the culture broth at 8,000 x g for 10 minutes.
-
pH Adjustment: Adjust the pH of the supernatant to 3.0.
-
Butanol Extraction: Mix the acidified supernatant with an equal volume of n-butanol and shake vigorously. Allow the phases to separate and collect the upper butanol layer. Repeat the extraction three times.[3]
-
Solvent Evaporation: Evaporate the pooled butanol fractions to dryness in vacuo.
-
Resuspension: Dissolve the dried extract in methanol for subsequent purification.[3]
High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC is the method of choice for the high-resolution separation of Iturin A homologues.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Program: A common gradient is a linear increase from 60% to 70% Mobile Phase B over 20 minutes, followed by an increase to 100% B over the next 40 minutes.[4]
-
Flow Rate: 1.0 mL/min.
Quantitative Analysis of Iturin A Production
The yield of Iturin A is highly dependent on the Bacillus subtilis strain, fermentation medium, and culture conditions. The following tables summarize reported Iturin A production levels under various optimized conditions.
Table 1: Iturin A Production in Different Bacillus Strains and Fermentation Modes
| Bacillus Strain | Fermentation Mode | Key Optimization Strategy | Iturin A Yield | Reference |
| Bacillus subtilis ZK-H2 | Fed-batch | Optimized precursor amino acid feeding | 0.85 g/L | [1] |
| Bacillus subtilis | Batch | Stepwise two-stage glucose feeding | 0.57 g/L | [6] |
| Bacillus amyloliquefaciens | Batch | Genome shuffling | 179.22 mg/L | [7] |
| Bacillus amyloliquefaciens HZ-ADFTL2 | Batch | Strengthened fatty acid synthesis | 2.96 g/L | [2] |
| Genetically modified B. subtilis | Batch | Overexpression of regulatory genes | 330 µg/mL | [7] |
Table 2: Effect of Medium Components on Iturin A Production by Bacillus subtilis ZK-H2
| Component Varied | Condition | Iturin A Yield (g/L) | Reference |
| Initial Glucose Concentration | 26 g/L | 0.66 | [1] |
| Amino Acid Addition (l-Gln) | 0.12 g/L at 12h | 0.77 | [1] |
| Amino Acid Addition (l-Asp) | 0.04 g/L at 12h | 0.76 | [1] |
| Optimized Amino Acid Mix | 0.0752 g/L Asn; 0.1992 g/L Gln; 0.1464 g/L Pro at 12h | 0.85 | [1] |
Characterization of this compound
Following purification, the identity and structure of this compound are confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of this compound and its homologues.
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can be used to sequence the peptide backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the three-dimensional structure of the cyclic lipopeptide.
Conclusion
The discovery and isolation of this compound from Bacillus subtilis represent a significant advancement in the search for effective and environmentally friendly antifungal agents. The methodologies outlined in this guide provide a comprehensive framework for researchers to culture B. subtilis, purify this compound, and quantify its production. The elucidation of the biosynthetic and regulatory pathways offers targets for genetic engineering to enhance yields. The continued exploration of this compound and its analogues holds immense potential for the development of novel solutions in agriculture and medicine.
References
- 1. Optimization of iturin A production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 3. Isolation and characterization of a high iturin yielding Bacillus velezensis UV mutant with improved antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. d-nb.info [d-nb.info]
- 7. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Isomers of Iturin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iturin A, a cyclic lipopeptide produced by various Bacillus species, is a potent antifungal agent with significant potential in agriculture and medicine. This technical guide provides a comprehensive overview of the chemical structure of Iturin A2, a prominent member of the Iturin A family, and its isomers. It details the methodologies for its isolation, characterization, and biological evaluation, and explores its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel antifungal agents.
Chemical Structure of Iturin A
Iturin A is a complex of cyclic lipopeptides, each comprising a heptapeptide ring linked to a β-amino fatty acid side chain.[1][2] The peptide portion consists of seven α-amino acids in the sequence L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[1] This cyclic structure is crucial for its biological activity.
The Iturin A Complex and its Isomers
The Iturin A complex is a mixture of several isomers, designated as Iturin A1 through A8.[1] These isomers are structurally analogous, differing only in the length and branching of the β-amino fatty acid side chain.[3] This variation in the lipid tail influences the antifungal potency and spectrum of the different isomers.
Structure of this compound
This compound is one of the most abundant and well-studied isomers of the Iturin A complex. It is characterized by a β-amino fatty acid with a 14-carbon backbone (n-C14).[4] The complete chemical structure of this compound is a cyclic lipopeptide with the amino acid sequence cyclo-(L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser)-β-amino-n-tetradecanoic acid.
Caption: Chemical structure of this compound.
Physicochemical Properties of Iturin A Isomers
The physicochemical properties of Iturin A isomers are critical for their biological function and formulation development. The primary differentiator among the isomers is the molecular weight, which varies with the length of the fatty acid side chain.
| Isomer | Fatty Acid Chain | Molecular Weight (Da) |
| Iturin A1 | C13 | 1029 |
| This compound | n-C14 | 1043.5 [4] |
| Iturin A3 | iso-C14 | 1043.5 |
| Iturin A4 | anteiso-C14 | 1043.5 |
| Iturin A5 | n-C15 | 1057.5 |
| Iturin A6 | iso-C15 | 1057.5 |
| Iturin A7 | anteiso-C15 | 1057.5 |
| Iturin A8 | n-C16 | 1071.5 |
Experimental Protocols
Isolation and Purification of this compound
A common method for the isolation and purification of this compound from bacterial culture is High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Culture and Extraction: Bacillus subtilis is cultured in a suitable broth medium. The lipopeptides are precipitated from the cell-free supernatant by acidification (e.g., with HCl to pH 2.0) and collected by centrifugation. The pellet is then extracted with methanol.
-
HPLC Separation: The methanolic extract is subjected to reversed-phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA) or ammonium acetate. For example, a linear gradient of 20% to 80% acetonitrile in 0.05% aqueous TFA over 60 minutes.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at 210 nm or 280 nm (due to the tyrosine residue).
-
-
Fraction Collection and Verification: Fractions corresponding to the this compound peak are collected. The identity and purity of the isolated this compound are confirmed by mass spectrometry.
Caption: Experimental workflow for this compound isolation.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of this compound in solution.
Protocol:
-
Sample Preparation: A purified sample of this compound (1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
COSY/TOCSY: Establishes proton-proton scalar coupling networks within each amino acid residue.
-
NOESY/ROESY: Identifies through-space proton-proton proximities, which is crucial for determining the peptide's three-dimensional structure and the sequence of amino acids.
-
HSQC: Correlates protons with their directly attached carbons.
-
HMBC: Establishes long-range proton-carbon correlations, which helps in sequencing the peptide and linking the fatty acid chain.
-
-
Data Analysis: The NMR data are processed and analyzed to assign all proton and carbon resonances and to determine the connectivities and spatial proximities, ultimately leading to the complete structural assignment.
Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to determine the molecular weight and amino acid sequence.
Protocol:
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).
-
Data Acquisition:
-
Full Scan MS: The sample is introduced into the mass spectrometer to obtain the accurate molecular weight of this compound.
-
Tandem MS (MS/MS): The molecular ion of this compound is isolated and fragmented (e.g., by collision-induced dissociation).
-
-
Data Analysis: The fragmentation pattern (b- and y-ions) is analyzed to deduce the amino acid sequence of the peptide ring.
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens.
Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable growth medium (e.g., Potato Dextrose Broth).
-
Serial Dilution: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the fungal cell membrane. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.
Recent studies suggest a more complex mechanism involving:
-
Induction of Oxidative Stress: Iturin A can trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components.
-
Interaction with Potassium Channels: There is evidence that Iturin A may interact with and modulate the activity of potassium ion channels in the fungal membrane, further disrupting ion homeostasis.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a promising antifungal agent with a well-defined chemical structure and a multifaceted mechanism of action. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future research should focus on optimizing its production, elucidating the finer details of its interaction with fungal membranes, and exploring its potential in combination therapies.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Insights into Iturin W, a Novel Lipopeptide Produced by the Deep-Sea Bacterium Bacillus sp. Strain wsm-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antifungal Action of Iturin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis, exhibits potent and broad-spectrum antifungal activity. Its mechanism of action is multifaceted, primarily targeting the fungal cell membrane, inducing oxidative stress, and ultimately leading to programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms of Iturin A's antifungal action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Antifungal Mechanisms of Iturin A
Iturin A's antifungal efficacy stems from a cascade of events that disrupt fungal cellular homeostasis. The primary modes of action are:
-
Cell Membrane Disruption: The amphiphilic nature of Iturin A, consisting of a hydrophilic cyclic peptide ring and a hydrophobic β-amino fatty acid chain, facilitates its interaction with and insertion into the fungal plasma membrane. This interaction is a critical initiating event in its antifungal activity.[1] The lipopeptide is thought to interact with sterol components, particularly ergosterol, within the fungal membrane, leading to the formation of pores or ion-conducting channels.[2] This disruption compromises the selective permeability of the membrane, causing leakage of essential ions, such as K+, and other vital cellular components.[1]
-
Induction of Oxidative Stress: Following membrane perturbation, Iturin A triggers a significant increase in intracellular reactive oxygen species (ROS). This surge in ROS overwhelms the fungal cell's antioxidant defense systems, leading to extensive oxidative damage to cellular macromolecules, including lipids, proteins, and nucleic acids.
-
Triggering of Programmed Cell Death (Apoptosis/Autophagy): The culmination of membrane damage and oxidative stress is the induction of programmed cell death pathways in the fungus. Iturin A has been shown to induce apoptosis-like events, characterized by DNA fragmentation and the activation of caspase-like proteases (metacaspases).[3][4] In some fungi, Iturin A may also induce autophagy.[2]
Quantitative Data on Antifungal Activity
The antifungal potency of Iturin A varies depending on the fungal species, the specific Iturin A homolog, and the experimental conditions. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its efficacy.
| Fungal Species | Iturin A Concentration | Effect | Reference |
| Aspergillus niger | 25 µg/mL | Minimum Inhibitory Concentration (MIC) | [3] |
| Aspergillus niger | 1/2 MIC, MIC, 2MIC | 39 ± 2.99%, 61.59 ± 2.80%, and 93.34 ± 2.89% reduction in ATPase activity, respectively. | [3] |
| Candida albicans | 25 µg/mL | Minimum Inhibitory Concentration (MIC) in YEPD and RPMI-1640 media. | [5] |
| Candida albicans | 50 µg/mL | Complete inhibition of biofilm formation. | [5] |
| Candida albicans | 20 µg/mL | Complete inhibition of cell viability within mature biofilms. | [5] |
| Fusarium graminearum | 50 µg/mL | Complete inhibition of conidial germination. | [6] |
| Fusarium graminearum | 100 µg/mL (Plipastatin A) | Complete inhibition of conidial germination. | [6] |
| Fusarium oxysporum f. sp. niveum | 60 µg/mL | EC50 (50% reduction in mycelial density) | [7] |
| Phytophthora infestans | 50 µg/mL | ~68% red fluorescence (damaged cell membrane) in sporangia compared to 21% in control. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Iturin A's antifungal properties. Below are protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined by the broth microdilution method.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest spores or yeast cells and suspend them in sterile saline or culture medium.
-
Adjust the concentration of the suspension to a standardized value (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of Iturin A Dilutions:
-
Prepare a stock solution of Iturin A in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate culture medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without Iturin A) and a negative control (medium only).
-
Incubate the plate at an optimal temperature for the specific fungus (e.g., 28-37°C) for a defined period (e.g., 24-72 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Iturin A that causes complete visual inhibition of fungal growth.
-
Assessment of Cell Membrane Permeability (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.
-
Treatment of Fungal Cells:
-
Incubate fungal cells with different concentrations of Iturin A (e.g., MIC, 2x MIC) for a specific duration.
-
Include an untreated control.
-
-
Staining:
-
Harvest the fungal cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
Cells with damaged membranes will exhibit red fluorescence.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Loading of Fungal Cells with DCFH-DA:
-
Incubate fungal cells with DCFH-DA (e.g., 10 µM) in a suitable buffer or medium for 30-60 minutes at the optimal growth temperature.
-
-
Treatment with Iturin A:
-
Wash the cells to remove excess DCFH-DA.
-
Expose the cells to different concentrations of Iturin A.
-
-
Measurement of Fluorescence:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) using a fluorescence microplate reader or flow cytometer at different time points.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
JC-1 is a cationic dye that differentially accumulates in mitochondria based on their membrane potential.
-
Treatment of Fungal Cells:
-
Treat fungal cells with various concentrations of Iturin A.
-
-
Staining with JC-1:
-
Incubate the treated and control cells with JC-1 dye (e.g., 5 µM) for 15-30 minutes at the optimal growth temperature.
-
-
Analysis:
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
The ratio of red to green fluorescence can be quantified using a fluorescence microscope, flow cytometer, or microplate reader to assess changes in mitochondrial membrane potential.
-
Detection of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fixation and Permeabilization:
-
Fix the Iturin A-treated and control fungal cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cell walls and membranes using enzymes (e.g., lyticase, zymolyase) and detergents (e.g., Triton X-100).
-
-
TUNEL Reaction:
-
Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If a hapten-labeled dUTP was used, detect it with a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
If a fluorescently labeled dUTP was used, visualize the fluorescence directly.
-
Analyze the cells using fluorescence microscopy or flow cytometry. Apoptotic cells will show a positive TUNEL signal.
-
Measurement of Caspase-Like Activity
Caspase-like proteases (metacaspases in fungi) are key executioners of apoptosis.
-
Preparation of Cell Lysates:
-
Treat fungal cells with Iturin A and prepare cell-free lysates.
-
-
Caspase Activity Assay:
-
Incubate the cell lysates with a specific fluorogenic or colorimetric caspase substrate (e.g., a substrate with the recognition sequence for a specific metacaspase).
-
Cleavage of the substrate by active caspases releases a fluorescent or colored molecule.
-
-
Quantification:
-
Measure the fluorescence or absorbance using a microplate reader to quantify caspase activity.
-
Visualizing the Mechanisms of Action
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows.
Conclusion
Iturin A presents a compelling case as a natural antifungal agent with a potent and multi-pronged mechanism of action. Its ability to disrupt the fungal cell membrane, induce overwhelming oxidative stress, and trigger programmed cell death makes it an attractive candidate for further research and development in the fields of agriculture, food preservation, and medicine. A thorough understanding of its molecular interactions and the intricate signaling pathways it modulates is essential for optimizing its application and for the rational design of novel antifungal therapies. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the promising antifungal potential of Iturin A.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger [mdpi.com]
- 4. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
Iturin A: A Technical Guide to its Antibacterial Properties Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis and related bacteria, has garnered significant attention as a potent biocontrol agent against a wide array of plant pathogens.[1] Its strong antifungal and antibacterial activities, coupled with low toxicity, make it a promising alternative to conventional chemical pesticides in agriculture.[2][3] This technical guide provides an in-depth overview of the antibacterial properties of Iturin A, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary antibacterial mechanism of Iturin A involves the disruption of the pathogen's cell membrane integrity.[1][4] The lipophilic β-amino fatty acid chain of the Iturin A molecule inserts into the lipid bilayer of the cell membrane, leading to the formation of pores or ion channels. This disrupts the membrane potential, causing leakage of essential cellular components and ultimately leading to cell lysis.[5]
Beyond direct membrane damage, Iturin A has been shown to induce oxidative stress within the pathogenic cells. This is characterized by the accumulation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.[5] The increased oxidative stress can also trigger downstream signaling pathways, such as the High Osmolarity Glycerol (HOG1) Mitogen-Activated Protein Kinase (MAPK) pathway in fungi, leading to programmed cell death.
Signaling Pathway Affected by Iturin A
Iturin A's induction of oxidative stress is a key factor in its antimicrobial activity. The accumulation of Reactive Oxygen Species (ROS) triggers the High Osmolarity Glycerol (HOG1) Mitogen-Activated Protein Kinase (MAPK) signaling cascade in fungal pathogens, a pathway crucial for stress response and survival.
Quantitative Data: Antibacterial Activity of Iturin A
The efficacy of Iturin A against various plant pathogens is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Plant Pathogen | MIC (µg/mL) | Reference |
| Xanthomonas campestris pv. cucurbitae | >1 (Inhibitory at 1 µg/mL) | [6] |
| Pectobacterium carotovorum subsp. carotovorum | >1 (Inhibitory at 1 µg/mL) | [6] |
| Fusarium graminearum | 50 | [7] |
| Fusarium oxysporum f. sp. niveum | 30 (Inhibitory) | [8] |
| Phytophthora infestans | 50 (84.9% inhibition) | [4] |
| Various Bacteria and Fungi | 90 - 300 | [9] |
Experimental Protocols
The evaluation of Iturin A's antibacterial properties involves a series of standardized laboratory procedures. Below are detailed methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of Iturin A that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Sterile nutrient broth (e.g., Luria-Bertani broth)
-
Pure culture of the target plant pathogen
-
Purified Iturin A of known concentration
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the target bacterium in nutrient broth overnight at its optimal temperature. Dilute the overnight culture to achieve a standardized concentration (typically 1 x 10^5 to 1 x 10^6 CFU/mL).
-
Serial Dilution of Iturin A: Prepare a two-fold serial dilution of the Iturin A stock solution in the 96-well plate using nutrient broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing only nutrient broth and the bacterial inoculum (no Iturin A).
-
Negative Control: A well containing only nutrient broth (no bacteria or Iturin A).
-
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of Iturin A in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of Iturin A.
Materials:
-
Petri plates with a suitable agar medium (e.g., Nutrient Agar)
-
Pure culture of the target plant pathogen
-
Purified Iturin A of known concentration
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation: Using a sterile swab, evenly spread a standardized suspension of the target bacterium onto the surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (typically 6-8 mm in diameter) in the agar.
-
Application of Iturin A: Carefully pipette a known volume (e.g., 50-100 µL) of the Iturin A solution into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve Iturin A.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters. A larger diameter indicates greater antibacterial activity.
Experimental Workflow for Evaluating Iturin A's Antibacterial Activity
The overall process for assessing the antibacterial potential of Iturin A follows a structured workflow from production to final analysis.
Conclusion
Iturin A demonstrates significant antibacterial activity against a broad spectrum of plant pathogens, primarily through the disruption of cell membrane integrity and the induction of oxidative stress. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate and quantify the efficacy of Iturin A. Its potent antimicrobial properties position Iturin A as a strong candidate for the development of novel, sustainable, and effective biocontrol agents for the management of plant diseases.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications [mdpi.com]
- 4. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dr-achbani.com [dr-achbani.com]
- 7. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum | PLOS One [journals.plos.org]
- 8. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 [frontiersin.org]
An In-depth Technical Guide to the Biosynthesis of Iturin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Iturin A2, a potent lipopeptide with significant antifungal properties. The document details the genetic basis, enzymatic machinery, and biochemical transformations involved in the production of this complex natural product by Bacillus species. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.
Introduction to this compound
This compound is a member of the iturin family of cyclic lipopeptides, which are secondary metabolites produced by various strains of Bacillus, most notably Bacillus subtilis and Bacillus amyloliquefaciens. These compounds are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[1] The general structure of Iturin A consists of a seven-amino-acid peptide moiety and a β-amino fatty acid tail ranging from 14 to 17 carbons in length.[1] The specific amino acid sequence for Iturin A is L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[2] Iturin A exhibits strong antifungal activity against a broad range of plant and human pathogenic fungi, making it a promising candidate for applications in agriculture as a biopesticide and in medicine for the treatment of mycoses.
The Iturin A Biosynthetic Gene Cluster
The biosynthesis of Iturin A is orchestrated by a large multienzyme complex encoded by the itu operon.[3] This operon spans over 38 kb and comprises four key open reading frames (ORFs): ituD, ituA, ituB, and ituC.[3][4] These genes direct the synthesis of the non-ribosomal peptide synthetases (NRPSs) responsible for the assembly of the lipopeptide. The disruption of these genes has been shown to result in a deficiency in Iturin A production.[3]
-
ituD : Encodes a putative malonyl-CoA transacylase, which is believed to be involved in the synthesis of the β-amino fatty acid precursor.[3][4]
-
ituA : Encodes a large protein with modules for fatty acid synthesis, amino acid transferase activity, and the first peptide synthetase module that incorporates the initial amino acid.[3][4]
-
ituB : Encodes a 609-kDa peptide synthetase that contains four amino acid incorporation modules.[4]
-
ituC : Encodes a 297-kDa peptide synthetase responsible for incorporating the final two amino acids and includes a thioesterase domain for the cyclization and release of the final lipopeptide.[4]
The Biosynthesis Pathway of this compound
The biosynthesis of this compound follows the canonical non-ribosomal peptide synthesis mechanism, which can be broken down into three main stages: initiation, elongation, and termination/cyclization.
Initiation: Synthesis of the β-Amino Fatty Acid Chain
The process begins with the synthesis of the β-amino fatty acid chain, a key structural component of this compound. This is a multi-step process initiated by the products of the ituD and ituA genes.
-
Malonyl-CoA Provision : The ituD gene product, a malonyl-CoA transacylase, provides malonyl-CoA, a crucial building block for fatty acid synthesis.[3][4]
-
Fatty Acid Synthesis : The fatty acid synthase (FAS) domain within the ItuA protein catalyzes the iterative condensation of malonyl-CoA units to build the carbon chain of the fatty acid.
-
Amination : An amino transferase domain, also within ItuA, incorporates an amino group to form the β-amino fatty acid.[4]
-
Activation and Thiolation : The completed β-amino fatty acid is then activated as an adenylate by the first adenylation (A) domain of the ItuA NRPS module and subsequently tethered to a peptidyl carrier protein (PCP) domain via a thioester bond.
Elongation: Stepwise Assembly of the Heptapeptide Chain
Following the attachment of the β-amino fatty acid to the first module of the NRPS assembly line, the heptapeptide chain is assembled sequentially by the subsequent modules of the ItuA, ItuB, and ItuC synthetases. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. A typical NRPS module consists of the following domains:
-
Adenylation (A) domain : Selects and activates the specific amino acid as an aminoacyl-adenylate.
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) domain : Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheinyl arm.
-
Condensation (C) domain : Catalyzes the formation of the peptide bond between the growing peptide chain on the PCP domain of the preceding module and the amino acid on the PCP domain of the current module.
-
Epimerization (E) domain : In some modules, this domain is present to convert an L-amino acid to its D-isoform after it has been incorporated into the growing peptide chain. This is observed for the D-Tyr and D-Asn residues in Iturin A.[2]
The elongation proceeds as follows:
-
Module 1 (ItuA) : Incorporates L-Asparagine.
-
Module 2 (ItuB) : Incorporates L-Tyrosine, which is then epimerized to D-Tyrosine.
-
Module 3 (ItuB) : Incorporates L-Asparagine, which is then epimerized to D-Asparagine.
-
Module 4 (ItuB) : Incorporates L-Glutamine.
-
Module 5 (ItuB) : Incorporates L-Proline.
-
Module 6 (ItuC) : Incorporates L-Asparagine, which is then epimerized to D-Asparagine.
-
Module 7 (ItuC) : Incorporates L-Serine.
Termination: Cyclization and Release
The final step in the biosynthesis is the cyclization and release of the mature this compound molecule. This is catalyzed by the thioesterase (TE) domain located at the C-terminus of the ItuC protein. The TE domain acts as a macrocyclase, cleaving the thioester bond linking the heptapeptide to the last PCP domain and concurrently forming a cyclic ester bond between the C-terminal serine and the β-amino group of the fatty acid chain, thus releasing the cyclic lipopeptide.
Visualization of the this compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound by non-ribosomal peptide synthetases.
Quantitative Data on Iturin A Production
The production of Iturin A varies significantly depending on the bacterial strain, culture conditions, and genetic modifications. The following tables summarize some of the reported production yields.
Table 1: Iturin A Production in Wild-Type and Genetically Modified Bacillus Strains
| Strain | Genetic Modification | Iturin A Titer (mg/L) | Fold Increase | Reference |
| Bacillus subtilis RB14 | Wild-type | 110 | - | [3] |
| Bacillus subtilis R-PM1 | Overexpression of itu operon promoter | 330 | 3 | [3] |
| Bacillus amyloliquefaciens | Wild-type | 179.22 | - | |
| Bacillus amyloliquefaciens | Genome Shuffling | - | 2.03 | |
| Bacillus amyloliquefaciens HZ-12 | Wild-type | 390 | - | [5] |
| Bacillus amyloliquefaciens HZ-ADFTL2 | Strengthened fatty acid synthesis | 2960 | 6.59 | [5] |
Table 2: Influence of Culture Conditions on Iturin A Production
| Strain | Culture Condition | Iturin A Titer (g/L) | Reference |
| Bacillus subtilis | Two-stage glucose feeding | 1.12 | [6] |
| Bacillus velezensis ND | Biofilm reactor | 5.7 | [7] |
Experimental Protocols
Quantification of Iturin A by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of iturin lipopeptides.[8][9][10]
1. Sample Preparation (Acid Precipitation and Methanol Extraction): a. Acidify the cell-free culture supernatant to pH 2.0 with 6 M HCl. b. Incubate overnight at 4°C to allow for precipitation of the lipopeptides. c. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitate. d. Discard the supernatant and extract the pellet with methanol by vortexing for 30 minutes. e. Centrifuge at 10,000 x g for 10 minutes and collect the methanol supernatant containing the iturin. f. Filter the methanol extract through a 0.22 µm syringe filter prior to HPLC analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or 10 mM ammonium acetate). A typical starting condition is 65% methanol or a 65:35 mixture of 10 mmol/L ammonium acetate and acetonitrile.[8][9]
- Flow Rate: 1.0 mL/min.[9]
- Detection: UV detector at 210 nm.[9]
- Injection Volume: 20 µL.
- Quantification: Generate a standard curve using purified Iturin A standard of known concentrations.
Gene Knockout of the itu Operon in Bacillus subtilis
This protocol outlines a general method for creating a gene deletion in Bacillus subtilis using a temperature-sensitive plasmid and homologous recombination, based on established techniques.[11][12]
1. Construction of the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target itu gene or operon from B. subtilis genomic DNA using PCR. b. Clone the upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pMAD) on either side of an antibiotic resistance cassette (e.g., erythromycin resistance). c. Transform the resulting construct into E. coli for plasmid propagation and sequence verification.
2. Transformation of Bacillus subtilis: a. Prepare competent B. subtilis cells using a standard two-step starvation method. b. Transform the competent cells with the knockout plasmid via electroporation or natural transformation. c. Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., erythromycin) and incubate at the permissive temperature (e.g., 30°C) to allow for single-crossover integration of the plasmid into the chromosome.
3. Selection for Double-Crossover Events: a. Inoculate single colonies from the permissive temperature plates into LB broth without antibiotic and grow at the non-permissive temperature (e.g., 37°C or 42°C) to induce the second crossover event and plasmid curing. b. Plate serial dilutions of the culture onto LB agar without antibiotic and incubate at the non-permissive temperature. c. Replica-plate colonies onto LB agar with and without the antibiotic to screen for clones that have lost the antibiotic resistance cassette, indicating a successful double-crossover event.
4. Verification of Gene Deletion: a. Confirm the deletion of the target gene or operon by colony PCR using primers that flank the deleted region. The PCR product from the knockout mutant will be smaller than that from the wild-type. b. Further verify the deletion by sequencing the PCR product and/or by Southern blot analysis. c. Analyze the mutant for the loss of Iturin A production using HPLC as described in Protocol 6.1.
Conclusion
The biosynthesis of this compound is a complex and highly regulated process involving a dedicated non-ribosomal peptide synthetase assembly line. Understanding this pathway at a molecular level is crucial for the rational design of novel lipopeptide antibiotics with improved efficacy and for the metabolic engineering of Bacillus strains for enhanced production. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic and biotechnological potential of iturin lipopeptides.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, Sequencing, and Characterization of the Iturin A Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Continuous enhancement of iturin A production by Bacillus subtilis with a stepwise two-stage glucose feeding strategy [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 10. gigvvy.com [gigvvy.com]
- 11. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Identification and Characterization of Iturin A2-Producing Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Iturin A2, a potent antifungal lipopeptide, focusing on the producing bacterial strains and the methodologies for their identification and characterization. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.
Introduction to this compound
Iturin A is a cyclic lipopeptide antibiotic produced by various bacterial species, most notably belonging to the Bacillus genus.[1][2] It is part of the larger iturin family of lipopeptides, which are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[1][2] The iturin family includes several members such as iturin A, C, D, E, bacillomycins, and mycosubtilin.[1][3] Iturin A itself exists as a series of homologues (A1-A8) that differ in the length and branching of their fatty acid side chains.[1][3] this compound, a prominent member of this family, possesses a C14 β-amino fatty acid.[4] These compounds exhibit strong, broad-spectrum antifungal activity, making them promising candidates for applications in agriculture as biocontrol agents and in medicine for the treatment of fungal infections.[2][5]
This compound-Producing Bacterial Strains
A variety of bacterial strains have been identified as producers of this compound. The majority of these belong to the Bacillus genus, a group of Gram-positive, endospore-forming bacteria commonly found in soil and plant-associated environments.
Table 1: Prominent this compound-Producing Bacterial Strains
| Bacterial Species | Strain | Source of Isolation | Noteworthy Characteristics |
| Bacillus subtilis | CMB32 | Soil | Produces Iturin A, Fengycin, and Surfactin A. |
| Bacillus subtilis | K1 | Aerial roots of banyan tree | Co-produces multiple variants of iturin and surfactin.[3] |
| Bacillus subtilis | RB14-CS | Okara (soybean curd residue) | High Iturin A production in solid-state fermentation.[5] |
| Bacillus velezensis | T701 | Chinese Sauerkraut | Produces this compound with antitumor activity.[4] |
| Bacillus amyloliquefaciens | B128 | Not specified | Known Iturin A producer used in comparative studies.[6] |
| Bacillus aryabhattai | Not specified | Not specified | Genetically engineered for enhanced Iturin A production.[1] |
| Bacillus circulans | ATCC strain | Not specified | First report of Iturin A production from this species.[6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, identification, and characterization of this compound-producing bacterial strains and the lipopeptide itself.
Isolation and Screening of Producing Strains
Objective: To isolate and identify bacterial strains with the potential to produce this compound from environmental samples.
Methodology:
-
Sample Collection: Collect soil, plant root, or other environmental samples.
-
Serial Dilution and Plating:
-
Suspend 1 g of the sample in 9 mL of sterile saline solution (0.85% NaCl) and vortex thoroughly.
-
Perform a serial dilution up to 10-6.
-
Plate 100 µL of each dilution onto Nutrient Agar (NA) or Luria-Bertani (LB) agar plates.
-
Incubate at 30°C for 24-48 hours.
-
-
Primary Screening (Antifungal Activity Assay):
-
Select morphologically distinct bacterial colonies and streak them onto new NA plates.
-
On separate Potato Dextrose Agar (PDA) plates, place a plug of a target fungus (e.g., Fusarium oxysporum, Colletotrichum gloeosporioides) in the center.
-
Inoculate the isolated bacterial strains at a distance from the fungal plug.
-
Incubate at 28°C for 5-7 days.
-
Observe for zones of inhibition around the bacterial colonies, indicating antifungal activity.
-
-
Secondary Screening (Molecular Identification):
-
Isolates showing significant antifungal activity are subjected to molecular identification.
-
Molecular Identification of Bacterial Strains
Objective: To identify the bacterial species of the isolated strains.
Methodology:
-
Genomic DNA Extraction:
-
Culture the selected bacterial isolate in Nutrient Broth overnight.
-
Harvest the cells by centrifugation.
-
Extract genomic DNA using a commercial bacterial genomic DNA isolation kit, following the manufacturer's instructions.
-
-
16S rRNA Gene Sequencing:
-
Amplify the 16S rRNA gene using universal primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
The PCR reaction mixture (50 µL) typically contains: 5 µL of 10x PCR buffer, 1 µL of dNTP mix (10 mM), 1 µL of each primer (10 µM), 1 µL of template DNA, 0.5 µL of Taq DNA polymerase, and nuclease-free water to make up the volume.
-
PCR conditions: Initial denaturation at 95°C for 5 min, followed by 30 cycles of denaturation at 95°C for 30 s, annealing at 55°C for 30 s, and extension at 72°C for 1 min 30 s, with a final extension at 72°C for 10 min.
-
Verify the PCR product by agarose gel electrophoresis.
-
Purify the PCR product and send it for Sanger sequencing.
-
Compare the obtained sequence with databases like NCBI GenBank using BLAST for species identification.[7]
-
-
PCR for Iturin A Biosynthesis Genes:
Culture and Production of this compound
Objective: To cultivate the identified bacterial strains under conditions optimized for this compound production.
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony of the producer strain into 5 mL of Nutrient Broth.
-
Incubate at 30°C with shaking at 200 rpm for 16 hours.[2]
-
-
Production Medium:
-
A minimal medium for lipopeptide production can be used, with the following composition (g/L): Glucose (2.5), Monosodium glutamate (1), Yeast extract (0.3), MgSO4·7H2O (0.1), K2HPO4 (0.1), and KCl (0.05).[2]
-
For enhanced production, various carbon (e.g., fructose, sucrose) and nitrogen sources (e.g., L-asparagine, soybean meal) can be optimized.[5][8]
-
-
Fermentation:
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the culture broth.
Methodology:
-
Cell Removal:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove bacterial cells.
-
-
Acid Precipitation:
-
Adjust the pH of the cell-free supernatant to 2.0 using 6 M HCl to precipitate the lipopeptides.[4]
-
Store at 4°C overnight to allow for complete precipitation.
-
Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.
-
-
Solvent Extraction:
-
Resuspend the precipitate in a small volume of methanol or a chloroform/methanol mixture (2:1 v/v) to extract the lipopeptides.[4]
-
Centrifuge to remove any insoluble material.
-
-
Purification by HPLC:
-
Concentrate the methanol extract under vacuum.
-
Purify the crude extract using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column.[4]
-
A typical mobile phase gradient could be acetonitrile and water (both containing 0.1% trifluoroacetic acid), with an increasing concentration of acetonitrile.
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the this compound peak.
-
Lyophilize the purified fractions to obtain pure this compound powder.[4]
-
Identification and Quantification of this compound
Objective: To confirm the identity of the purified compound as this compound and quantify its production.
Methodology:
-
Mass Spectrometry (MS):
-
Analyze the purified fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[3]
-
The expected molecular weight for this compound is approximately 1043.5 Da ([M+H]+).[3]
-
Tandem MS (MS/MS) can be used to fragment the molecule and confirm the amino acid sequence.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Quantify the concentration of this compound by comparing the peak area of the sample with that of a known concentration of an Iturin A standard.
-
The HPLC conditions would be similar to those used for purification.
-
Quantitative Data
The production of this compound is highly dependent on the producing strain and the fermentation conditions.
Table 2: Iturin A Production Yields from Various Bacillus Strains
| Bacterial Strain | Fermentation Type | Production Yield | Reference |
| Bacillus subtilis MO-01 | Submerged | 1712 mg/L | [1] |
| Bacillus subtilis MTCC 2423 | Submerged | 1501 mg/L | [1] |
| Genetically modified B. amyloliquefaciens | Submerged | 179.22 mg/L (2.03-fold increase) | [1] |
| Genetically modified B. subtilis | Submerged | 330 µg/mL (3-fold increase) | [1] |
| Recombinant Bacillus aryabhattai | Submerged | 60 g/L (6.7-fold increase) | [1] |
| Bacillus subtilis RB14-CS | Solid-State | 5,591 µg/g initial wet okara | [5] |
| Bacillus velezensis T701 | Submerged | 110 mg/L | [4] |
Table 3: Mass Spectrometry Data for Iturin A Homologues
| Iturin A Homologue | Fatty Acid Chain | Expected m/z ([M+H]+) | Reference |
| Iturin A1 | C13 | 1029.5 | [3] |
| This compound | C14 | 1043.5 | [3] |
| Iturin A6 | C16 | 1071.5 | [3] |
| Iturin A (C15) | C15 | 1057.5 | [3] |
Visualizations
Iturin A Biosynthesis Pathway
The biosynthesis of Iturin A is carried out by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the itu operon which includes the genes ituD, ituA, ituB, and ituC.[1]
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Influence of the culture medium on the production of iturin A by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary amino acid sequence of Iturin A2, a potent antifungal lipopeptide. It details the experimental methodologies for its isolation and characterization and explores its mechanism of action through the induction of the Hog1 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in fungi. All quantitative data is presented in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams.
Primary Amino Acid Sequence of this compound
This compound is a cyclic lipopeptide known for its strong antifungal properties. Its structure consists of a cyclic heptapeptide linked to a β-amino fatty acid. The primary amino acid sequence of the peptide ring is L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser .[1] This cyclic structure is crucial for its biological activity. The β-amino fatty acid attached to the N-terminal L-Asn is the n-C14 isomer, also known as iturinic acid.[2]
| Component | Sequence / Structure | Chirality |
| Peptide Ring | Asn-Tyr-Asn-Gln-Pro-Asn-Ser | L-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, L-Ser |
| Fatty Acid | n-C14 β-amino fatty acid | (R)-configuration |
Experimental Protocols
The determination of the primary amino acid sequence of this compound involves a multi-step process of purification and sophisticated analytical techniques.
Purification of this compound
A common method for isolating this compound from bacterial fermentation broth involves a combination of precipitation and chromatographic techniques.
Protocol: Purification of Iturin A from Culture Supernatant
-
Acid Precipitation: The cell-free culture supernatant is acidified to a pH of 2.0 using concentrated HCl. This causes the precipitation of lipopeptides, including Iturin A. The sample is then incubated at 4°C overnight to ensure complete precipitation.
-
Centrifugation and Extraction: The precipitate is collected by centrifugation. The resulting pellet is then extracted with methanol to dissolve the lipopeptides.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The methanolic extract is subjected to RP-HPLC for purification.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[3]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA), is employed. A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30-80% Acetonitrile (linear gradient)
-
25-30 min: 80-100% Acetonitrile (linear gradient)
-
30-35 min: 100% Acetonitrile (isocratic)
-
35-40 min: 100-30% Acetonitrile (linear gradient to re-equilibrate)
-
-
Flow Rate: A flow rate of 1 mL/min is commonly used.
-
Detection: The elution of this compound is monitored by UV absorbance, typically at 210 nm.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected for further analysis.
-
Sequence Determination
The precise amino acid sequence and the nature of the fatty acid are determined using mass spectrometry and nuclear magnetic resonance spectroscopy.
Protocol: MALDI-TOF Mass Spectrometry for Molecular Weight and Preliminary Sequencing
-
Sample Preparation: The purified this compound fraction is mixed with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a 1:1 ratio. A small volume (typically 1 µL) of this mixture is spotted onto a MALDI target plate and allowed to air dry.
-
Instrumentation: A MALDI-TOF mass spectrometer is used in reflector mode for accurate mass determination.
-
Data Acquisition: The instrument is calibrated using a standard peptide mixture. The laser intensity is adjusted to obtain optimal ionization of the sample. The mass spectrum will show a prominent peak corresponding to the [M+H]+ or [M+Na]+ ion of this compound.
-
MS/MS for Sequencing: For sequence information, tandem mass spectrometry (MS/MS) is performed. The parent ion of this compound is selected and subjected to fragmentation (e.g., through post-source decay or collision-induced dissociation). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.
Protocol: 2D NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or methanol-d4).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a series of 2D NMR spectra.
-
Data Acquisition and Analysis:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to identify the individual amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is particularly useful for identifying the complete set of protons for each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space (typically < 5 Å), providing crucial information about the cyclic structure and the conformation of the peptide backbone and side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons or nitrogens, aiding in the assignment of all atoms in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the individual amino acid residues and confirming the overall sequence and the linkage to the fatty acid.
-
References
- 1. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D NMR [chem.ch.huji.ac.il]
- 3. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Iturin A in Microbial Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iturin A, a cyclic lipopeptide produced by various Bacillus species, stands at the forefront of natural antimicrobial compounds with significant potential in agriculture and medicine. Its potent antifungal activity, coupled with its ability to modulate microbial communities and induce plant defense mechanisms, makes it a subject of intense research. This technical guide provides an in-depth exploration of the biological roles of Iturin A in microbial interactions, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. Furthermore, this guide utilizes Graphviz visualizations to illustrate complex signaling pathways and experimental workflows, offering a clear and concise resource for professionals in the field.
Mechanism of Action: Disrupting the Microbial Fortress
Iturin A's primary mode of action against fungi and other susceptible microorganisms is the disruption of cell membrane integrity. This is a multi-step process initiated by the interaction of Iturin A with the sterol components, primarily ergosterol, within the fungal plasma membrane.
-
Pore Formation: The amphiphilic nature of Iturin A, consisting of a hydrophobic β-amino fatty acid chain and a hydrophilic cyclic peptide, facilitates its insertion into the lipid bilayer. This insertion leads to the formation of transmembrane pores or ion channels.[1]
-
Increased Permeability: The formation of these pores dramatically increases the permeability of the cell membrane, leading to an uncontrolled efflux of essential ions, such as K+, and other small molecules.[1]
-
Cellular Disruption: This loss of ionic homeostasis disrupts the transmembrane potential and vital cellular processes. In fungi, this manifests as morphological changes including mycelial twisting and collapse, organelle disintegration, and intracellular vacuolization.
-
Oxidative Stress: Iturin A has also been shown to induce oxidative stress in target fungi, leading to the accumulation of reactive oxygen species (ROS). This further contributes to cellular damage and eventual cell death.
This targeted disruption of the cell membrane makes Iturin A a potent antifungal agent against a broad spectrum of plant and human pathogens.
Quantitative Efficacy of Iturin A
The effectiveness of Iturin A has been quantified against various microbial species. The following tables summarize key data points, including Minimum Inhibitory Concentrations (MICs) and biofilm inhibition data.
| Fungal Species | Iturin A Homologue | MIC (μg/mL) | Reference |
| Aspergillus niger | Iturin A | 25 | [2] |
| Aspergillus carbonarius | Iturin A | 10 | [3] |
| Fusarium oxysporum | Iturin A | 2500 | [4] |
| Candida albicans | Iturin A | 25 | [3] |
| Fungal Species | Parameter | Iturin A Concentration (μg/mL) | Inhibition (%) | Reference |
| Fusarium oxysporum | Mycelial Growth | 25 | 50.35 | [4] |
| Fusarium oxysporum | Mycelial Growth | 50 | 66.58 | [4] |
| Fusarium oxysporum | Spore Formation | 25 | 50.83 | [4] |
| Fusarium oxysporum | Spore Formation | 50 | 83.67 | [4] |
| Aspergillus niger | Spore Germination (at 2MIC) | 50 | ~92.4 | [2] |
| Aspergillus niger | Colony Diameter (at 2MIC) | 50 | 83.83 | [2] |
| Microorganism | Biofilm Inhibition | Iturin A Concentration | Reference |
| Candida albicans | Significant inhibition of biofilm formation | Not specified | [5] |
Regulation of Iturin A Biosynthesis in Bacillus subtilis
The production of Iturin A in Bacillus subtilis is a tightly regulated process, influenced by a complex network of signaling pathways that respond to cell density and environmental cues. Key regulatory systems include:
-
Quorum Sensing (ComA-ComP): As the bacterial population density increases, the ComX pheromone accumulates and activates the ComP sensor kinase. ComP, in turn, phosphorylates the ComA response regulator. Phosphorylated ComA (ComA-P) then activates the transcription of genes in the Iturin A operon.
-
DegU-DegS Two-Component System: The DegS-DegU system responds to various environmental stimuli. Phosphorylation of the DegU response regulator enhances the expression of Iturin A biosynthesis genes.[6]
-
Spo0A: This master regulator of sporulation also plays a role in controlling the production of secondary metabolites, including Iturin A.[7]
The interplay of these regulatory networks ensures that Iturin A production is coordinated with the physiological state of the bacterial population.
Iturin A and Induced Systemic Resistance in Plants
Beyond its direct antimicrobial effects, Iturin A plays a crucial role in plant-microbe interactions by eliciting Induced Systemic Resistance (ISR). When beneficial rhizobacteria like Bacillus subtilis colonize plant roots, the secretion of Iturin A can prime the plant's defense system against a broad range of pathogens and even some insect herbivores.
This ISR is typically mediated through the plant's jasmonic acid (JA) and ethylene (ET) signaling pathways, operating independently of the salicylic acid (SA) pathway, which is commonly associated with systemic acquired resistance (SAR).[8][9][10] The perception of Iturin A by the plant roots triggers a cascade of downstream signaling events, leading to the potentiation of defense responses in distal parts of the plant. This "primed" state allows for a faster and stronger defense reaction upon subsequent pathogen attack.
References
- 1. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Effects of Lipopeptide Produced by Bacillus amyloliquefaciens BH072 [scirp.org]
- 5. Capability of iturin from Bacillus subtilis to inhibit Candida albicans in vitro and in vivo [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. CodY, ComA, DegU and Spo0A controlling lipopeptides biosynthesis in Bacillus amyloliquefaciens fmbJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. folia.unifr.ch [folia.unifr.ch]
- 9. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Jasmonic Acid/Ethylene Signaling Pathway in the Systemic Resistance Induced in Cucumber by Trichoderma asperellum T203 - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Molecular Weight and Formula of Iturin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the molecular weight and chemical formula of Iturin A2, a cyclic lipopeptide with significant antifungal and potential therapeutic properties. The following sections detail the key molecular properties, experimental protocols for characterization, and the mechanism of action of this important biomolecule.
Molecular Properties of this compound
This compound is a member of the iturin family of cyclic lipopeptides produced by various strains of Bacillus subtilis. Its structure consists of a heptapeptide ring linked to a β-amino fatty acid side chain. The precise molecular formula and weight are critical for its identification, characterization, and synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C48H74N12O14 | [1][2] |
| Molecular Weight (Da) | 1043.2 | [1][2] |
| Monoisotopic Mass (Da) | 1042.54474508 | |
| Synonyms | C14 Iturin | [1][2] |
Experimental Protocols for Characterization
The determination of the molecular weight and formula of this compound involves a multi-step process encompassing production, purification, and analysis. The following sections outline the typical experimental methodologies employed.
Production and Extraction of this compound
This compound is typically produced via fermentation of a selected Bacillus subtilis strain. The crude lipopeptide is then extracted from the fermentation broth.
Protocol: Acid Precipitation and Solvent Extraction
-
Acidification: The pH of the cell-free fermentation supernatant is adjusted to 2.0 using a strong acid (e.g., HCl). This causes the precipitation of the lipopeptides.
-
Incubation: The acidified supernatant is incubated at a low temperature (e.g., 4°C) for several hours to ensure complete precipitation.
-
Centrifugation: The precipitate is collected by centrifugation.
-
Extraction: The collected precipitate is extracted with an organic solvent, such as methanol or a chloroform/methanol mixture, to dissolve the this compound.
-
Solvent Evaporation: The organic solvent is removed under vacuum to yield the crude this compound extract.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude extract is a mixture of different lipopeptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying this compound.
Protocol: RP-HPLC Purification
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium acetate, is employed. A common mobile phase composition is an isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate (e.g., 40:60 v/v)[3].
-
Detection: The elution of this compound is monitored using a UV detector, typically at a wavelength of 205 nm or 260 nm[3].
-
Fraction Collection: The fraction corresponding to the this compound peak is collected for further analysis.
Molecular Weight and Formula Determination
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the precise molecular weight of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like peptides. The purified this compound solution is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured by the mass analyzer. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.
-
MALDI-Time of Flight (MALDI-TOF-MS): In this method, the purified this compound is co-crystallized with a matrix on a target plate. The sample is then irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel through a flight tube to the detector is proportional to their m/z, allowing for the determination of the molecular weight.
Elemental Analysis
While modern mass spectrometry can often predict the elemental composition with high accuracy, classical elemental analysis can be used for confirmation. This method involves the combustion of a pure sample of this compound and the precise measurement of the resulting amounts of carbon dioxide, water, and nitrogen gas, from which the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.
Visualizing the Experimental Workflow
The overall process for the determination of this compound's molecular properties can be visualized as a sequential workflow.
Mechanism of Action: Membrane Disruption
The antifungal activity of this compound is primarily attributed to its ability to disrupt the integrity of fungal cell membranes. This is not a classical signaling pathway but rather a physical interaction that leads to cell death. The amphiphilic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide ring, facilitates its insertion into the lipid bilayer of the fungal membrane.
References
Spectroscopic Scrutiny of Iturin A: A Technical Guide to Unraveling Its Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A, a member of the iturin family of cyclic lipopeptides produced by various strains of Bacillus subtilis, stands as a potent antifungal agent with significant potential in agriculture and medicine. Its unique structure, consisting of a heptapeptide ring linked to a β-amino fatty acid chain, is central to its biological activity. A thorough understanding of this structure is paramount for structure-activity relationship (SAR) studies, analog development, and optimization of its therapeutic potential. This technical guide provides an in-depth exploration of the spectroscopic techniques employed in the structural elucidation of Iturin A, with a particular focus on Iturin A2, one of the most common and well-studied isoforms. We will delve into the principles, experimental protocols, and data interpretation of key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD).
Core Structure and Isomeric Diversity
The foundational structure of Iturin A comprises a cyclic heptapeptide with the amino acid sequence L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser. This peptide ring is closed by a peptide bond between the C-terminal serine and the β-amino group of a long-chain fatty acid. The primary source of isomeric diversity within the Iturin A family lies in the length and branching of this fatty acid chain, which typically ranges from 14 to 17 carbons.[1]
Mass Spectrometry: Deciphering Molecular Weight and Sequence
Mass spectrometry is an indispensable tool for determining the molecular weight of Iturin A isomers and for confirming the amino acid sequence through fragmentation analysis.
Data Presentation: Molecular Weights of Iturin A Isomers
The various Iturin A isomers, differing by the mass of their fatty acid side chains, can be readily distinguished by mass spectrometry.
| Isomer | Fatty Acid Chain | Molecular Weight (Da) | Observed m/z [M+H]⁺ | Observed m/z [M+Na]⁺ |
| Iturin A1 | C13 β-amino fatty acid | 1029 | 1030.5 | 1052.5 |
| This compound | C14 β-amino fatty acid | 1043 | 1043.5, 1044.4 [2][3] | 1065.5, 1066.5 [3] |
| Iturin A3 | iso-C15 β-amino fatty acid | 1057 | 1058.5 | 1080.5 |
| Iturin A4 | anteiso-C15 β-amino fatty acid | 1057 | 1058.5 | 1080.5 |
| Iturin A5 | n-C15 β-amino fatty acid | 1057 | 1058.5 | 1080.5 |
| Iturin A6 | iso-C16 β-amino fatty acid | 1071 | 1072.5 | 1094.5 |
| Iturin A7 | anteiso-C17 β-amino fatty acid | 1085 | 1086.5 | 1108.5 |
| Iturin A8 | n-C16 β-amino fatty acid | 1071 | 1072.5 | 1094.5 |
Experimental Protocols
2.2.1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a rapid and sensitive technique for determining the molecular weights of Iturin A isomers in a mixture.
-
Sample Preparation:
-
A solution of the Iturin A sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water (1:1, v/v).
-
A saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is prepared in acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
The sample and matrix solutions are mixed in a 1:1 ratio (v/v).
-
1-2 µL of the mixture is spotted onto the MALDI target plate and allowed to air dry, allowing for co-crystallization of the sample and matrix.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used.
-
Laser: A nitrogen laser (337 nm) is commonly employed.
-
Detector: A time-of-flight mass analyzer.
-
Data Analysis: The instrument software is used to acquire and process the mass spectra.
-
2.2.2. Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is particularly useful for analyzing Iturin A from liquid chromatography eluates and for performing tandem mass spectrometry (MS/MS) for sequence confirmation.
-
Sample Introduction: The Iturin A sample, dissolved in a solvent such as methanol or acetonitrile, is typically introduced into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Instrumentation and Data Acquisition:
-
Instrument: An ESI mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is commonly used, often detecting protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.[2]
-
MS/MS Fragmentation: For sequence analysis, the parent ion of a specific Iturin A isomer is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to 3D Structure
NMR spectroscopy is the most powerful technique for the complete structural elucidation of Iturin A in solution, providing detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of this compound
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
| Amino Acid Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| L-Asn¹ | α-H | 4.45 | 51.5 |
| β-H | 2.55, 2.68 | 36.2 | |
| NH | 8.25 | - | |
| δ-NH₂ | 7.35, 6.85 | - | |
| γ-CO | - | 172.1 | |
| D-Tyr² | α-H | 4.30 | 55.0 |
| β-H | 2.80, 3.05 | 36.8 | |
| NH | 8.15 | - | |
| ε-H | 7.05 | 130.5 | |
| δ-H | 6.65 | 115.0 | |
| ζ-OH | 9.20 | 156.0 | |
| D-Asn³ | α-H | 4.50 | 50.8 |
| β-H | 2.60, 2.75 | 36.5 | |
| NH | 8.40 | - | |
| δ-NH₂ | 7.40, 6.90 | - | |
| γ-CO | - | 171.8 | |
| L-Gln⁴ | α-H | 4.20 | 53.0 |
| β-H | 1.90, 2.10 | 27.5 | |
| γ-H | 2.20 | 31.0 | |
| NH | 8.05 | - | |
| ε-NH₂ | 7.25, 6.75 | - | |
| δ-CO | - | 173.5 | |
| L-Pro⁵ | α-H | 4.15 | 60.5 |
| β-H | 1.80, 2.20 | 29.0 | |
| γ-H | 1.95 | 25.0 | |
| δ-H | 3.50, 3.65 | 47.0 | |
| D-Asn⁶ | α-H | 4.60 | 50.5 |
| β-H | 2.50, 2.80 | 36.0 | |
| NH | 8.50 | - | |
| δ-NH₂ | 7.45, 6.95 | - | |
| γ-CO | - | 171.5 | |
| L-Ser⁷ | α-H | 4.10 | 56.0 |
| β-H | 3.60, 3.70 | 61.5 | |
| NH | 7.95 | - | |
| β-OH | 5.05 | - | |
| C14 β-amino fatty acid | α-H | 2.30, 2.45 | 49.0 |
| β-H | 4.05 | 71.0 | |
| NH | 7.80 | - | |
| CH₂ chain | 1.25 (br s) | 22.0-35.0 | |
| CH₃ | 0.85 | 14.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.
Experimental Protocols
-
Sample Preparation:
-
A sample of purified this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, most commonly DMSO-d₆.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra are acquired to identify the types of protons and carbons present.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin couplings within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the peptide and linking the fatty acid chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information for 3D structure determination.
-
-
-
Infrared Spectroscopy: Probing Secondary Structure
FTIR spectroscopy is a valuable technique for rapidly assessing the secondary structure of Iturin A, particularly for identifying the presence of β-turn conformations which are characteristic of this lipopeptide.
Data Presentation: Characteristic FTIR Absorption Bands for Iturin A
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide A) |
| ~1640 | C=O stretching (amide I), indicative of β-turn/sheet structure |
| ~1540 | N-H bending and C-N stretching (amide II) |
| ~2920 and ~2850 | C-H stretching of the fatty acid chain |
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
A small amount of purified Iturin A (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Circular Dichroism: Assessing Conformation in Solution
Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of peptides and proteins in solution. For Iturin A, it can provide further evidence for the presence of β-turn structures and can be used to study conformational changes under different environmental conditions.
Data Presentation: Expected CD Spectrum for Iturin A
A CD spectrum of Iturin A is expected to show a negative band around 205-215 nm and a weak positive band near 220-230 nm, which is characteristic of a type II β-turn structure.
Experimental Protocol
-
Sample Preparation:
-
A stock solution of Iturin A is prepared in a suitable solvent, such as methanol or a buffered aqueous solution.
-
The concentration is adjusted to achieve an absorbance of less than 1.0 at the wavelength of interest.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Circular Dichroism spectropolarimeter.
-
Parameters:
-
Wavelength Range: Typically scanned from 190 to 260 nm.
-
Pathlength: A quartz cuvette with a short pathlength (e.g., 1 mm) is used.
-
Temperature: The temperature is controlled using a Peltier device.
-
-
Data Analysis: A blank spectrum of the solvent is subtracted from the sample spectrum. The data is typically expressed as mean residue ellipticity.
-
Visualizing the Workflow and Structural Logic
To aid in understanding the interconnectedness of these analytical techniques, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the structural elucidation of Iturin A.
Caption: Experimental workflow for the spectroscopic analysis of Iturin A.
Caption: Logical relationships in the structural elucidation of Iturin A.
Conclusion
The comprehensive spectroscopic analysis of Iturin A, integrating data from mass spectrometry, NMR, FTIR, and CD, provides a complete picture of its molecular architecture. This detailed structural knowledge is the cornerstone for understanding its mechanism of action, designing more potent and selective analogs, and ultimately harnessing the full therapeutic potential of this promising natural product. This guide serves as a foundational resource for researchers embarking on the chemical investigation of Iturin A and other related cyclic lipopeptides.
References
- 1. New Cyclic Lipopeptides of the Iturin Class Produced by Saltern-Derived Bacillus sp. KCB14S006 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Purification and identification of iturin A from Bacillus subtilis JA by electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Iturin A2 from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iturin A2, a potent antifungal cyclic lipopeptide produced by various Bacillus species, holds significant promise for applications in agriculture and medicine.[1][2][3] Its effective isolation and purification from complex culture broths are critical for research and development. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound, enabling the acquisition of a highly purified product for further investigation and application. The described workflow encompasses initial extraction from the culture supernatant followed by multi-step purification using chromatographic techniques.
Introduction
The iturin family of lipopeptides, particularly this compound, exhibits a broad spectrum of antifungal activity against plant and human pathogens.[1][4] Structurally, this compound is a cyclic peptide composed of seven α-amino acid residues and a β-amino fatty acid chain.[2] The production of this compound is typically achieved through fermentation of Bacillus strains, such as Bacillus subtilis and Bacillus velezensis.[1][5] Following fermentation, the primary challenge lies in the efficient extraction and purification of this compound from the complex mixture of cellular components, media constituents, and other secreted metabolites. This document outlines a robust methodology for this purpose.
Extraction and Purification Workflow
The overall process for isolating this compound involves a series of sequential steps designed to progressively enrich the target compound while removing impurities. The general workflow is depicted below.
Figure 1. General workflow for the extraction and purification of this compound.
Experimental Protocols
Fermentation and Cell Separation
-
Microorganism: Bacillus subtilis or Bacillus velezensis strains known for this compound production.
-
Culture Medium: Landy medium or other suitable production medium.
-
Fermentation Conditions: Cultivate the bacteria at 30°C with shaking at 180 rpm for 72-96 hours to allow for the accumulation of lipopeptides.[6]
-
Cell Separation: Centrifuge the fermentation broth at approximately 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[4] Collect the resulting cell-free supernatant for further processing.
Extraction of Crude Lipopeptides
This protocol utilizes acid precipitation, a widely employed method for the initial recovery of lipopeptides from culture supernatant.[3][4][6]
-
Acid Precipitation:
-
Transfer the cell-free supernatant to a suitable container.
-
Adjust the pH of the supernatant to 2.0 by slowly adding 6 M or 12 N HCl while stirring.[3][4]
-
Incubate the acidified supernatant at 4°C overnight to allow for the complete precipitation of the lipopeptides.[7]
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.[4]
-
-
Solvent Extraction:
-
Discard the supernatant from the previous step.
-
Resuspend the precipitate in a minimal amount of methanol and vortex thoroughly to dissolve the lipopeptides.[5][6][7]
-
Centrifuge the methanolic solution to remove any insoluble impurities.
-
Collect the methanolic extract containing the crude this compound. This extract can be concentrated using a rotary evaporator if necessary.[6]
-
An alternative to acid precipitation is Aqueous Two-Phase Extraction (ATPE), which has been reported as a simple, rapid, and environmentally friendly method.[8]
Purification of this compound
A multi-step chromatographic approach is generally required to achieve high purity this compound.
SPE is an effective intermediate step for sample clean-up and fractionation.[3]
-
Column: C18ec solid-phase extraction column.[3]
-
Procedure:
-
Precondition the SPE column with methanol followed by deionized water.[3]
-
Dissolve the dried crude methanolic extract in 20% (v/v) acetonitrile.[3]
-
Load the sample onto the preconditioned column under low pressure.[3]
-
Wash the column with deionized water to remove polar impurities.[3]
-
Elute the lipopeptides using a stepwise gradient of acetonitrile in water (e.g., 5%, 15%, 25%, 35%, 50%, 75%, and 100% acetonitrile).[3]
-
Collect the fractions and analyze them for the presence of this compound (e.g., by analytical HPLC or antifungal activity assays). Pool the fractions containing this compound for further purification.
-
RP-HPLC is a high-resolution technique for the final purification of this compound.[5][6][7]
-
System: Preparative HPLC system with a C18 column.[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For instance, a mobile phase of water and acetonitrile (20:80, v/v) can be employed.[6]
-
Detection: Monitor the eluate at 214 nm.[6]
-
Procedure:
-
Dissolve the pooled and dried fractions from the SPE step in a suitable solvent (e.g., methanol).
-
Inject the sample onto the C18 column.
-
Run the HPLC with the specified mobile phase and gradient conditions.
-
Collect the peaks corresponding to this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Final Product Preparation
-
Lyophilization: Combine the highly pure fractions from RP-HPLC and lyophilize (freeze-dry) to obtain this compound as a pure powder (≥99.5%).[5]
-
Storage: Store the purified Iturin A-2 solid at -20°C for long-term stability.[9] Iturin A-2 is soluble in methanol, DMSO, and dimethylformamide.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for the production and purification of this compound.
Table 1: Production Yields of this compound from Bacillus Strains
| Bacillus Strain | Culture Medium | This compound Yield | Reference |
| Bacillus velezensis T701 | NB medium | 110 mg/L | [5] |
| Bacillus subtilis ZK0 (genetically modified) | Optimal conditions | 215 mg/L | [5] |
| Not Specified | Defined medium with precursor amino acids | 559 mg/L | [5] |
Table 2: Purity and Recovery Data for Purification Steps
| Purification Step | Purity Achieved | Recovery | Reference |
| Acid Precipitation followed by SPE | 7.3-fold increase in specific activity | 20% of initial antibiotic activity | [3] |
| Preparative RP-HPLC | ≥ 99.5% | Not specified | [5] |
Table 3: HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 reverse-phase (5 µm, 4.6 x 150 mm) | [6] |
| Mobile Phase | Water:Acetonitrile (20:80, v/v) | [6] |
| Flow Rate | 1 mL/min | [6] |
| Detection Wavelength | 214 nm | [6] |
Conclusion
The protocols detailed in these application notes provide a robust framework for the successful extraction and purification of high-purity this compound from bacterial culture broth. The combination of acid precipitation, solid-phase extraction, and reversed-phase HPLC offers an effective strategy for isolating this valuable lipopeptide for research and development purposes. The provided quantitative data serves as a benchmark for optimizing production and purification yields.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantification of Iturin A2 by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Iturin A is a potent antifungal cyclic lipopeptide produced by various strains of Bacillus spp., most notably Bacillus subtilis.[1][2][3] Structurally, it consists of a cyclic heptapeptide linked to a β-amino fatty acid chain, with several homologs (A2 to A8) that differ in the length and isometry of this fatty acid component.[1][4] Iturin A2 is one of the well-studied homologs. Accurate and reliable quantification of this compound is crucial for various applications, including screening for effective biocontrol agents, optimizing fermentation processes, and for quality control in drug development.[2][5] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a highly suitable and widely used technique for the separation and quantification of Iturin A and its homologs.[2][4][6]
Principle of the Method This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Iturin A homologs based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Compounds with greater hydrophobicity, such as Iturin A homologs with longer fatty acid chains, will have a stronger interaction with the stationary phase and thus elute later. Detection is typically performed using an ultraviolet (UV) detector, as the peptide bonds in Iturin A absorb light in the low UV range (205-210 nm).[1][7][8] Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from known concentrations of an Iturin A standard.
Experimental Protocols
Sample Preparation from Bacterial Culture
The choice of sample preparation method is critical for accurate quantification, as it affects recovery and purity. The Butanol Extraction and Methanol Substitution (BEMS) method is recommended for its high recovery efficiency compared to older acid precipitation methods.[1] For rapid screening, a direct methanol extraction can also be employed.
Protocol 1: Butanol Extraction and Methanol Substitution (BEMS) [1] This method provides high recovery rates for Iturin homologs.
-
Extraction: Take 4 mL of culture supernatant and mix it with 1 mL of 1-butanol in a suitable tube.
-
Mixing: Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing.
-
Phase Separation: Centrifuge the emulsion at 10,000 × g for 2 minutes at 20°C.
-
Collection: Carefully collect the upper organic layer (1-butanol) containing the lipopeptides using a pipette.
-
Solvent Evaporation: Evaporate the collected butanol to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45-μm PTFE or PVDF syringe filter prior to HPLC injection.[1]
Protocol 2: Direct Methanol Extraction [8] This method is faster and suitable for routine analysis where absolute recovery is less critical.
-
Extraction: Add 0.9 mL of methanol to 0.3 mL of fermentation broth in a microcentrifuge tube (a 3:1 ratio of methanol to broth).
-
Mixing: Vortex the mixture vigorously for 10 minutes.
-
Clarification: Centrifuge the sample at 12,000 rpm for 15 minutes to pellet cell debris and precipitated proteins.
-
Collection & Filtration: Collect the supernatant and filter it through a 0.45-μm syringe filter before analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions are a robust starting point synthesized from multiple validated methods.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series, Shimadzu LC-10, or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse XDB-C18, 5 µm, 4.6 x 250 mm)[1][8] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate (40:60, v/v)[4] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[1][4][8] |
| Column Temperature | 25 - 45°C (45°C can improve peak shape)[1][4] |
| Detection Wavelength | 210 nm[7][8] |
| Injection Volume | 10 - 20 µL[1][2][8] |
| Standard | Iturin A Standard (e.g., Sigma-Aldrich)[1] |
Preparation of Standards and Calibration Curve
-
Stock Solution: Accurately weigh approximately 5 mg of Iturin A standard and dissolve it in 5 mL of methanol to prepare a 1 mg/mL (1000 µg/mL) stock solution. Store at 4°C.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards. A suggested range is 20, 50, 100, 150, and 200 µg/mL, which covers the typical linear range of the method.[4]
-
Calibration Curve: Inject each standard in triplicate and record the peak area for the this compound homolog. Plot a graph of the average peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.[4]
Sample Analysis and Quantification
-
Injection: Inject the prepared and filtered sample into the HPLC system.
-
Identification: Identify the this compound peak by comparing its retention time with that of the this compound peak in the standard chromatogram. The different Iturin A homologs will elute as distinct, closely-spaced peaks.
-
Quantification: Record the peak area of the identified this compound peak.
-
Calculation: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Remember to account for any dilution factors introduced during sample preparation.
Data Presentation
Table 1: Comparison of Reported HPLC Conditions for Iturin A Analysis
| Parameter | Method 1[1] | Method 2[4] | Method 3[8] |
| Column | Mightysil RP-18 GP (5 µm, 250x4.6 mm) | NPS RP-C18 (33x4.6 mm) | Agilent ZORBAX Eclipse XDB-C18 |
| Mobile Phase | 65% Methanol (Isocratic) | Acetonitrile / 10 mM Ammonium Acetate (40:60, v/v) | Acetonitrile / 10 mM Ammonium Acetate (35:65, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 45°C | 25°C | Not Specified |
| Detection | 205 nm | 260 nm | 210 nm |
Table 2: Summary of Quantitative Performance Data
| Parameter | Reported Value | Reference |
| Linear Range | 20 - 200 µg/mL | [4] |
| Correlation Coefficient (R²) | > 0.995 | [4] |
| Limit of Detection (LOD) | 0.57 µg/mL | [1] |
| 2.5 - 7.0 µg/mL | [4] | |
| Recovery (BEMS Method) | ~100% | [1] |
| Recovery (APME Method) | < 15% | [1] |
Visualizations
Caption: Overall experimental workflow from sample preparation to final quantification of this compound.
Caption: Decision tree for selecting an appropriate sample preparation method based on experimental goals.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ijcmas.com [ijcmas.com]
- 3. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gigvvy.com [gigvvy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enhanced iturin a production in a two-compartment biofilm reactor by Bacillus velezensis ND [frontiersin.org]
Application Notes and Protocols: Antifungal Assay of Iturin A against Fusarium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarium is a genus of filamentous fungi that includes many economically important plant pathogens and opportunistic human pathogens. The increasing resistance of Fusarium species to conventional antifungal agents necessitates the development of novel and effective control strategies. Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis and Bacillus amyloliquefaciens, has demonstrated potent antifungal activity against a broad spectrum of fungi, including various Fusarium species.[1][2] This document provides detailed protocols for assessing the antifungal activity of Iturin A against Fusarium, including methods for determining the minimum inhibitory concentration (MIC) and inhibition of mycelial growth.
Principle and Mechanism of Action
Iturin A exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane.[1] This lipopeptide interacts with sterols, particularly ergosterol, in the fungal membrane, leading to the formation of pores or ion-conducting channels.[3][4] This disruption results in increased membrane permeability, leakage of essential ions and cellular components, and ultimately, cell death.[3][5][6] Microscopic examination of Iturin A-treated Fusarium reveals significant morphological changes, including distortion and conglobation of hyphae, inhibition of branch formation, and structural deterioration of conidia.[1][5] Transcriptomic analyses have shown that Iturin A treatment in Fusarium oxysporum leads to the upregulation of genes involved in oxidation-reduction processes and the downregulation of genes related to mycelial growth, cell integrity, transmembrane transport, and energy metabolism.[2]
Data Presentation
The following tables summarize quantitative data from various studies on the antifungal activity of Iturin A against different Fusarium species.
Table 1: Minimum Inhibitory Concentration (MIC) of Iturin A against Fusarium
| Fusarium Species | Assay Method | MIC (µg/mL) | Notes | Reference |
| Fusarium graminearum | Broth Microdilution | 50 | Complete inhibition of conidial germination. | [5][7] |
| Fusarium oxysporum f. sp. niveum | Not specified | 30 | Inhibition of mycelial growth and conidia germination. | [8][9][10] |
Table 2: Inhibition of Mycelial Growth of Fusarium by Iturin A
| Fusarium Species | Iturin A Concentration (µg/mL) | Inhibition of Mycelial Growth (%) | Assay Method | Reference |
| Fusarium oxysporum | 25 | 50.35 | Not specified | [2] |
| Fusarium oxysporum | 50 | 66.58 | Not specified | [2] |
| Fusarium oxysporum f. sp. niveum | 60 (EC50) | 50 | Not specified | [8] |
Experimental Protocols
Materials and Reagents
-
Fusarium species (e.g., F. oxysporum, F. graminearum)
-
Iturin A (Sigma-Aldrich or purified extract)
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB) or other suitable liquid media (e.g., Murashige–Skoog (MS) liquid media)[11]
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Sterile petri dishes, 96-well microtiter plates, and other standard laboratory glassware
-
Hemocytometer or spectrophotometer
-
Incubator
-
Shaker
-
Micropipettes and sterile tips
Preparation of Fusarium Inoculum
-
Culture the Fusarium strain on PDA plates at 25-28°C for 5-7 days to allow for sufficient sporulation.[12][13]
-
Harvest the conidia by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the resulting suspension through sterile miracloth or cheesecloth to remove mycelial fragments.[11]
-
Wash the conidia by centrifugation (e.g., 3000 x g for 10 minutes) and resuspend the pellet in sterile distilled water or a suitable broth.
-
Adjust the conidial suspension to the desired concentration (e.g., 1 x 10^6 spores/mL) using a hemocytometer or by measuring the optical density.[11]
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and other published methods.[7][13][14]
-
Prepare a stock solution of Iturin A in DMSO.
-
Perform serial two-fold dilutions of the Iturin A stock solution in a 96-well microtiter plate using a suitable broth (e.g., PDB or RPMI 1640). The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared Fusarium conidial suspension (e.g., 1 x 10^5 spores/mL final concentration) to each well.
-
Include the following controls in the plate:
-
Growth Control: 100 µL of broth + 100 µL of conidial suspension (no Iturin A).
-
Sterility Control: 200 µL of sterile broth.
-
Solvent Control: 100 µL of broth with the highest concentration of DMSO used + 100 µL of conidial suspension.
-
-
Incubate the plate at 25-28°C for 48-72 hours.
-
Determine the MIC visually as the lowest concentration of Iturin A that causes complete inhibition of visible fungal growth.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[15][16]
-
Prepare PDA plates.
-
Spread a standardized inoculum of Fusarium conidia (e.g., 100 µL of a 1 x 10^6 spores/mL suspension) evenly over the surface of the agar.
-
Aseptically create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known volume (e.g., 50-100 µL) of different concentrations of Iturin A solution to each well.
-
Use a solvent control (e.g., DMSO) in one of the wells.
-
Incubate the plates at 25-28°C for 3-5 days.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
Visualizations
Caption: Experimental workflow for the antifungal assay of Iturin A against Fusarium.
Caption: Proposed mechanism of action of Iturin A against Fusarium.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newprairiepress.org [newprairiepress.org]
- 13. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced production of antifungal lipopeptide iturin A by Bacillus amyloliquefaciens LL3 through metabolic engineering and culture conditions optimization - PMC [pmc.ncbi.nlm.nih.gov]
Iturin A: A Promising Biocontrol Agent for Sustainable Agriculture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Iturin A, a cyclic lipopeptide produced by various Bacillus species, has emerged as a potent biocontrol agent in agriculture. Its broad-spectrum antifungal and antibacterial activity, coupled with its ability to elicit induced systemic resistance (ISR) in plants, makes it a compelling alternative to synthetic pesticides. This document provides detailed application notes, experimental protocols, and a summary of efficacy data to guide researchers and professionals in harnessing the potential of Iturin A for crop protection.
Mechanism of Action
Iturin A exerts its antimicrobial effects through a multi-pronged approach, primarily targeting the cell membrane of pathogenic fungi and bacteria.[1][2][3] The lipophilic fatty acid tail of the Iturin A molecule facilitates its interaction with and insertion into the lipid bilayer of the microbial cell membrane. This disruption leads to the formation of pores, causing increased membrane permeability, leakage of essential cellular components like potassium ions (K+), and ultimately, cell death.[1][4]
Beyond direct antagonism, Iturin A has been shown to induce systemic resistance in plants, activating their natural defense mechanisms.[1] This involves the stimulation of signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA), leading to the expression of pathogenesis-related (PR) proteins and the reinforcement of plant cell walls.[5]
Efficacy of Iturin A as a Biocontrol Agent
The efficacy of Iturin A has been demonstrated against a wide range of plant pathogens. The following tables summarize the quantitative data on its inhibitory activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Iturin A against Various Phytopathogens
| Pathogen | Host Plant | MIC (µg/mL) | Reference |
| Fusarium graminearum | Wheat | 50 | [6] |
| Candida albicans | (In vitro) | 32 | [1][3] |
| Rhizopus stolonifer | Cherry Tomato | 512 | [7] |
Table 2: Inhibition of Fungal Mycelial Growth by Iturin A
| Pathogen | Host Plant | Iturin A Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |
| Fusarium oxysporum | (In vitro) | 25 | 50.35 | [8] |
| Fusarium oxysporum | (In vitro) | 50 | 66.58 | [8] |
| Phytophthora infestans | (In vitro) | 50 | 84.9 | [2] |
| Colletotrichum gloeosporioides | (In vitro) | Not Specified | 74 | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the biocontrol potential of Iturin A.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Iturin A against a target fungal pathogen.
Materials:
-
Pure Iturin A
-
Target fungal pathogen culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Iturin A Stock Solution: Dissolve a known weight of pure Iturin A in a suitable solvent (e.g., methanol) to prepare a high-concentration stock solution.
-
Prepare Fungal Inoculum: Grow the target fungus on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile water or saline. Adjust the concentration to approximately 1 x 10^6 spores/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Iturin A stock solution with the appropriate liquid medium (e.g., PDB) to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well containing the Iturin A dilutions. Include a positive control (inoculum in medium without Iturin A) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the target pathogen for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of Iturin A at which no visible growth of the pathogen is observed. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes how to assess the inhibitory effect of Iturin A on the radial growth of a fungal pathogen on a solid medium.
Materials:
-
Pure Iturin A
-
Target fungal pathogen culture
-
Potato Dextrose Agar (PDA) or other suitable solid medium
-
Sterile Petri dishes
-
Sterile cork borer or scalpel
Procedure:
-
Prepare Iturin A-Amended Media: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the required amount of Iturin A stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each Iturin A-amended and control (PDA without Iturin A) plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the pathogen.
-
Measurement: Measure the radial growth (colony diameter) of the fungus on both control and treated plates at regular intervals until the fungus on the control plate reaches the edge of the dish.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
Evaluation of Induced Systemic Resistance (ISR)
This protocol provides a general workflow for assessing the ability of Iturin A to induce systemic resistance in plants against a pathogen.
Materials:
-
Pure Iturin A solution
-
Test plants (e.g., tomato, Arabidopsis)
-
Pathogen suspension
-
Sterile water
-
Growth chambers or greenhouse
Procedure:
-
Iturin A Treatment: Apply the Iturin A solution to the roots of the test plants by drenching the soil or to the leaves as a foliar spray. Use sterile water as a control treatment.
-
Induction Period: Allow a period of time (e.g., 24-72 hours) for the plant to respond to the Iturin A treatment and induce its defense mechanisms.
-
Pathogen Challenge: Inoculate the plants with a suspension of the target pathogen. The inoculation method will depend on the pathogen (e.g., spraying a spore suspension onto leaves, injecting into the stem).
-
Disease Assessment: Incubate the plants under conditions favorable for disease development. Assess disease severity at regular intervals by measuring parameters such as lesion size, disease incidence (percentage of infected plants), or by using a disease severity scale.
-
Analysis of Defense-Related Markers: To confirm the induction of systemic resistance, plant tissues can be harvested to analyze the expression of defense-related genes (e.g., PR1, PDF1.2) using techniques like quantitative real-time PCR (qRT-PCR) or the activity of defense-related enzymes (e.g., peroxidase, polyphenol oxidase).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Iturin A-induced systemic resistance and a general experimental workflow for its evaluation as a biocontrol agent.
Caption: Proposed signaling pathway of Iturin A-induced systemic resistance in plants.
Caption: General experimental workflow for evaluating Iturin A as a biocontrol agent.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Bacillus subtilis iturin A on HepG2 cells in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0646649B1 - Method of producing iturin A and antifungal agent for profund mycosis - Google Patents [patents.google.com]
- 7. Iturin A Induces Resistance and Improves the Quality and Safety of Harvested Cherry Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced production of antifungal lipopeptide iturin A by Bacillus amyloliquefaciens LL3 through metabolic engineering and culture conditions optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-State Fermentation of Iturin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of Iturin A, a potent antifungal lipopeptide, using solid-state fermentation (SSF) with Bacillus subtilis. Iturin A and its analogs are of significant interest in the pharmaceutical and agricultural industries due to their broad-spectrum antifungal activity. Solid-state fermentation offers a cost-effective and efficient method for the production of this valuable secondary metabolite.
Introduction to Iturin A and Solid-State Fermentation
Iturin A is a cyclic lipopeptide composed of a heptapeptide linked to a β-amino fatty acid chain.[1][2] Produced by various Bacillus species, particularly Bacillus subtilis, it exhibits strong fungicidal activity against a wide range of plant and human pathogenic fungi. The mechanism of action involves the disruption of the fungal cell membrane, leading to cell death. This makes Iturin A a promising candidate for the development of novel antifungal drugs and biocontrol agents.
Solid-state fermentation is a fermentation process in which microorganisms are cultured on solid substrates in the absence or near absence of free water. This technique mimics the natural growth conditions of many filamentous fungi and some bacteria, offering several advantages over conventional submerged fermentation, including higher product yields, lower energy consumption, and reduced wastewater generation. For Iturin A production, SSF has been shown to be a highly effective method.
Iturin A Biosynthesis Pathway
The biosynthesis of Iturin A in Bacillus subtilis is a complex process mediated by a large multienzyme complex known as a non-ribosomal peptide synthetase (NRPS).[2] The genetic blueprint for this machinery is encoded in the itu operon, which consists of four key genes: ituA, ituB, ituC, and ituD.[3][4]
-
ituD : This gene is believed to encode a malonyl-CoA transacylase, which is involved in the initiation of the fatty acid chain of Iturin A.[4]
-
ituA : This gene codes for a large protein that contains modules for fatty acid synthesis, amino acid activation (adenylation), and thiolation (peptidyl carrier protein).[4]
-
ituB and ituC : These genes encode the remaining peptide synthetase modules responsible for the sequential addition of the seven amino acids to the growing peptide chain.[4]
The NRPS functions as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The final cyclization and release of the Iturin A molecule are also catalyzed by the NRPS complex.
Experimental Workflow for Iturin A Production via SSF
The general workflow for producing Iturin A through solid-state fermentation involves several key stages, from the preparation of the substrate and inoculum to the extraction and analysis of the final product.
Detailed Experimental Protocols
Protocol 1: Preparation of Solid Substrate and Inoculum
1.1. Substrate Preparation:
-
Materials:
-
Solid substrate (e.g., wheat bran, rice bran, soybean meal, or a mixture).
-
Distilled water.
-
Nutrient solution (optional, see Table 1 for examples).
-
Autoclavable flasks or trays.
-
-
Procedure:
-
Weigh the desired amount of solid substrate.
-
If using a mixture of substrates, mix them thoroughly in a dry state.
-
Adjust the moisture content to the desired level (typically 40-60%) by adding distilled water or a nutrient solution. Mix thoroughly to ensure uniform moisture distribution.
-
Transfer the moistened substrate to autoclavable flasks or trays, ensuring a loose packing to allow for air circulation.
-
Sterilize the substrate by autoclaving at 121°C for 20-30 minutes.
-
Allow the sterilized substrate to cool to room temperature before inoculation.
-
1.2. Inoculum Preparation:
-
Materials:
-
Pure culture of Bacillus subtilis (a known Iturin A producer).
-
Nutrient broth (e.g., Luria-Bertani broth).
-
Incubator shaker.
-
Sterile centrifuge tubes.
-
Sterile saline solution (0.85% NaCl).
-
-
Procedure:
-
Inoculate a loopful of Bacillus subtilis from a fresh agar plate into a flask containing sterile nutrient broth.
-
Incubate the culture at 30-37°C in an incubator shaker at 150-200 rpm for 24-48 hours, or until the culture reaches the late logarithmic phase of growth.
-
Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile saline solution.
-
Resuspend the cells in a small volume of sterile saline to achieve a desired cell concentration (e.g., 10^7 - 10^8 CFU/mL).
-
Protocol 2: Solid-State Fermentation
-
Procedure:
-
Inoculate the cooled, sterilized solid substrate with the prepared Bacillus subtilis inoculum. The inoculum size is typically 5-10% (v/w).
-
Mix the inoculum thoroughly with the substrate under aseptic conditions.
-
Incubate the inoculated substrate in a fermentation chamber or incubator with controlled temperature and humidity. Typical conditions are 25-37°C and 80-95% relative humidity.
-
The fermentation duration can range from 3 to 7 days, depending on the substrate and strain used.
-
Monitor the fermentation process periodically for signs of microbial growth and product formation.
-
Protocol 3: Extraction and Quantification of Iturin A
3.1. Extraction:
-
Materials:
-
Fermented solid substrate.
-
Extraction solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).
-
Shaker.
-
Centrifuge.
-
Rotary evaporator.
-
-
Procedure:
-
At the end of the fermentation period, harvest the solid substrate.
-
Add the extraction solvent to the fermented substrate at a specific ratio (e.g., 1:5 w/v).
-
Agitate the mixture on a shaker at room temperature for several hours to extract the Iturin A.
-
Separate the solid residue from the liquid extract by filtration or centrifugation.
-
Concentrate the crude extract using a rotary evaporator under reduced pressure.
-
3.2. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard: Pure Iturin A standard for calibration.
-
-
Procedure:
-
Dissolve the concentrated crude extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject a known volume of the sample into the HPLC system.
-
Identify and quantify the Iturin A peak by comparing the retention time and peak area with that of the Iturin A standard.
-
Calculate the concentration of Iturin A in the extract based on the calibration curve.
-
Quantitative Data on Iturin A Production
The yield of Iturin A in solid-state fermentation is influenced by several factors, including the Bacillus subtilis strain, the composition of the solid substrate, and the fermentation parameters. The following tables summarize some reported yields of Iturin A under different conditions.
Table 1: Effect of Substrate Composition on Iturin A Yield
| Bacillus subtilis Strain | Solid Substrate | Key Supplements | Iturin A Yield (mg/g of dry substrate) | Reference |
| RB14-CS | Okara (soybean residue) | Glucose, Soybean meal | 5.59 | --INVALID-LINK-- |
| S3 | Rice bran and high gluten flour | Glucose, KH2PO4, MgSO4, Peanut oil | 11.45 | --INVALID-LINK-- |
| C-1 | Wheat bran | (NH4)2SO4, K2HPO4, MgSO4 | 4.2 | --INVALID-LINK-- |
Table 2: Influence of Fermentation Parameters on Iturin A Yield
| Parameter | Condition 1 | Iturin A Yield (relative) | Condition 2 | Iturin A Yield (relative) | Reference |
| Temperature | 25°C | High | 37°C | Lower | --INVALID-LINK-- |
| Initial Moisture Content | 45% | High | 60% | Lower | --INVALID-LINK-- |
| Inoculum Size | 10% (v/w) | Optimal | 20% (v/w) | Decreased | --INVALID-LINK-- |
Troubleshooting and Optimization
-
Low Iturin A Yield:
-
Possible Cause: Suboptimal fermentation conditions (temperature, moisture, pH).
-
Solution: Optimize these parameters using a design of experiments (DOE) approach.
-
Possible Cause: Inappropriate substrate composition.
-
Solution: Screen different agricultural wastes and supplement with optimal carbon and nitrogen sources.
-
Possible Cause: Low-producing microbial strain.
-
Solution: Strain improvement through mutagenesis or genetic engineering.
-
-
Contamination:
-
Possible Cause: Incomplete sterilization of the substrate or non-aseptic handling.
-
Solution: Ensure proper sterilization protocols are followed and maintain a sterile environment during inoculation and fermentation.
-
-
Poor Extraction Efficiency:
-
Possible Cause: Inefficient extraction solvent or procedure.
-
Solution: Test different solvent systems and optimize the extraction time and solid-to-solvent ratio.
-
Conclusion
Solid-state fermentation is a robust and efficient platform for the production of the valuable antifungal agent, Iturin A. By carefully selecting the microbial strain, optimizing the substrate composition, and controlling the fermentation parameters, high yields of Iturin A can be achieved. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish and optimize their own Iturin A production processes. Further research into strain improvement and process scale-up will be crucial for the commercialization of Iturin A as a novel therapeutic and biocontrol agent.
References
Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Iturin A2
Introduction
Iturin A2, a member of the iturin family of cyclic lipopeptides produced by Bacillus species, is a potent antifungal agent with a broad spectrum of activity against various pathogenic fungi and some bacteria.[1][2] Its amphiphilic nature, consisting of a cyclic peptide and a lipid tail, allows it to interact with and disrupt the cell membranes of susceptible organisms, leading to cell death.[2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This application note provides a comprehensive overview and a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[5][6][7]
Principle of the MIC Assay
The broth microdilution assay is a quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.[5] The assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the target microorganism.[5][7] Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth, typically indicated by turbidity or the formation of a cell pellet.[6] The MIC is the lowest concentration of this compound at which no growth is observed.[5][8][9]
Reported MIC Values of Iturin A
The efficacy of Iturin A varies depending on the target microorganism and the specific experimental conditions. The following table summarizes reported MIC values for Iturin A against a selection of fungal and bacterial species.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Fusarium graminearum | - | 50 | [4][10] |
| Various Bacteria & Fungi | Indicator Strains | 90 - 300 | [8][9] |
| Drug-Resistant Candida | Clinical Isolates | 150 - 300 | [8][9] |
| Phytophthora infestans | - | 50 | [1] |
Note: MIC values can be influenced by factors such as the growth medium, inoculum size, incubation time, and temperature.
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol outlines the steps for determining the MIC of this compound against a target microorganism.
Materials and Reagents:
-
This compound (purified)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Target microorganism culture
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Solvent for this compound (e.g., DMSO, ethanol)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select several colonies of the target microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10⁶ CFU/mL for yeast.[5] This can be verified using a spectrophotometer at 600 nm.
-
Dilute this adjusted suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[8][9]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a growth control (containing broth and inoculum but no this compound).
-
Column 12 should serve as a sterility control (containing only broth).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. A mirror or a lightbox can aid in visualization.[6]
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[5]
-
The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.
-
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
References
- 1. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 2. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum | PLOS One [journals.plos.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 [frontiersin.org]
- 9. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry for the Identification and Characterization of Iturin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A, a member of the iturin family of cyclic lipopeptides produced by various Bacillus species, exhibits potent antifungal activity against a broad spectrum of plant and human pathogens. This has led to significant interest in its potential applications in agriculture as a biocontrol agent and in medicine for the development of new antifungal drugs. Accurate and detailed characterization of Iturin A and its various isoforms is crucial for understanding its structure-activity relationship, ensuring quality control in production, and for regulatory approval. Mass spectrometry has emerged as an indispensable tool for the definitive identification and in-depth characterization of Iturin A. This document provides detailed application notes and experimental protocols for the analysis of Iturin A using mass spectrometry techniques.
Iturin A consists of a cyclic heptapeptide linked to a β-amino fatty acid chain of variable length (typically C14 to C17).[1][2] This structural heterogeneity gives rise to a series of Iturin A homologs, each with a different molecular weight. Mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the separation and precise mass determination of these homologs. Furthermore, tandem mass spectrometry (MS/MS) provides valuable fragmentation data that can be used to confirm the amino acid sequence and the structure of the fatty acid chain.[2][3]
Principle of Mass Spectrometry for Iturin A Analysis
The analysis of Iturin A by mass spectrometry generally involves three key stages:
-
Ionization: The Iturin A molecules are converted into gas-phase ions. Common ionization techniques for lipopeptides include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., a particular Iturin A homolog), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This fragmentation pattern provides detailed structural information.
Application Notes
Identification of Iturin A Homologs
Different homologs of Iturin A, varying in the length of their fatty acid chain, can be readily identified by their distinct molecular weights. High-resolution mass spectrometry is particularly useful for resolving and identifying these closely related compounds. Iturin A is often detected as protonated molecules ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[3]
Structural Characterization by Tandem Mass Spectrometry (MS/MS)
MS/MS analysis of Iturin A precursor ions yields a characteristic fragmentation pattern that allows for the confirmation of its cyclic peptide structure and the determination of the amino acid sequence. The fragmentation typically occurs at the peptide bonds, generating b- and y-type fragment ions. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues.
Differentiation from Other Lipopeptides
Bacillus species often co-produce other families of lipopeptides, such as surfactins and fengycins.[3][4] Mass spectrometry is a powerful tool for distinguishing between these different lipopeptide families based on their unique molecular weights and fragmentation patterns. For instance, surfactins are cyclic heptapeptides with a β-hydroxy fatty acid, while fengycins are cyclic decapeptides with a β-hydroxy fatty acid.
Quantitative Data Summary
The following tables summarize the expected m/z values for common Iturin A homologs and representative fragment ions observed in MS/MS spectra.
Table 1: Molecular Weights and m/z Values of Common Iturin A Homologs
| Iturin A Homolog | Fatty Acid Chain | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) |
| Iturin A2 | C14 | 1042.5 | 1043.5 | 1065.5 | 1081.5 |
| Iturin A3/A4/A5 | C15 | 1056.5 | 1057.5 | 1079.5 | 1095.5 |
| Iturin A6 | C16 | 1070.6 | 1071.6 | 1093.6 | 1109.6 |
| Iturin A7 | C17 | 1084.6 | 1085.6 | 1107.6 | 1123.6 |
Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution.[3][5]
Table 2: Representative MS/MS Fragment Ions of Iturin A (m/z 1043.5, [M+H]⁺)
| Fragment Ion (m/z) | Tentative Assignment |
| 946.9 | [M+H - Tyr]⁺ |
| 915.8 | [M+H - Asn - H₂O]⁺ |
| 801.8 | [M+H - Asn - Tyr]⁺ |
| 745.7 | [M+H - Pro - Asn - Tyr]⁺ |
| 638.6 | [M+H - Gln - Pro - Asn - Tyr]⁺ |
| 524.4 | [M+H - Asn - Gln - Pro - Asn - Tyr]⁺ |
| 520.4 | [M+H - Ser - Asn - Gln - Pro - Asn - Tyr]⁺ |
| 406.3 | Fatty Acid Chain Fragment |
| 229.3 | Dipeptide Fragment |
| 212.2 | Dipeptide Fragment |
Note: Fragmentation patterns can be complex and may vary depending on the MS/MS conditions.[6]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Iturin A
-
Culture Growth: Inoculate a suitable liquid medium (e.g., Landy medium) with a pure culture of the Iturin A-producing Bacillus strain.[7] Incubate at the optimal temperature and agitation for a sufficient period to allow for lipopeptide production.
-
Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. Collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using concentrated HCl and let it stand overnight at 4°C to precipitate the lipopeptides.[7]
-
Extraction: Centrifuge to collect the precipitate. Resuspend the precipitate in a suitable organic solvent, such as methanol or an ethanol/ammonium sulfate aqueous two-phase system.[7][8]
-
Purification (Optional): For higher purity, the crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative high-performance liquid chromatography (HPLC).
Protocol 2: LC-MS/MS Analysis of Iturin A
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipopeptides, and then re-equilibrate the column. For example, a linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 200-2000 for full scan analysis.
-
MS/MS Analysis: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions detected in the full scan.
-
Collision Energy: Optimize the collision energy to achieve good fragmentation of the Iturin A precursor ions.
-
Mandatory Visualizations
Caption: Experimental workflow for Iturin A analysis.
References
- 1. Identification of lipopeptides in Bacillus megaterium by two-step ultrafiltration and LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications [frontiersin.org]
- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 8. Quantification of the antifungal lipopeptide iturin A by high performance liquid chromatography coupled with aqueous two-phase extraction. | Sigma-Aldrich [sigmaaldrich.com]
Synthesizing the Future of Antifungals: Techniques for Iturin A2 Analogue Development
For Researchers, Scientists, and Drug Development Professionals
Iturin A, a potent antifungal lipopeptide produced by Bacillus subtilis, represents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of Iturin A2 analogues, guiding researchers through the chemical strategies and analytical techniques required to explore the structure-activity relationships of this important class of molecules.
Introduction to this compound and its Analogues
This compound is a cyclic lipopeptide composed of a seven-α-amino acid ring and a β-amino fatty acid side chain.[1][2] Its structure confers potent antifungal properties, making it a subject of intense research.[3][4][5] The synthesis of analogues allows for the systematic modification of its structure to improve biological activity, reduce toxicity, and enhance pharmacokinetic properties. Key modifications include altering the length and branching of the fatty acid chain, substituting amino acid residues within the peptide ring, and linearizing the cyclic structure.
Synthetic Strategies for this compound Analogues
The synthesis of this compound and its analogues can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase synthesis, often in combination.
Solid-Phase Peptide Synthesis (SPPS) Approach
SPPS offers a streamlined and efficient method for the synthesis of the linear peptide precursor of this compound analogues. The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Synthesis of Linear this compound Analogue
Caption: Workflow for the solid-phase synthesis of the linear precursor of an this compound analogue.
Protocol 1: Fmoc-Based Solid-Phase Synthesis of the Linear Octapeptide Precursor
-
Resin Swelling: Swell Fmoc-Ser(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-D-Asn(Trt)-OH) using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) in DMF. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Pro, Gln, D-Asn, D-Tyr, L-Asn.
-
β-Amino Fatty Acid Coupling: Couple the N-terminal β-amino fatty acid (iturinic acid), which may be Boc-protected.
-
Final Deprotection: Perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.
Solution-Phase Cyclization
Following the synthesis of the linear precursor, the final cyclic structure is achieved through a macrolactamization reaction in solution. This is a critical step that often requires optimization.
Workflow for Cyclization and Purification
Caption: General workflow for the cyclization and purification of this compound analogues.
Protocol 2: Head-to-Tail Cyclization of the Linear Peptide
-
Dissolution: Dissolve the crude linear peptide in a mixture of DMF and DCM under high dilution conditions (typically 1 mmol of peptide per liter of solvent) to favor intramolecular cyclization over intermolecular polymerization.
-
Addition of Cyclization Reagent: Add a cyclization reagent such as diphenylphosphoryl azide (DPPA) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) along with a base like N,N-diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by HPLC.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
A novel approach involves on-resin cyclization, which can simplify the overall process.[4][6]
Characterization and Analysis
Purification
Purification of this compound analogues is typically achieved by RP-HPLC.
Protocol 3: RP-HPLC Purification of this compound Analogues
-
Column: Use a C18 column.
-
Mobile Phase: Employ a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 20-80% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Analysis: Analyze the collected fractions by ESI-MS to confirm the presence of the target molecule.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Analytical Methods
The identity and purity of the synthesized analogues should be confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Typical Observations |
| RP-HPLC | Purity assessment | A single, sharp peak indicates high purity. |
| ESI-MS | Molecular weight confirmation | The observed mass should match the calculated mass of the target analogue. |
| Amino Acid Analysis | Confirmation of amino acid composition | The relative ratios of the constituent amino acids should match the expected values. |
| NMR Spectroscopy | Structural elucidation | Provides detailed information about the three-dimensional structure of the peptide. |
Biological Activity Assays
The synthesized this compound analogues should be evaluated for their biological activity to establish structure-activity relationships.
Antifungal Activity
The antifungal activity can be assessed using a broth microdilution assay to determine the minimum inhibitory concentration (MIC).
Protocol 4: Antifungal Susceptibility Testing
-
Prepare Fungal Inoculum: Grow the target fungal strain (e.g., Candida albicans, Fusarium graminearum) in a suitable broth and adjust the concentration to a standard inoculum size.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound analogue in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the analogue that completely inhibits visible fungal growth.
Table 1: Antifungal Activity of this compound and Analogues
| Compound | MIC against C. albicans (µg/mL) | MIC against F. graminearum (µg/mL) |
| Natural this compound | Data not consistently available in searched sources | Data not consistently available in searched sources |
| Synthetic this compound | Reported to be active | Two-fold increase in bioactivity compared to commercial standard in one study[4] |
| Epimer of Iturin A | Lost all bioactivity[4][6] | Lost all bioactivity[4][6] |
| Monofluorinated Analogue | Retained bioactivity[4][6] | Retained bioactivity[4][6] |
| Cysteine-lipidated analogues | Inactive against C. albicans in one study[7] | Bioactive in another study[7] |
Hemolytic Activity
Iturin A and its analogues can exhibit hemolytic activity, which is an important parameter to assess for potential toxicity.
Protocol 5: Hemolytic Activity Assay
-
Prepare Red Blood Cells (RBCs): Obtain fresh RBCs and wash them with phosphate-buffered saline (PBS).
-
Serial Dilutions: Prepare serial dilutions of the this compound analogue in PBS.
-
Incubation: Add the RBC suspension to the analogue dilutions and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Release Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculation: Express the hemolytic activity as the percentage of hemolysis compared to a positive control (e.g., Triton X-100).
Table 2: Factors Influencing Hemolytic Activity of this compound Analogues
| Structural Feature | Impact on Hemolytic Activity |
| Cyclization | Important for hemolytic activity[1][2] |
| Inclusion of L-Asn2 | Important for hemolytic activity[1][2] |
| β-NC14 configuration | Important for hemolytic activity[1][2] |
Conclusion
The synthesis of this compound analogues is a powerful strategy for the discovery of new antifungal agents. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these promising compounds. By systematically exploring the chemical space around the this compound scaffold, researchers can develop analogues with optimized therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications [mdpi.com]
- 4. Novel Synthesis of the Antifungal Cyclic Lipopeptide Iturin A and Its Fluorinated Analog for Structure‐Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis of the Antifungal Cyclic Lipopeptide Iturin A and Its Fluorinated Analog for Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Iturin A2 Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Iturin A2 fermentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your this compound fermentation experiments.
Question: My this compound yield is significantly lower than expected. What are the initial troubleshooting steps?
Answer:
Low this compound yield is a common issue that can often be resolved by systematically evaluating your fermentation parameters. Start by assessing the following critical factors:
-
Media Composition: Ensure your media has the optimal balance of carbon and nitrogen sources. Glucose and soybean meal are commonly reported as effective sources.[1] Also, verify the presence of essential metal ions, as they are crucial for lipopeptide synthesis.[2]
-
pH Control: The initial pH of the fermentation broth is a critical parameter. An initial pH of 8.0 has been shown to be effective for Iturin A production.[2] Monitor and maintain the pH throughout the fermentation process, as metabolic activity can cause significant shifts.
-
Temperature: The optimal temperature for cell growth may differ from the optimal temperature for Iturin A production. A common strategy is a two-stage temperature control, with an initial phase at a higher temperature (e.g., 37°C) to promote biomass accumulation, followed by a shift to a lower temperature (e.g., 28°C) to enhance Iturin A synthesis.[3]
-
Aeration and Agitation: Inadequate oxygen supply can limit both cell growth and secondary metabolite production. Ensure proper agitation and aeration rates for your specific bioreactor setup. However, be aware that excessive agitation in solid-state fermentation can sometimes hinder Iturin A production.[4]
Question: I've optimized the basic fermentation parameters, but my yield is still suboptimal. What advanced strategies can I employ?
Answer:
If basic parameter optimization does not yield the desired results, consider implementing more advanced strategies such as precursor feeding and fed-batch fermentation.
-
Precursor Amino Acid Feeding: The Iturin A molecule is a cyclic lipopeptide, and its synthesis is dependent on the availability of specific amino acid precursors. Supplementing the fermentation media with key amino acids can significantly boost production. The addition of L-Asparagine, L-Glutamine, and L-Proline has been demonstrated to increase Iturin A yield.[2]
-
Fed-Batch Fermentation: A fed-batch strategy, particularly with a controlled glucose feed, can overcome substrate limitations and catabolite repression, leading to a significant enhancement in Iturin A concentration.[5] A two-stage glucose feeding strategy with a stepwise decrease in the feeding rate has been shown to be effective.[5]
-
Biofilm Fermentation: Utilizing biofilm reactors can enhance Iturin A production. Biofilms provide a stable environment for the producing microorganisms and have been shown to increase the final yield compared to conventional submerged fermentation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a typical fermentation medium for this compound production?
A1: A typical fermentation medium for Bacillus subtilis to produce Iturin A includes a primary carbon source, a nitrogen source, and essential mineral salts. For specific concentrations and components that have been successfully used, please refer to the media composition table below.
Q2: At what stage of cell growth is this compound production typically highest?
A2: Iturin A is a secondary metabolite, and its production generally increases significantly during the stationary phase of cell growth.[5]
Q3: Can genetic engineering be used to improve this compound yield?
A3: Yes, genetic engineering offers a powerful approach to enhance Iturin A production. Strategies include overexpressing genes in the Iturin A synthesis operon (ituA, ituB, ituC, ituD) and strengthening precursor pathways, such as fatty acid synthesis.[4][6]
Q4: How is this compound typically purified and quantified?
A4: this compound is commonly purified from the fermentation broth through acid precipitation followed by extraction with an organic solvent like methanol.[3] Quantification is most accurately performed using High-Performance Liquid Chromatography (HPLC).[6]
Data Presentation
Table 1: Exemplary Media Compositions for Iturin A Production
| Component | Concentration (g/L) | Reference |
| Medium 1 | [2] | |
| Glucose | 21 | |
| Soy Protein (total nitrogen) | 4 | |
| MgSO₄·7H₂O | 3.8 | |
| KH₂PO₄ | 1.5 | |
| Yeast Extract | 0.4 | |
| Medium 2 | [6] | |
| Corn Starch | 30 | |
| Soybean Meal | 70 | |
| K₂HPO₄·3H₂O | 1.0 | |
| MgSO₄·7H₂O | 1.0 | |
| FeSO₄·7H₂O | 1.0 | |
| MnSO₄·H₂O | 0.01 | |
| Medium 3 | [3] | |
| Soybean Meal Powder | 120 | |
| Yeast Extract | 16 | |
| Monosodium Glutamate | 1 | |
| Glycerol | 88.3 | |
| MgSO₄·7H₂O | 0.5 | |
| KH₂PO₄ | 1 | |
| FeSO₄·7H₂O | 0.00015 | |
| MnSO₄·H₂O | 0.005 | |
| CuSO₄·5H₂O | 0.00016 |
Table 2: Impact of Precursor Amino Acid Feeding on Iturin A Yield
| Amino Acid Added | Concentration (g/L) | Resulting Iturin A Yield (g/L) | % Increase from Control (0.64 g/L) | Reference |
| L-Asparagine (Asn) | 0.12 | 0.75 | 17.2% | [2] |
| L-Glutamic Acid (Glu) | 0.12 | 0.73 | 14.1% | [2] |
| L-Glutamine (Gln) | 0.12 | 0.77 | 20.3% | [2] |
| L-Proline (Pro) | 0.12 | 0.76 | 18.8% | [2] |
| L-Aspartic Acid (Asp) | 0.04 | 0.76 | 18.8% | [2] |
Experimental Protocols
Protocol 1: Single-Factor Experimental Design for Media Optimization
This protocol is adapted from methodologies used to optimize Iturin A production by varying individual media components.[2]
-
Prepare Base Medium: Prepare the basal fermentation medium with all components except the one being optimized. For example, a base medium could be: 21 g/L glucose, 4 g/L soy protein total nitrogen, 3.8 g/L MgSO₄·7H₂O, 1.5 g/L KH₂PO₄, and 0.4 g/L yeast extract, with an initial pH of 8.0.[2]
-
Vary a Single Factor: To optimize a specific component (e.g., glucose concentration), prepare several flasks with the base medium and add the component of interest at varying concentrations (e.g., 11, 16, 21, 26, 31 g/L of glucose).[2]
-
Inoculation and Fermentation: Inoculate each flask with a standardized culture of the producing strain (e.g., Bacillus subtilis). Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) for a set duration (e.g., 60 hours).[2]
-
Sampling and Analysis: At the end of the fermentation, collect samples from each flask.
-
Quantification: Extract Iturin A and quantify the concentration using HPLC.
-
Determine Optimum: Identify the concentration of the tested component that results in the highest Iturin A yield. Repeat this process for other key media components.
Protocol 2: Fed-Batch Fermentation with a Two-Stage Glucose Feeding Strategy
This protocol is based on a successful strategy to enhance Iturin A production by controlling the glucose supply.[5]
-
Initial Batch Phase: Begin with a batch fermentation in a bioreactor using an optimized medium. Allow the cells to grow and the initial glucose concentration to decrease to a low level (e.g., 2-3 g/L).[5] This typically occurs within the first 24 hours.
-
First Feeding Stage: Initiate the first stage of glucose feeding at a constant, high rate. The objective is to maintain a balance between cell growth and product formation.
-
Second Feeding Stage: After a predetermined period in the first feeding stage, switch to a second, lower feeding rate. This stepwise decrease helps to maintain the optimal substrate balance and prolongs the Iturin A production phase.[5]
-
Monitoring: Throughout the fed-batch process, monitor key parameters such as cell density, residual glucose concentration, and Iturin A concentration.
-
Termination: Conclude the fermentation when Iturin A production ceases to increase.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low this compound yield.
Caption: Simplified biosynthesis pathway for this compound production in Bacillus.
Caption: Logical relationship of key areas for fermentation optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of iturin A production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced iturin a production in a two-compartment biofilm reactor by Bacillus velezensis ND [frontiersin.org]
- 4. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
optimizing culture conditions for enhanced Iturin A2 production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of culture conditions for enhanced Iturin A production.
Frequently Asked Questions (FAQs)
Q1: What is Iturin A and why is its production optimized?
A1: Iturin A is a cyclic lipopeptide produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens. It exhibits potent antifungal activity against a broad spectrum of plant pathogens, making it a promising biocontrol agent in agriculture. Optimization of its production is crucial to improve yields and process efficiency, thereby making its commercial application more economically viable.
Q2: What are the key factors influencing Iturin A production?
A2: The primary factors influencing Iturin A production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the presence of precursor amino acids.[1][2] The genetic makeup of the producing strain also plays a critical role.
Q3: What are the common challenges in optimizing Iturin A production?
A3: Common challenges include low yields, batch-to-batch variability, co-production of other lipopeptides like surfactin and fengycin which can complicate downstream processing, and the complex interplay between different culture parameters.
Q4: How can I quantify the amount of Iturin A produced in my culture?
A4: The most common and reliable method for quantifying Iturin A is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of different Iturin A homologs. Mass spectrometry (MS) is often coupled with HPLC for definitive identification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Iturin A Production | Inappropriate carbon or nitrogen source. | Screen various carbon sources such as glucose, sucrose, or starch, and nitrogen sources like peptone, yeast extract, or soybean meal to find the optimal combination for your strain. |
| Suboptimal pH of the culture medium. | The optimal pH for Iturin A production is typically around 6.0-7.0. Monitor and control the pH throughout the fermentation process. | |
| Incorrect fermentation temperature. | The optimal temperature for Iturin A production is generally between 25°C and 30°C. Temperatures above 37°C may favor bacterial growth but inhibit lipopeptide production. | |
| Insufficient aeration. | Ensure adequate oxygen supply by optimizing the agitation speed and using baffled flasks for shake-flask cultures. | |
| Genetic instability of the producing strain. | Sub-culture your strain from a fresh stock and verify its productivity. Consider strain improvement techniques if necessary. | |
| High Co-production of Surfactin | Media composition favors surfactin production. | Adjust the carbon-to-nitrogen ratio in your medium. Some studies suggest that specific amino acid supplementation can modulate the ratio of different lipopeptides. |
| Inconsistent Yields Between Batches | Variability in inoculum preparation. | Standardize your inoculum preparation protocol, ensuring a consistent age and cell density of the seed culture. |
| Inconsistent media preparation. | Prepare all media components accurately and consistently. Use high-quality reagents. | |
| Difficulty in Extracting Iturin A | Inefficient extraction method. | Acid precipitation followed by solvent extraction (e.g., with butanol or methanol) is a common method. Ensure the pH for precipitation is optimal (around 2.0). |
Data Presentation: Optimization of Culture Conditions
The following tables summarize quantitative data from studies that employed Response Surface Methodology (RSM) to optimize Iturin A production.
Table 1: RSM Optimization of Medium Components for Iturin A Production
| Factor | Range Investigated | Optimal Value | Resulting Iturin A Yield | Reference |
| Glucose (g/L) | 10 - 50 | 28.5 | 5,591 µg/g of initial wet okara (in SSF) | [3][4] |
| Soybean Meal (g/L) | 10 - 50 | 35.2 | 5,591 µg/g of initial wet okara (in SSF) | [3][4] |
| L-Asn (g/L) | 0 - 0.2 | 0.0752 | 0.85 g/L | [5] |
| L-Gln (g/L) | 0 - 0.2 | 0.1992 | 0.85 g/L | [5] |
| L-Pro (g/L) | 0 - 0.2 | 0.1464 | 0.85 g/L | [5] |
Table 2: RSM Optimization of Fermentation Parameters for Iturin A Production
| Factor | Range Investigated | Optimal Value | Resulting Iturin A Yield | Reference |
| Temperature (°C) | 25 - 35 | 29.8 | 11.447 mg/g-wet solid material | [6] |
| Initial Moisture (%) | 40 - 60 | 44.97 | 11.447 mg/g-wet solid material | [6] |
| Inoculum Size (%) | 10 - 30 | 19.49 | 11.447 mg/g-wet solid material | [6] |
Experimental Protocols
Shake-Flask Fermentation for Iturin A Production
Objective: To cultivate a Bacillus strain in a liquid medium to produce Iturin A.
Materials:
-
Bacillus sp. strain capable of producing Iturin A
-
Seed culture medium (e.g., Nutrient Broth)
-
Production medium (e.g., Landy medium or a custom-optimized medium)
-
Erlenmeyer flasks (baffled flasks are recommended for better aeration)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the Bacillus strain into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-logarithmic growth phase.
-
Production Culture: Inoculate the production medium with the seed culture to a final concentration of 2% (v/v). For example, add 2 mL of the seed culture to 100 mL of production medium in a 500 mL flask.
-
Incubation: Incubate the production culture at the optimal temperature (e.g., 28°C) with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600) and Iturin A concentration.
Extraction of Iturin A from Culture Broth
Objective: To isolate Iturin A from the fermentation broth for quantification and further analysis.
Materials:
-
Culture broth containing Iturin A
-
Hydrochloric acid (HCl)
-
n-Butanol or Methanol
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells. Collect the supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with concentrated HCl. This will cause the lipopeptides, including Iturin A, to precipitate.
-
Incubation: Allow the acidified supernatant to stand at 4°C overnight to ensure complete precipitation.
-
Collection of Precipitate: Centrifuge the mixture at 8,000 x g for 20 minutes to collect the precipitate. Discard the supernatant.
-
Solvent Extraction: Resuspend the precipitate in a suitable volume of methanol or n-butanol and agitate for 1-2 hours to dissolve the Iturin A.
-
Solvent Recovery: Centrifuge to remove any insoluble material. Collect the solvent phase and evaporate it to dryness using a rotary evaporator. The resulting crude extract can be used for HPLC analysis.
Quantification of Iturin A by HPLC
Objective: To determine the concentration of Iturin A in an extract.
Materials:
-
Crude Iturin A extract
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Iturin A standard of known concentration
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the crude extract in a known volume of the mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare a series of dilutions of the Iturin A standard to create a standard curve.
-
HPLC Analysis:
-
Set up a gradient elution method. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.
-
Set the detector wavelength to 210 nm.
-
Inject the standards and the sample.
-
-
Quantification: Identify the peak(s) corresponding to Iturin A in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of Iturin A by integrating the peak area and comparing it to the standard curve.
Visualizations
Iturin A Biosynthesis Pathway
Caption: Biosynthesis of Iturin A via the non-ribosomal peptide synthetase (NRPS) pathway.
Experimental Workflow for Optimizing Iturin A Production
Caption: A typical experimental workflow for the optimization of Iturin A production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stork: Medium optimization of antifungal lipopeptide, iturin A, production by Bacillus subtilis in solid-state fermentation by response surface methodology [storkapp.me]
- 5. Optimization of iturin A production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Iturin A Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation pathways of Iturin A in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Iturin A in solution?
The stability of Iturin A in solution is primarily influenced by pH, temperature, and the presence of oxidative agents. As a cyclic lipopeptide, its peptide backbone is susceptible to hydrolysis under acidic and basic conditions, particularly at elevated temperatures.
Q2: What is the expected shelf-life of Iturin A in a solid state versus in solution?
In its solid form, when stored at -20°C, Iturin A is stable for at least four years. However, once dissolved in a solvent, its stability decreases and is dependent on the storage conditions. For optimal short-term storage of solutions, it is recommended to use a buffered solution at a slightly acidic to neutral pH (pH 6-7) and store at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable.
Q3: What are the known degradation pathways for Iturin A?
The primary degradation pathways for Iturin A are anticipated to be:
-
Hydrolysis: Cleavage of the peptide bonds in the cyclic structure, leading to the formation of linear lipopeptides and smaller peptide fragments. This is accelerated at pH values outside the optimal range of 6-9 and at higher temperatures.
-
Epimerization: The conversion of L-amino acids to their D-isomers, or vice-versa, at specific chiral centers within the peptide ring. This can be induced by exposure to basic conditions or elevated temperatures.
-
Oxidation: The fatty acid chain and certain amino acid residues, such as tyrosine, are susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light.
Q4: What are the expected degradation products of Iturin A?
Based on the known degradation pathways of cyclic peptides, the expected degradation products of Iturin A include:
-
Linearized Iturin A: Resulting from the hydrolysis of one of the seven peptide bonds in the cyclic structure.
-
Peptide Fragments: Smaller peptides and individual amino acids resulting from further hydrolysis of the peptide backbone.
-
Epimers of Iturin A: Stereoisomers of Iturin A with altered configurations at one or more amino acid residues.
-
Oxidized derivatives: Modifications to the lipid tail or susceptible amino acid residues.
Q5: Which analytical techniques are suitable for monitoring Iturin A stability?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and effective technique for monitoring the stability of Iturin A. These methods allow for the separation and quantification of the intact Iturin A from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation of degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of antifungal activity of Iturin A solution over time. | Degradation of Iturin A due to improper storage conditions (e.g., non-optimal pH, high temperature, exposure to light). | 1. Verify the pH of the solution. If necessary, prepare fresh solutions in a buffer with a pH between 6 and 7. 2. Store stock solutions at -20°C or -80°C. For working solutions, store at 4°C and use within a short period. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of unexpected peaks in HPLC chromatogram during stability testing. | Formation of degradation products. | 1. Characterize the new peaks using LC-MS/MS to identify the mass of the degradation products and compare them to potential structures (e.g., linearized Iturin A, oxidized forms). 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. |
| Poor reproducibility of stability study results. | 1. Inconsistent preparation of solutions. 2. Variability in storage conditions. 3. Issues with the analytical method. | 1. Ensure accurate and consistent preparation of all solutions, including buffers and Iturin A concentrations. 2. Use calibrated and temperature-controlled storage chambers. 3. Validate the analytical method for precision, accuracy, and linearity. Use an internal standard to improve reproducibility. |
| Precipitation of Iturin A in aqueous solution. | Iturin A has limited solubility in aqueous solutions, especially at acidic pH. At a pH of 2, the lipopeptide can become positively charged, reducing the effectiveness of the hydrophilic tail and potentially causing aggregation and precipitation.[1] | 1. Prepare solutions in a buffer with a pH of 6 or higher. 2. Consider the use of a co-solvent such as ethanol, methanol, or DMSO to improve solubility.[2][3] Ensure the co-solvent is compatible with your experimental system. |
Quantitative Data Summary
Table 1: Stability of Bacillomycin D Under Various Stress Conditions
| Condition | Parameter | Result | Reference |
| pH Stability | pH range 2-12 | Maintained antifungal activity | [4][5] |
| Thermal Stability | 25°C - 100°C | Maintained antifungal activity | [4][5] |
Experimental Protocols
Protocol 1: General Forced Degradation Study of Iturin A
This protocol outlines the conditions for inducing degradation of Iturin A to identify potential degradation products and pathways.
1. Materials:
-
Iturin A
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of Iturin A in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of Iturin A in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Iturin A in 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Prepare a solution of Iturin A in a suitable solvent (e.g., 50% methanol in water).
-
Incubate the solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Prepare a solution of Iturin A in a suitable solvent.
-
Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method (see Protocol 2) to identify and quantify degradation products.
Protocol 2: Stability-Indicating UPLC-MS/MS Method for Iturin A
This protocol provides a starting point for developing a method to separate Iturin A from its potential degradation products.
1. Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy: Ramped to obtain fragmentation for structural elucidation.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan mode to fragment the parent ions of Iturin A and its potential degradation products.
Visualizations
Caption: Potential degradation pathways of Iturin A in solution.
Caption: Workflow for a forced degradation study of Iturin A.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mycosubtilin Produced by Bacillus subtilis ATCC6633 Inhibits Growth and Mycotoxin Biosynthesis of Fusarium graminearum and Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
Technical Support Center: Overcoming Low Solubility of Iturin A for Bioassays
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the low aqueous solubility of Iturin A in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Iturin A?
Iturin A is a cyclic lipopeptide with poor solubility in water (approximately 1 mg/mL).[1] It is, however, soluble in several organic solvents.
Q2: In which organic solvents can I dissolve Iturin A?
Iturin A is soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] A stock solution can be prepared in these solvents and then diluted into your aqueous bioassay medium.
Q3: What is the critical micelle concentration (CMC) of Iturin A?
The critical micelle concentration (CMC) of Iturin A in aqueous solution is approximately 40 µM.[3] Above this concentration, Iturin A molecules self-assemble into micelles. At even higher concentrations (e.g., 0.7 to 3 mM), they can form larger aggregates, such as vesicles.[3]
Q4: Can I use surfactants to improve Iturin A solubility?
Yes, non-ionic surfactants like Tween 20 can be used to improve the solubility of Iturin A in aqueous solutions. These surfactants can help to prevent aggregation and precipitation.
Q5: How does pH affect the solubility of Iturin A?
The solubility of Iturin A can be influenced by pH. While specific studies detailing the optimal pH for solubility are limited, adjusting the pH of your buffer may help improve solubility. It is recommended to empirically test a pH range (e.g., 6.0-8.0) to find the optimal condition for your specific assay.
Q6: My Iturin A precipitates when I add it to my cell culture medium. What should I do?
Precipitation in cell culture media can be caused by the low solubility of Iturin A in the aqueous environment.[4] To troubleshoot this, you can try the following:
-
Ensure the final concentration of the organic solvent (like DMSO) is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.
-
Try a serial dilution of your Iturin A stock solution in the medium while vortexing to ensure rapid and even dispersion.
-
Consider using a co-solvent system or adding a biocompatible surfactant.
-
Prepare Iturin A in a liposomal formulation.
Data Presentation
Table 1: Solubility of Iturin A in Various Solvents
| Solvent | Solubility | Notes |
| Water | ~ 1 mg/mL (0.96 mM)[1] | Solubility is low and aggregation can occur above the CMC. |
| Ethanol | 5 mg/mL (4.79 mM)[1] | Useful for preparing stock solutions. |
| Methanol | Soluble | A common solvent for dissolving Iturin A.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Widely used for preparing high-concentration stock solutions.[2] |
| Dimethylformamide (DMF) | Soluble | Another option for creating stock solutions.[2] |
Experimental Protocols
Protocol 1: Preparation of Iturin A Stock Solution and Dilution for Bioassay
This protocol describes the preparation of a 10 mM Iturin A stock solution in DMSO and its subsequent dilution for a typical antifungal bioassay.
Materials:
-
Iturin A (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous bioassay buffer or cell culture medium, pre-warmed to the experimental temperature
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the required mass of Iturin A for your desired volume of 10 mM stock solution (Molecular Weight of Iturin A ~ 1043.2 g/mol ). b. Weigh the Iturin A powder in a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex thoroughly for 1-2 minutes until the Iturin A is completely dissolved. The solution should be clear. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilution into Aqueous Bioassay Medium: a. Thaw an aliquot of the 10 mM Iturin A stock solution at room temperature. b. Prepare serial dilutions of the stock solution in your pre-warmed bioassay buffer or medium. c. Crucial Step: To avoid precipitation, add the Iturin A stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This ensures rapid dispersion. d. Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or employing one of the solubilization enhancement methods described below. e. Ensure the final DMSO concentration in your assay does not exceed a level that affects your biological system (typically <0.5%). Run a vehicle control with the same final DMSO concentration.
Protocol 2: Using Surfactants to Enhance Iturin A Solubility
This protocol provides a general guideline for using Tween 20 to improve the aqueous solubility of Iturin A.
Materials:
-
10 mM Iturin A in DMSO (from Protocol 1)
-
10% (v/v) Tween 20 stock solution in sterile water
-
Aqueous bioassay buffer or medium
Procedure:
-
Prepare a Working Solution of Iturin A with Tween 20: a. Determine the desired final concentrations of Iturin A and Tween 20 for your bioassay. A typical starting concentration for Tween 20 is 0.01-0.1% (v/v). b. In a sterile tube, first add the required volume of the 10% Tween 20 stock solution to your bioassay buffer. c. Vortex the buffer-Tween 20 mixture. d. While vortexing, slowly add the required volume of the 10 mM Iturin A stock solution to the buffer-Tween 20 mixture.
-
Perform the Bioassay: a. Use this Iturin A/Tween 20 solution for your experiments. b. Remember to include a control with the same concentration of Tween 20 and DMSO to account for any effects of the surfactant and solvent on your assay.
Mandatory Visualizations
Caption: Troubleshooting workflow for Iturin A precipitation.
Caption: Solubilization methods and their potential impact.
References
troubleshooting peak resolution in HPLC analysis of Iturin A isomers
Welcome to the technical support center for the HPLC analysis of Iturin A isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation and resolution of Iturin A isomers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Iturin A isomers by HPLC?
A1: The primary challenge in separating Iturin A isomers lies in their structural similarity. Iturin A homologues differ in the length and branching of their fatty acid chains (commonly C14 to C16) and can also have variations in their amino acid sequence.[1][2] These subtle differences result in very similar retention times on a reversed-phase column, often leading to poor resolution or co-elution of peaks.[3]
Q2: I am seeing broad or tailing peaks for my Iturin A isomers. What could be the cause?
A2: Peak broadening or tailing can be caused by several factors in your HPLC system. Common causes include:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The silanol groups on the silica-based stationary phase can interact with the amine groups in the Iturin A peptide structure, causing tailing. The use of a mobile phase additive, like a buffer, can help to minimize these interactions.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Consider replacing the column if it has been used extensively.
-
Mismatched Solvents: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q3: My peak resolution is poor, and I cannot distinguish between the different Iturin A isomers. How can I improve this?
A3: Improving peak resolution requires a systematic approach to optimizing your HPLC method.[3] Key parameters to adjust include:
-
Mobile Phase Composition: The ratio of organic solvent (like acetonitrile) to the aqueous phase is a powerful tool for adjusting retention and selectivity.[4][5] Decreasing the organic solvent percentage will generally increase retention times and may improve separation.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, though it will also increase the analysis time.[3]
-
Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution.[3] Lower temperatures can increase retention and potentially improve resolution.[3]
-
Mobile Phase Additives: The addition of a buffer, such as ammonium acetate, to the mobile phase can improve peak shape and selectivity by controlling the pH and minimizing unwanted interactions with the stationary phase.[6]
Q4: Are there any specific column recommendations for Iturin A isomer separation?
A4: A reversed-phase C18 (RP-C18) column is commonly used for the separation of Iturin A homologues.[1] For enhanced resolution of closely eluting isomers, consider using a column with a smaller particle size or a different stationary phase chemistry that might offer different selectivity. One study reported successful separation of seven Iturin A isomers (A2-A8) using an NPS RP-C18 column.[6]
Troubleshooting Guide: Poor Peak Resolution
This guide provides a step-by-step approach to troubleshooting poor peak resolution in the HPLC analysis of Iturin A isomers.
| Problem | Possible Cause | Suggested Solution |
| Co-eluting or overlapping peaks | Mobile phase is too strong, leading to short retention times and poor separation. | Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase in small increments (e.g., 2-5%).[4][5] |
| Flow rate is too high, reducing column efficiency. | Decrease the flow rate. A lower flow rate allows for more interactions between the analytes and the stationary phase, which can improve separation.[3] | |
| Inappropriate column chemistry or column is old and degraded. | Ensure you are using a suitable column, such as a C18 column. If the column is old, its performance may be compromised; replace it with a new one. Consider a column with a smaller particle size for higher efficiency.[4] | |
| Suboptimal column temperature. | Experiment with adjusting the column temperature. Lower temperatures often lead to longer retention times and can sometimes improve resolution.[3] Ensure the temperature is stable throughout the analysis. | |
| Broad Peaks | Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. | |
| Peak Tailing | Secondary interactions between Iturin A and the stationary phase. | Add a buffer, such as 10 mM ammonium acetate, to the mobile phase to control pH and minimize silanol interactions.[6] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocol: Isocratic HPLC Method for Iturin A Isomer Separation
The following method has been shown to be effective for the separation of Iturin A isomers (A2, A3, A4, A5, A6, A7, and A8).[6]
| Parameter | Condition |
| Column | NPS RP-C18 |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate (40:60, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 260 nm |
Visualizing Troubleshooting and Method Parameters
Troubleshooting Workflow for Poor Peak Resolution
The following diagram illustrates a logical workflow for addressing poor peak resolution in your HPLC analysis of Iturin A isomers.
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
Relationship of HPLC Parameters to Peak Resolution
This diagram shows how different HPLC parameters can be adjusted to influence peak resolution.
Caption: Interplay of HPLC parameters and their effect on peak resolution.
References
Technical Support Center: Optimizing Iturin A Production Costs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the cost of Iturin A production. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during Iturin A production, with a focus on cost-effective solutions.
Issue 1: Low Iturin A yield despite using a high-producing strain.
Question: My Bacillus subtilis strain is reported to be a high producer of Iturin A, but I am consistently obtaining low yields. What are the likely causes and how can I troubleshoot this?
Answer: Low Iturin A yields in a typically high-producing strain can often be attributed to suboptimal fermentation conditions or nutrient limitations. Here are several factors to investigate:
-
Sub-optimal Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical for Iturin A production. While glucose is a common carbon source, its rapid consumption can limit production.[1] Consider using alternative, more slowly metabolized carbon sources. Soybean meal has been shown to be an effective nitrogen source.[1]
-
Improper C:N Ratio: The balance between carbon and nitrogen is crucial. An imbalance can shift the metabolic focus away from secondary metabolite production. Systematically varying the concentrations of your primary carbon and nitrogen sources is recommended.
-
Precursor Amino Acid Limitation: The heptapeptide ring of Iturin A is composed of specific amino acids. Supplementing the fermentation medium with precursor amino acids such as L-asparagine, L-glutamine, and L-proline can significantly boost yields.[2][3]
-
Sub-optimal pH and Temperature: Bacillus subtilis has optimal ranges for growth and secondary metabolite production. The optimal pH for Iturin A production is typically around 6.5-6.8.[4] The temperature should be maintained between 25°C and 37°C, depending on the specific strain.[4][5]
-
Inadequate Aeration: Iturin A production is an aerobic process. Insufficient oxygen supply can be a major limiting factor. Ensure adequate agitation and airflow in your fermenter.
Experimental Workflow for Optimizing Fermentation Medium
Caption: Workflow for systematic optimization of the fermentation medium.
Issue 2: High cost of fermentation medium is making the process economically unviable.
Question: The defined medium I am using for Iturin A production is too expensive for large-scale experiments. What are some validated, low-cost alternatives?
Answer: A significant portion of the production cost is attributed to the fermentation medium. Replacing expensive, refined substrates with cheaper agro-industrial residues is a highly effective cost-reduction strategy.
-
Agro-Industrial Waste as Substrates: A wide variety of waste products can be used as carbon and nitrogen sources.[6] These not only reduce costs but also add value to waste streams.[7]
-
Solid-State Fermentation (SSF): SSF using substrates like okara (a soybean curd residue) has been shown to be highly effective for Iturin A production and can be more cost-effective than submerged fermentation.[1][8]
| Substrate Category | Specific Examples | Typical Use | Reference |
| Agro-Industrial Byproducts | Molasses, Cassava Flour Wastewater, Rice Bran, Wheat Bran | Carbon/Nitrogen Source | [6] |
| Oil Processing Residues | Soybean Meal, Coconut Cake, Olive Oil Mill Waste | Nitrogen/Carbon Source | [6] |
| Food Processing Residues | Okara, Potato Peels, Fruit Pomace | Solid Substrate (SSF) or Carbon Source | [1][8] |
| Animal Fats | Tallow, Lard | Carbon Source | [6] |
Issue 3: Iturin A production ceases prematurely in fed-batch culture.
Question: In my fed-batch fermentation, Iturin A production starts strong but then plateaus and stops, even though nutrients are still being supplied. What could be the cause?
Answer: This is a common issue in fed-batch fermentation and is often related to the accumulation of inhibitory byproducts or a shift in the metabolic state of the culture.
-
Glucose-Induced Sporulation: High concentrations of glucose can trigger sporulation in Bacillus subtilis, which shifts the cells' focus away from producing secondary metabolites like Iturin A.
-
Sub-optimal Feeding Strategy: A constant, high-rate feeding strategy can lead to an accumulation of glucose, triggering the sporulation issue mentioned above.
A stepwise two-stage glucose feeding strategy has been shown to be effective in overcoming this. This involves starting with a higher feeding rate and then decreasing it in a stepwise manner. This approach helps to maintain a low and stable concentration of reducing sugars, which keeps the cells in a productive, vegetative state for a longer period.[9]
Frequently Asked Questions (FAQs)
Question 1: What are the most critical parameters to optimize for cost-effective Iturin A production?
Answer: Based on numerous studies, the most influential factors are:
-
Carbon and Nitrogen Sources: Their type and concentration have the most significant impact on yield.[1]
-
Precursor Amino Acid Availability: Supplementation can directly boost the synthesis of the Iturin A peptide backbone.[2]
-
Fermentation Strategy: Moving from batch to a well-controlled fed-batch process can dramatically increase final product concentration.[9]
-
Strain Genetics: Improving the inherent production capability of your strain through genetic engineering offers a high potential for yield enhancement.[10]
| Parameter | Typical Range/Condition | Expected Outcome |
| pH | 6.5 - 7.0 | Optimal enzyme activity for biosynthesis |
| Temperature | 30°C - 37°C | Optimal cell growth and enzyme activity |
| Glucose Concentration | Controlled at low levels (2-3 g/L) in fed-batch | Prevents sporulation, prolongs production phase |
| Precursor Amino Acids | 0.12 g/L (for L-Asn, L-Gln, L-Pro) | Increased Iturin A yield by 15-20% |
Question 2: How can genetic engineering be used to reduce Iturin A production costs?
Answer: Genetic engineering can increase the yield of Iturin A per cell, which in turn reduces the overall cost per unit of product. Key strategies include:
-
Strengthening the Fatty Acid Synthesis Pathway: The lipophilic tail of Iturin A is a fatty acid. Overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (encoded by accABCD genes), can increase the supply of this crucial precursor and significantly boost Iturin A production.[10]
-
Overexpression of Positive Regulators: Genes like comA and sigA are positive regulators of secondary metabolite production in Bacillus subtilis. Increasing their expression can lead to a significant increase in Iturin A synthesis.[10]
-
Promoter Engineering: Replacing the native promoter of the Iturin A synthetase gene cluster with a stronger, constitutive promoter can lead to higher and more consistent expression of the biosynthetic genes.[10]
Signaling Pathway for Iturin A Biosynthesis Enhancement
Caption: Key targets for genetic engineering to enhance Iturin A production.
Question 3: What is a general protocol for Iturin A production using a low-cost medium?
Answer: The following is a generalized protocol based on common practices for cost-effective Iturin A production. This should be further optimized for your specific strain and equipment.
Experimental Protocol: Iturin A Production in a Low-Cost Medium
1. Strain Activation and Inoculum Preparation: a. Streak the Bacillus subtilis strain from a glycerol stock onto a Luria-Bertani (LB) agar plate and incubate at 30°C for 24 hours. b. Inoculate a single colony into a 250 mL flask containing 50 mL of LB medium. c. Incubate at 30°C with shaking at 200 rpm for 12-16 hours until the culture reaches the mid-logarithmic phase (OD600 ≈ 1.0-1.5).
2. Fermentation: a. Prepare the low-cost fermentation medium. An example medium consists of (per liter):
- Corn Starch: 30 g
- Soybean Meal: 70 g
- K₂HPO₄·3H₂O: 1.0 g
- MgSO₄·7H₂O: 1.0 g
- FeSO₄·7H₂O: 1.0 g
- MnSO₄·H₂O: 0.01 g
- Adjust to a natural pH (typically around 7.0).[10] b. Sterilize the medium by autoclaving at 121°C for 20 minutes. c. Inoculate the sterile fermentation medium with the seed culture to a final concentration of 2% (v/v). d. Incubate the production culture at 28-30°C with vigorous shaking (e.g., 230 rpm) for 72-96 hours.[10]
3. Iturin A Extraction and Quantification: a. Extraction: i. Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the cells. ii. Adjust the pH of the supernatant to 2.0 using concentrated HCl to precipitate the lipopeptides. iii. Let the precipitate form overnight at 4°C. iv. Centrifuge again to collect the precipitate. v. Dissolve the precipitate in methanol for analysis. b. Quantification: i. Analyze the methanolic extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. ii. Use a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). iii. Detect Iturin A at a wavelength of 210 nm. iv. Quantify by comparing the peak area to a standard curve prepared with purified Iturin A.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of iturin A production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. Optimization of Fermentation Conditions for Bacillus amyloliquefaciens JL54 and Preparation of Powder Through Spray Drying [mdpi.com]
- 6. Cost effective technologies and renewable substrates for biosurfactants’ production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous enhancement of iturin A production by Bacillus subtilis with a stepwise two-stage glucose feeding strategy [agris.fao.org]
- 10. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
impact of nutrient sources on Iturin A2 biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of nutrient sources on Iturin A biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common nutrient sources that significantly impact Iturin A production?
A1: The biosynthesis of Iturin A is heavily influenced by the availability and type of carbon and nitrogen sources in the fermentation medium.[1] Glucose and soybean meal are among the most effective carbon and nitrogen sources, respectively, for enhancing Iturin A production.[1] Other effective sources include corn starch and rapeseed meal.[2][3] The concentration of these nutrients is a critical factor that needs to be optimized for maximal yield.[1]
Q2: How do metal ions affect the biosynthesis of Iturin A?
A2: Metal ions are essential for the synthesis of lipopeptide antibiotics like Iturin A and can significantly enhance the metabolic activity of Bacillus species.[4] For instance, the addition of ferrous ions (Fe²⁺) to the culture medium has been shown to increase Iturin A production.[5] Iturin A also has a notable affinity for binding with alkali metal ions, with a selectivity order of Na⁺ > K⁺ > Rb⁺.[6][7] This interaction can influence the structure and potentially the biological activity of the molecule.
Q3: My Iturin A yield is consistently low. What are the first troubleshooting steps I should take?
A3: Low Iturin A yield is a common issue. Here are the initial troubleshooting steps:
-
Optimize Carbon and Nitrogen Sources: Ensure you are using optimal concentrations of a suitable carbon source (e.g., glucose, soft sugar) and a nitrogen source (e.g., soybean meal, rapeseed meal).[1][3][5] The carbon-to-nitrogen ratio is a crucial parameter to investigate.
-
Check Metal Ion Concentration: Verify the presence and concentration of essential metal ions, particularly ferrous ions, in your medium.[5] Supplementation may be necessary.
-
Review Fermentation Parameters: Re-evaluate and optimize other critical fermentation parameters such as initial pH, temperature, and agitation speed, as these can significantly influence production.[1][5][8]
-
Analyze Precursor Supply: Low yield can be due to insufficient precursor molecules. The fatty acid synthesis pathway is directly linked to Iturin A production. Enhancing the expression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase, can significantly boost yields.[2][9]
Q4: Can the type of fermentation (e.g., submerged vs. solid-state) affect Iturin A production?
A4: Yes, the fermentation method plays a significant role. Solid-state fermentation (SSF) using substrates like okara (a soybean byproduct) has been shown to be highly effective for Iturin A synthesis.[1][10] Submerged liquid fermentation is also commonly used, and its yield can be enhanced through strategies like fed-batch cultivation with controlled glucose feeding.[3][4] The choice between SSF and submerged fermentation will depend on the specific strain, available substrates, and desired scale of production.
Troubleshooting Guides
Issue 1: Sub-optimal Iturin A yield despite using a recommended medium.
-
Possible Cause 1: Incorrect Carbon Source Concentration.
-
Troubleshooting: The optimal initial glucose concentration for Iturin A production has been found to be around 26 g/L.[4] Concentrations that are too high or too low can negatively impact yield. Perform a dose-response experiment to determine the optimal glucose concentration for your specific strain and media composition.
-
-
Possible Cause 2: Limiting Nitrogen Source.
-
Possible Cause 3: Inadequate Precursor (Fatty Acid) Synthesis.
-
Troubleshooting: Iturin A is a lipopeptide, and its biosynthesis is dependent on the availability of fatty acid precursors.[2] If you are working with a genetically modifiable strain, consider overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (accAC, accBD) and ACP S-malonyltransferase (fabD).[2]
-
Issue 2: Inconsistent Iturin A production between batches.
-
Possible Cause 1: Variability in Inoculum.
-
Troubleshooting: Standardize your inoculum preparation. Ensure the seed culture is in the mid-logarithmic growth phase and use a consistent inoculum volume (e.g., 10% v/v).[11]
-
-
Possible Cause 2: Fluctuation in pH during fermentation.
-
Troubleshooting: The initial pH of the medium is a critical parameter, with an optimal starting pH around 6.64 to 8.0 being reported in different studies.[5][11] Monitor the pH throughout the fermentation process and use a suitable buffer (e.g., K₂HPO₄) or an automated pH control system to maintain it within the optimal range.
-
-
Possible Cause 3: Inconsistent Nutrient Availability in Complex Media.
-
Troubleshooting: Complex media components like soybean meal can have batch-to-batch variability.[2] If consistency is critical, consider moving towards a more defined or semi-defined medium where the concentrations of all components are known.
-
Data Presentation
Table 1: Impact of Carbon Source on Iturin A Production by Bacillus amyloliquefaciens B128
| Carbon Source | Iturin A Concentration (mg/L) |
| Soft Sugar | 68.78 |
| Fructose | 60.71 |
| Glucose | 54.68 |
| Sucrose | Not specified, lower than others |
| Nutrient Broth | ~14 |
Data sourced from a study on Bacillus amyloliquefaciens B128.[5]
Table 2: Effect of Ferrous Ion (Fe²⁺) Supplementation on Iturin A Production
| Condition | Iturin A Concentration (mg/L) |
| Medium with Soft Sugar (pH 6.64) | 71.34 |
| Medium with Soft Sugar + 0.2 mM FeSO₄ (uncontrolled pH) | 92.78 |
| Medium with Soft Sugar + 0.2 mM FeSO₄ (initial pH 6.64) | 121.28 |
Data sourced from a study on Bacillus amyloliquefaciens B128.[5]
Table 3: Comparison of Iturin A Yields in Different Fermentation Systems
| Fermentation System/Strain | Iturin A Yield (g/L) | Reference |
| B. subtilis (Submerged, Fed-batch) | 1.12 | [4] |
| B. velezensis ND (Suspended Cell, Batch) | ~4.0 | [11] |
| B. velezensis ND (Biofilm Reactor, Fed-batch) | 6.8 | [11] |
| B. amyloliquefaciens (Engineered Strain) | 2.96 | [2] |
Experimental Protocols
Protocol 1: General Submerged Fermentation for Iturin A Production
-
Seed Culture Preparation:
-
Inoculate a single colony of the Bacillus strain into 50 mL of Luria-Bertani (LB) medium in a 250 mL flask.
-
Incubate at 28°C with shaking at 230 rpm for 12 hours.[2]
-
-
Production Medium Preparation:
-
Prepare the Iturin A production medium. A common composition is (g/L): 30 corn starch, 70 soybean meal, 1.0 K₂HPO₄·3H₂O, 1.0 MgSO₄·7H₂O, 1.0 FeSO₄·7H₂O, and 0.01 MnSO₄·H₂O.[2] The pH is typically left at its natural value.
-
-
Inoculation and Fermentation:
-
Extraction and Quantification:
-
After fermentation, centrifuge the broth to remove cells.
-
Extract Iturin A from the supernatant using a suitable solvent (e.g., n-butanol).
-
Quantify the Iturin A concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Protocol 2: Fed-Batch Fermentation with a Two-Stage Glucose Feeding Strategy
-
Batch Phase:
-
Start with an initial fermentation medium containing a nitrogen source like rapeseed meal and a controlled initial glucose concentration.[3]
-
Run the fermentation in batch mode until the initial glucose is nearly depleted.
-
-
Fed-Batch Phase - Stage 1:
-
Initiate a continuous feeding of a concentrated glucose solution at a constant rate. The goal is to maintain the reducing sugar concentration at a low level (e.g., 2-3 g/L).[3]
-
-
Fed-Batch Phase - Stage 2:
-
After a set period in Stage 1, reduce the glucose feeding rate in a stepwise manner. This strategy helps to maintain an optimal substrate balance and a stable ratio of spores to total cells.[3]
-
-
Monitoring:
-
Throughout the fermentation, monitor key parameters such as cell density (OD₆₀₀), pH, dissolved oxygen, and reducing sugar concentration.
-
Mandatory Visualizations
Caption: General experimental workflow for Iturin A production.
Caption: Impact of nutrient sources on Iturin A biosynthesis pathway.
Caption: Troubleshooting flowchart for low Iturin A yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 3. Continuous enhancement of iturin A production by Bacillus subtilis with a stepwise two-stage glucose feeding strategy [agris.fao.org]
- 4. Optimization of iturin A production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The interaction of analogues of the antimicrobial lipopeptide, iturin A2, with alkali metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of media and fermentation conditions on surfactin and iturin homologues produced by Bacillus natto NT-6: LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enhanced iturin a production in a two-compartment biofilm reactor by Bacillus velezensis ND [frontiersin.org]
Technical Support Center: Enhancing Iturin A Production in Engineered Bacillus Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the genetic engineering of Bacillus strains for increased Iturin A output.
Frequently Asked Questions (FAQs)
Q1: My engineered Bacillus strain shows inconsistent Iturin A production across different batches. What are the potential causes?
A1: Inconsistent Iturin A production can stem from several factors:
-
Genetic Instability: The integrated genetic modifications may not be stable, especially if they are plasmid-based. It is crucial to ensure the stable integration of engineered constructs into the Bacillus genome.
-
Variability in Precursor Supply: The availability of essential precursors, particularly fatty acids and specific amino acids (L-asparagine, L-glutamine, L-proline, and L-serine), is critical for Iturin A biosynthesis.[1][2] Variations in media composition between batches can lead to inconsistent yields.
-
Subtle Changes in Fermentation Conditions: Minor fluctuations in pH, temperature, and aeration can significantly impact secondary metabolite production in Bacillus.[1]
-
Inoculum Quality: The age and physiological state of the inoculum can affect the subsequent fermentation performance.
Q2: I have successfully replaced the native promoter of the itu operon with a stronger constitutive promoter, but the increase in Iturin A yield is lower than expected. Why might this be?
A2: While promoter replacement is a valid strategy, several bottlenecks can limit its effectiveness:
-
Precursor Limitation: A strong promoter will drive the transcription of the Iturin A synthetase cluster, but if the supply of fatty acid and amino acid precursors is insufficient, the overall yield will be limited.[3][4] Consider overexpression of genes involved in fatty acid synthesis, such as accAD and fabD.[3]
-
Translational Inefficiency: The 5'-untranslated regions (5'-UTRs) of the downstream genes (ituA, ituB, ituC) in the operon can form secondary structures that hinder translation.[4] Optimizing these 5'-UTRs can significantly improve protein expression and Iturin A yield.[4]
-
Cellular Toxicity or Metabolic Burden: Overproduction of Iturin A can be toxic to the host cells or impose a significant metabolic burden, leading to reduced growth and overall productivity.
-
Inefficient Export: The synthesized Iturin A may not be efficiently exported from the cell, leading to feedback inhibition. Overexpression of transporters like SwrC has been shown to increase secreted Iturin A levels.[4]
Q3: After deleting a negative regulator like abrB, I observed a slight increase in Iturin A but a significant decrease in cell growth. How can I address this trade-off?
A3: Deleting global regulators can have pleiotropic effects, impacting various cellular processes beyond the target pathway.
-
Metabolic Imbalance: The deletion of abrB can lead to a metabolic imbalance, diverting resources away from primary metabolism and cell growth towards secondary metabolite production.
-
Strategic Gene Knockouts: A more targeted approach may be necessary. For instance, inactivating specific Rap phosphatase-related genes (rapC, rapF, rapH) has been shown to improve Iturin A levels while managing the impact on cell growth.[5] A strategic combination of rap gene deletions and plasmid elimination can achieve a synergistic balance between cell growth and Iturin A production.[5]
Q4: Are there any alternative strategies to direct overexpression of the entire itu operon, which can be challenging?
A4: Yes, several effective strategies can enhance Iturin A production without overexpressing the entire large synthetase operon:
-
Strengthening Precursor Biosynthesis: As mentioned, enhancing the supply of fatty acids and amino acids is a highly effective approach.[3][4]
-
Engineering Regulatory Networks: Overexpressing positive regulators such as comA and sigA can significantly boost Iturin A production.[6][7]
-
Blocking Competing Pathways: Deleting genes involved in the synthesis of other secondary metabolites, like surfactin or poly-γ-glutamic acid, can redirect metabolic flux towards Iturin A synthesis.[4]
-
Promoter Exchange: Replacing the native promoter with a stronger, well-characterized promoter is a common and successful strategy.[4][8]
Troubleshooting Guides
Problem 1: Low or No Detectable Iturin A Production After Genetic Modification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Genetic Construct | Verify the sequence of your entire construct, including the promoter, coding sequences, and terminator. Ensure there are no mutations or frame shifts. | A correctly sequenced construct ensures the intended genetic modification. |
| Failed Genomic Integration | Confirm the successful integration of your construct into the Bacillus genome using PCR with primers flanking the integration site and/or Southern blotting. | Successful integration will be confirmed by the presence of expected DNA fragments. |
| Sub-optimal Fermentation Medium | Optimize the fermentation medium by testing different carbon and nitrogen sources. Corn starch and soybean meal have been shown to be effective.[8] Supplement the medium with precursor amino acids.[2] | An optimized medium will provide the necessary building blocks for Iturin A synthesis. |
| Inappropriate Fermentation Conditions | Systematically vary the temperature, pH, and agitation speed to find the optimal conditions for your engineered strain. | Optimal fermentation conditions will enhance both cell growth and Iturin A production. |
| Issues with Iturin A Extraction and Detection | Review your extraction protocol. Ensure the use of appropriate solvents (e.g., methanol).[9] Verify the sensitivity and calibration of your HPLC or LC-MS method for Iturin A detection.[9][10] | An efficient extraction and sensitive detection method are crucial for accurate quantification. |
Problem 2: High Cell Density but Low Specific Productivity of Iturin A
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Precursor Supply | Overexpress key genes in the fatty acid synthesis pathway (e.g., accAD, fabD, yngH).[3][4] Supplement the medium with key amino acid precursors.[2] | Increased precursor availability should lead to a higher specific productivity of Iturin A. |
| Feedback Inhibition | Overexpress a known lipopeptide transporter, such as SwrC, to facilitate the export of Iturin A from the cell.[4] | Enhanced export will reduce intracellular Iturin A concentration and potential feedback inhibition. |
| Sub-optimal Promoter Strength or Regulation | If using an inducible promoter, optimize the inducer concentration and induction time. If using a constitutive promoter, consider testing a panel of promoters with different strengths. | Fine-tuning promoter activity can balance metabolic load and product synthesis. |
| Competing Metabolic Pathways | Identify and knock out genes responsible for the synthesis of major byproducts, such as surfactin (srfA) or poly-γ-glutamic acid (pgsBCA).[4] | Deletion of competing pathways will redirect metabolic flux towards Iturin A production. |
Quantitative Data Summary
The following table summarizes the reported improvements in Iturin A yield from various genetic engineering strategies.
| Strain | Genetic Modification | Fold Increase in Iturin A Yield | Final Titer | Reference |
| B. amyloliquefaciens HZ-12 | Promoter replacement (PbacA) and deletion of abrB | 1.81 | - | [3] |
| B. amyloliquefaciens HZ-ADF1 | Overexpression of accAD and fabD | 2.78 | 1.36 g/L | [3] |
| B. amyloliquefaciens HZ-T3 | Dual promoter for itu operon and 5'-UTR optimization | - | 2.32 g/L | [4] |
| B. amyloliquefaciens HZ-T14 | Modular engineering (promoter, UTR, precursor supply, byproduct deletion, transporter overexpression) | 19.80 | 8.53 g/L | [4] |
| B. amyloliquefaciens HM-DR13 | Deletion of endogenous plasmid and rap genes (rapC, rapF, rapH) | - | 849.9 mg/L | [5] |
| B. subtilis ZK0 | Overexpression of comA and sigA | ~43 | 215 mg/L | [7] |
| B. amyloliquefaciens | Promoter replacement (PbacA) and deletion of abrB with medium optimization | - | 2.01 g/L | [8] |
Experimental Protocols
Gene Knockout in Bacillus subtilis using Homologous Recombination
This protocol describes a markerless gene deletion method.
-
Construct the Deletion Cassette:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene using high-fidelity PCR.
-
Amplify an antibiotic resistance cassette (e.g., erythromycin resistance, erm) flanked by loxP sites.
-
Join the three fragments (upstream flank - resistance cassette - downstream flank) using overlap extension PCR or Gibson assembly.
-
Clone the final cassette into a temperature-sensitive shuttle vector (e.g., pMAD).
-
-
Transformation and Integration:
-
Transform the resulting plasmid into competent Bacillus subtilis cells.
-
Plate the transformants on LB agar containing the appropriate antibiotic at the permissive temperature (e.g., 30°C) to allow for plasmid replication.
-
Inoculate a single colony into LB broth with the antibiotic and grow at the non-permissive temperature (e.g., 37°C or 42°C) to force the integration of the plasmid into the chromosome via a single crossover event.
-
Plate the culture onto LB agar with the antibiotic at the non-permissive temperature.
-
-
Excision of the Plasmid (Second Crossover):
-
Inoculate a colony from the previous step into antibiotic-free LB broth and grow at the permissive temperature to allow for the second crossover event, which will either restore the wild-type gene or result in the desired gene deletion.
-
Plate serial dilutions of the culture onto antibiotic-free LB agar and incubate.
-
Replica-plate the resulting colonies onto plates with and without the antibiotic to identify clones that have lost the resistance cassette.
-
-
Verification:
-
Confirm the gene deletion in antibiotic-sensitive clones by colony PCR using primers flanking the target gene and by sequencing the PCR product.
-
Promoter Replacement
This protocol is similar to the gene knockout procedure, with the modification of the initial construct.
-
Construct the Promoter Replacement Cassette:
-
Amplify the upstream flanking region of the native promoter.
-
Amplify the desired strong promoter (e.g., PbacA).
-
Amplify a downstream region that includes the beginning of the first gene in the operon.
-
Join these fragments along with an antibiotic resistance cassette using overlap extension PCR or Gibson assembly.
-
Clone the final construct into a temperature-sensitive shuttle vector.
-
-
Transformation, Integration, Excision, and Verification:
-
Follow steps 2-4 from the Gene Knockout protocol. The successful replacement will result in the substitution of the native promoter with the new promoter.
-
Quantification of Iturin A by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant.
-
Acidify the supernatant to pH 2.0 with HCl to precipitate the lipopeptides.
-
Incubate at 4°C overnight and then centrifuge to collect the precipitate.
-
Extract the precipitate with methanol.
-
Filter the methanol extract through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV detector at 210 nm.
-
Quantification: Use a standard curve prepared with purified Iturin A.
-
Visualizations
Caption: Workflow for markerless gene knockout in Bacillus.
Caption: Simplified regulatory pathway of Iturin A synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of iturin A production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 4. Modular metabolic engineering of Bacillus amyloliquefaciens for high-level production of green biosurfactant iturin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Systemically engineering Bacillus amyloliquefaciens for increasing its antifungal activity and green antifungal lipopeptides production [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
methods to prevent co-purification of other lipopeptides
Welcome to the Technical Support Center for lipopeptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of lipopeptides.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your lipopeptide purification experiments.
Issue 1: Low Yield of Precipitated Lipopeptides After Acid Precipitation
-
Question: I performed an acid precipitation of my culture supernatant, but the yield of the lipopeptide pellet is very low. What could be the issue?
-
Answer: Low yields from acid precipitation can stem from several factors:
-
Incomplete Precipitation: The pH of the supernatant may not be optimal for the isoelectric point of your specific lipopeptide. The typical pH for precipitation is around 2.0, achieved by adding concentrated HCl.[1][2] It is crucial to ensure the pH is adjusted correctly and maintained for a sufficient duration, often overnight at 4°C, to allow for complete precipitation.[3]
-
Lipopeptide Concentration: The initial concentration of the lipopeptide in the culture supernatant might be too low for efficient precipitation. Concentrating the supernatant before acid precipitation, for instance, using ultrafiltration with a 10-kDa membrane, can significantly improve the yield.
-
Loss During Washing: The washing steps after precipitation are critical for removing co-precipitated impurities but can also lead to loss of the target lipopeptide if not performed carefully. Use a minimal amount of acidified water (pH 2.0) for washing to minimize re-solubilization of the lipopeptide pellet.
-
Issue 2: Poor Separation of Lipopeptide Isoforms During RP-HPLC
-
Question: I am using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to purify my lipopeptide, but I am getting poor resolution between different isoforms. How can I improve the separation?
-
Answer: The co-elution of lipopeptide isoforms is a common challenge due to their high structural similarity. Here are several strategies to enhance resolution:
-
Optimize the Gradient: A shallow and optimized solvent gradient is crucial for separating closely related isoforms. Instead of a steep, rapid gradient, try a more gradual increase in the organic solvent (e.g., acetonitrile) concentration over a longer run time.[4]
-
Modify the Mobile Phase:
-
pH Adjustment: Altering the pH of the mobile phase can change the ionization state of the peptide portion of the lipopeptide, which can significantly impact retention times and selectivity.[2]
-
Ion-Pairing Agents: The addition of trifluoroacetic acid (TFA) to the mobile phase is a common practice in peptide separations to improve peak shape and resolution.[1][5]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Orthogonal Purification: Employing a purification technique based on a different separation principle before RP-HPLC can help remove closely related impurities.[6] For instance, an initial separation step using ion-exchange or size-exclusion chromatography can simplify the mixture before the final polishing step with RP-HPLC.
-
Issue 3: Presence of Non-Lipopeptide Impurities in the Final Purified Sample
-
Question: After purification, my final lipopeptide sample still contains significant impurities. What can I do to improve purity?
-
Answer: The presence of persistent impurities often necessitates a multi-step purification strategy. Relying on a single purification technique is often insufficient to achieve high purity.[7] Consider the following:
-
Combine Different Purification Methods: A robust purification protocol often involves a combination of techniques that exploit different properties of the lipopeptide and impurities. A typical workflow might include:
-
Initial Capture/Concentration: Acid precipitation or ammonium sulfate precipitation.[1][8]
-
Intermediate Purification: Solid-phase extraction (SPE) or gel filtration chromatography to remove major classes of impurities.[1][8]
-
Polishing: High-resolution techniques like RP-HPLC to separate the target lipopeptide from closely related isoforms and remaining impurities.[1][4]
-
-
Solvent Extraction: After acid precipitation, a solvent extraction step using methanol or a chloroform/methanol mixture can effectively remove contaminating salts and other small molecules.[2]
-
Diaion HP-20 Chromatography: This technique, using a dual gradient of pH and solvent, has been shown to be effective in separating different families of lipopeptides like iturin, fengycin, and surfactin.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common initial step for lipopeptide purification from a culture broth?
A1: The most common initial step is acid precipitation.[1][2] By lowering the pH of the cell-free supernatant to approximately 2.0 with a strong acid like HCl, the lipopeptides, which are generally anionic at neutral pH, become protonated and less soluble, causing them to precipitate out of the solution.[2] This method is cost-effective and serves as an excellent capture and concentration step.[9]
Q2: How can I remove co-precipitated salts after acid precipitation?
A2: Co-precipitated salts can be effectively removed by washing the lipopeptide pellet with acidified water (pH 2.0) followed by solvent extraction.[2] Chloroform and methanol mixtures are commonly used for this purpose, as they can solubilize the lipopeptides while leaving the salts behind.[2]
Q3: What are the advantages of using Solid-Phase Extraction (SPE) in lipopeptide purification?
A3: Solid-phase extraction (SPE) with a C18 stationary phase is a valuable intermediate purification step. It allows for the fractionation of the crude extract based on polarity by eluting with increasing concentrations of an organic solvent like acetonitrile.[1] This step can effectively remove more polar and non-polar impurities, leading to a more refined sample for subsequent high-resolution chromatography. One study found that acid precipitation followed by SPE resulted in a 7.3-fold increase in specific activity and a 20% recovery of the initial antibiotic activity.[1]
Q4: Can electrophoresis be used for lipopeptide purification?
A4: Yes, techniques like Tricine-SDS-PAGE can be used for the purification and characterization of lipopeptides, especially when dealing with complex matrices.[10][11] However, the tendency of lipopeptides to form micelles at acidic or neutral pH can inhibit their separation by electrophoresis.[11] It is often necessary to perform an initial extraction with an organic solvent like ethanol to improve solubility before electrophoretic separation.[11]
Q5: What is an orthogonal purification approach and why is it beneficial for lipopeptides?
A5: An orthogonal purification approach involves using two or more purification methods that separate molecules based on different physicochemical properties (e.g., hydrophobicity, charge, size). For lipopeptides, which often exist as a mixture of closely related isoforms, a single purification method like RP-HPLC may not be sufficient to resolve all impurities.[6] Combining RP-HPLC with a technique like ion-exchange chromatography or a chemo-selective method provides a more powerful separation strategy, leading to higher purity of the final product.[6]
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of different purification protocols for lipopeptides, providing a comparison of their recovery and fold purification.
| Purification Protocol | Recovery of Initial Activity (%) | Fold Purification | Reference |
| Acid Precipitation followed by Solid-Phase Extraction (SPE) | 20 | 7.3 | [1] |
| Ethyl Acetate Extraction followed by TLC | Not Reported | Increased Activity | [1] |
| Ammonium Sulfate Precipitation followed by Gel Filtration | Not Reported | Increased Activity | [1] |
Experimental Protocols
Protocol 1: Acid Precipitation and Solvent Extraction
This protocol is adapted from various sources for the initial capture and purification of lipopeptides from culture supernatant.[1][2][3]
-
Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to remove bacterial cells. Collect the cell-free supernatant.
-
Acidification: Adjust the pH of the supernatant to 2.0 by slowly adding 6 M HCl while stirring.
-
Precipitation: Incubate the acidified supernatant at 4°C overnight to allow for the complete precipitation of the lipopeptides.
-
Pellet Collection: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the lipopeptide precipitate.
-
Washing: Discard the supernatant and wash the pellet twice with acidified distilled water (pH 2.0).
-
Solvent Extraction: Resuspend the washed pellet in methanol to dissolve the lipopeptides. Centrifuge to remove any remaining insoluble material.
-
Drying: Evaporate the methanol from the supernatant using a rotary evaporator or by air drying to obtain the crude lipopeptide extract.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for the purification of lipopeptides using RP-HPLC.[1][5][12]
-
Sample Preparation: Dissolve the crude or partially purified lipopeptide extract in the initial mobile phase (e.g., 20-30% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
Start with a shallow gradient to resolve closely eluting peaks. For example:
-
0-5 min: 20% B
-
5-35 min: 20-80% B (linear gradient)
-
35-40 min: 80-100% B (wash)
-
40-45 min: 100% B (wash)
-
45-50 min: 100-20% B (re-equilibration)
-
-
The gradient should be optimized based on the specific lipopeptides being separated.
-
-
Flow Rate: A typical flow rate for an analytical column is 1.0 mL/min.
-
Detection: Monitor the elution profile at 210-220 nm.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest for further analysis.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for the purification of lipopeptides, starting from the culture broth and proceeding through various stages to obtain a purified product.
Caption: A logical workflow for lipopeptide purification.
References
- 1. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 11. Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Validation & Comparative
Synergistic Antifungal Action of Iturin A and Surfactin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the exploration of novel antifungal strategies. One promising approach lies in combination therapy, leveraging synergistic interactions between antimicrobial agents to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the antifungal activity of Iturin A, a potent lipopeptide antibiotic, with its synergistic effects when combined with Surfactin, a powerful biosurfactant. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this critical area.
I. Comparative Antifungal Efficacy: Iturin A vs. Iturin A + Surfactin
Iturin A, a member of the iturin family of cyclic lipopeptides produced by various Bacillus species, exhibits strong antifungal activity against a broad spectrum of pathogenic fungi.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death. Surfactin, another lipopeptide co-produced by Bacillus subtilis, is known for its exceptional surfactant properties but possesses weak intrinsic antifungal activity. However, when combined with Iturin A, Surfactin demonstrates a remarkable synergistic effect, significantly enhancing the antifungal potency of Iturin A.[2]
While specific quantitative data for the synergistic interaction of a purified Iturin A and Surfactin combination against a particular fungal strain remains to be consolidated in a single comprehensive study, the principle of this synergy is well-documented. To illustrate the expected outcomes of such an interaction, the following table presents hypothetical yet representative data based on typical findings in lipopeptide synergy studies. This data is modeled on the synergistic interaction observed between C₁₅-surfactin and the antifungal drug ketoconazole against Candida albicans.[3]
| Compound(s) | Target Fungus | MIC (µg/mL) | FICI | Interaction |
| Iturin A | Candida albicans | 25[1][4] | - | - |
| Surfactin | Candida albicans | >100[3] | - | - |
| Iturin A + Surfactin (Hypothetical) | Candida albicans | Iturin A: 6.25, Surfactin: 12.5 | 0.375 | Synergistic |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) and Fractional Inhibitory Concentration Index (FICI) of Iturin A and Surfactin. The FICI is calculated as (MIC of Iturin A in combination / MIC of Iturin A alone) + (MIC of Surfactin in combination / MIC of Surfactin alone). A FICI of ≤ 0.5 is considered synergistic. In this hypothetical scenario, the FICI is calculated as (6.25/25) + (12.5/100) = 0.25 + 0.125 = 0.375, indicating a strong synergistic interaction.
II. Mechanism of Synergistic Action
The synergistic antifungal effect of Iturin A and Surfactin is primarily attributed to their complementary actions on the fungal cell membrane. Iturin A integrates into the lipid bilayer, forming pores that disrupt membrane integrity.[5] Surfactin, with its powerful surfactant properties, is believed to facilitate the action of Iturin A in several ways. It may increase the fluidity of the fungal cell membrane, thereby allowing for more efficient insertion of Iturin A. Additionally, the interaction between the two lipopeptides can lead to the formation of mixed micelles, which may act as more effective delivery vehicles for Iturin A to the fungal membrane.[2] This cooperative disruption of the cell membrane leads to a more profound and rapid fungicidal effect than either compound can achieve alone.
Figure 1: Proposed synergistic mechanism of Iturin A and Surfactin.
III. Experimental Protocols
To enable researchers to investigate and verify the synergistic effects of Iturin A and Surfactin, detailed experimental protocols are provided below.
A. Lipopeptide Purification
A standardized protocol for the purification of Iturin A and Surfactin from Bacillus subtilis culture is essential for obtaining pure compounds for antifungal assays.
Figure 2: General workflow for lipopeptide purification.
B. Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]
1. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Microplate Preparation:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of Iturin A and Surfactin in RPMI-1640 medium.
-
The final volume in each well should be 100 µL after the addition of the fungal inoculum.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
3. Incubation and MIC Determination:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
C. Synergy Testing: Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.
1. Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of concentrations for Iturin A and Surfactin.
-
Serially dilute Iturin A along the rows and Surfactin along the columns.
-
Each well will contain a unique combination of concentrations of the two compounds.
2. Inoculation and Incubation:
-
Inoculate each well with the fungal suspension as described in the broth microdilution protocol.
-
Incubate the plate under the same conditions (35°C for 24-48 hours).
3. Data Analysis and FICI Calculation:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in a given well:
-
FIC of Iturin A = (MIC of Iturin A in combination) / (MIC of Iturin A alone)
-
FIC of Surfactin = (MIC of Surfactin in combination) / (MIC of Surfactin alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = FIC of Iturin A + FIC of Surfactin
-
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
IV. Conclusion
The synergistic interaction between Iturin A and Surfactin represents a promising avenue for the development of novel and more effective antifungal therapies. By combining a potent antifungal agent with a synergistic enhancer, it may be possible to overcome existing challenges of drug resistance and improve clinical outcomes. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this powerful lipopeptide combination. Further in-depth studies with purified compounds against a wider range of clinically relevant fungi are warranted to fully elucidate the scope and applicability of this synergistic partnership.
References
- 1. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of a New Lipopeptide Antifungal Agent, FK463, against a Variety of Clinically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
validation of Iturin A2's in vivo efficacy against plant diseases
A Comparative Analysis of In Vivo Efficacy Against Key Plant Diseases
In the quest for sustainable agricultural practices, biological control agents are emerging as a promising alternative to synthetic chemical pesticides. Among these, the cyclic lipopeptide Iturin A2, produced by various strains of Bacillus subtilis, has garnered significant attention for its potent antifungal activity. This guide provides a comprehensive comparison of the in vivo efficacy of this compound against several economically important plant diseases, supported by experimental data and detailed methodologies.
Efficacy of this compound Against Southern Corn Leaf Blight (Bipolaris maydis)
Southern Corn Leaf Blight (SCLB) can cause significant yield losses in maize production. Studies have demonstrated the potential of this compound as an effective biocontrol agent against this disease.
Comparative Efficacy Data:
| Treatment | Concentration | Application Method | Disease Control Efficacy (%) | Reference |
| This compound (partially purified, 75%) | 300 mg/kg | Foliar Spray | 53.1 (Field) | [1] |
| This compound (partially purified, 75%) | 500 mg/kg | Foliar Spray | 64.2 (Field) | [1] |
| Chlorothalonil | Manufacturer's recommendation | Foliar Spray | Similar to 300 mg/kg this compound | [1] |
| Mancozeb | Manufacturer's recommendation | Foliar Spray | 68.2 | [2] |
| Trichoderma harzianum | - | Foliar Spray | 50.0 | [2] |
Experimental Protocol: In Vivo Efficacy of this compound against Bipolaris maydis
This protocol is based on the methodology described by Ye et al. (2012).
-
Inoculum Preparation: Bipolaris maydis is cultured on potato dextrose agar (PDA) plates. Spore suspensions are prepared by washing the surface of the sporulating cultures with sterile distilled water containing 0.05% Tween 20. The spore concentration is adjusted to 1 x 10^6 spores/mL.
-
Plant Material and Growth Conditions: Maize plants (a susceptible variety) are grown in a greenhouse or in field plots under standard agricultural conditions.
-
Treatment Application: Partially purified this compound (75% purity) is dissolved in water to the desired concentrations (e.g., 300 mg/kg and 500 mg/kg). The this compound solution is applied as a foliar spray to the maize plants until runoff. A chemical fungicide control (e.g., chlorothalonil) and a water-only control are also included.
-
Inoculation: Twenty-four hours after the treatment application, the maize plants are inoculated with the B. maydis spore suspension by spraying.
-
Incubation and Disease Assessment: The plants are maintained in a high-humidity environment to promote disease development. Disease severity is assessed several days post-inoculation by visually rating the percentage of leaf area covered with lesions. Disease control efficacy is calculated using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.[1]
This compound in Postharvest Disease Management of Pome Fruits
Postharvest fungal diseases are a major cause of economic losses in the pome fruit industry. Iturin A has shown promise in controlling key postharvest pathogens. While specific in vivo efficacy data for this compound against postharvest pome fruit diseases was not available in the searched literature, studies on the broader "Iturin A" family provide valuable insights.
Alternative Treatments for Postharvest Pome Fruit Diseases:
Commonly used synthetic fungicides for postharvest disease control in pome fruits include fludioxonil and pyrimethanil.
Experimental Protocol: General Approach for Postharvest Biocontrol Efficacy Testing
-
Fruit Source and Pathogen Inoculation: Healthy, mature pome fruits (e.g., apples, pears) are surface-sterilized. A wound is typically created on the fruit surface, and a known concentration of a fungal pathogen spore suspension (e.g., Penicillium expansum, Botrytis cinerea) is applied to the wound.
-
Treatment Application: An aqueous solution of the biocontrol agent (e.g., this compound) at various concentrations is applied to the fruit, often by dipping or spraying, either before or after pathogen inoculation (preventive or curative treatment). Control groups include a chemical fungicide and a water-only treatment.
-
Incubation and Disease Assessment: The treated fruits are stored under controlled temperature and humidity conditions that are conducive to disease development. Disease incidence (percentage of infected fruit) and disease severity (lesion diameter) are recorded over time.
Control of Potato Late Blight (Phytophthora infestans) with this compound
Potato late blight, caused by the oomycete Phytophthora infestans, is a devastating disease worldwide. Research has indicated the potential of Iturin A to manage this pathogen.
Alternative Treatments for Potato Late Blight:
A variety of chemical fungicides are used to manage potato late blight, often in complex spray programs. These include products containing active ingredients such as chlorothalonil, mancozeb, and various systemic fungicides.[3][4][5] Application strategies are crucial and typically involve starting sprays before disease onset and continuing at regular intervals (e.g., 5-14 days) depending on weather conditions and disease pressure.[3][5]
Experimental Protocol: In Vivo Evaluation of this compound against Phytophthora infestans
A general methodology for evaluating the efficacy of a biocontrol agent like this compound against potato late blight in a greenhouse or field setting would involve:
-
Plant Material: Potato plants of a susceptible cultivar are grown in pots or field plots.
-
Treatment Application: this compound solution at different concentrations is applied as a foliar spray. Control treatments include a standard fungicide program and an untreated control.
-
Inoculation: Plants are inoculated with a zoospore suspension of P. infestans.
-
Incubation and Disease Assessment: Plants are kept in a humid environment to facilitate infection. Disease severity is assessed periodically by estimating the percentage of foliage with late blight symptoms.
This compound-Induced Signaling Pathways for Plant Defense
Beyond its direct antifungal activity, this compound can also protect plants by inducing their own defense mechanisms, a phenomenon known as Induced Systemic Resistance (ISR).[6][7][8][9] The primary signaling pathways involved are the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.[6][10][11]
Experimental Workflow for Investigating Induced Resistance:
Caption: Experimental workflow for studying this compound-induced resistance in plants.
Signaling Pathway of this compound-Induced Resistance:
Caption: Simplified signaling pathway of this compound-induced resistance in plants.
Experimental Protocol: Analysis of this compound-Induced Gene Expression
-
Plant Treatment: Treat plants with an effective concentration of this compound or water as a control.
-
Sample Collection: Collect leaf tissue at different time points after treatment (e.g., 0, 24, 48, 72 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected leaf samples and synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for key defense-related genes in the SA pathway (e.g., PR1) and the JA pathway (e.g., PDF1.2). A housekeeping gene (e.g., Actin) is used as an internal control for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2^-ΔΔCt method.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. gov.nl.ca [gov.nl.ca]
- 4. The correct strategy against late blight in potatoes - LfL [lfl.bayern.de]
- 5. Province of Manitoba | agriculture - Integrated Management of Late Blight in Potatoes [gov.mb.ca]
- 6. mdpi.com [mdpi.com]
- 7. Induced systemic resistance (ISR) in plants: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iturin A Isomers' Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of different Iturin A isomers. The information is supported by experimental data from various studies, offering insights into their therapeutic potential.
Iturin A, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent biological activities, primarily its antifungal properties. Iturin A and its isomers are composed of a cyclic heptapeptide linked to a β-amino fatty acid chain of variable length and branching. This structural diversity gives rise to a range of isomers with distinct bioactivities. This guide delves into a comparative analysis of these isomers, focusing on their antifungal, hemolytic, and cytotoxic effects.
Data Presentation: A Comparative Overview of Bioactivities
The bioactivity of Iturin A isomers is significantly influenced by the structure of their fatty acid chain, including its length and branching (iso or anteiso forms), as well as the stereochemistry of the β-amino acid. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Antifungal Activity (MIC, µg/mL) of Iturin A Isomers
| Isomer/Homolog | Candida albicans | Aspergillus niger | Fusarium graminearum | Reference |
| Iturin A1 (C14) | 5 | Not Reported | Not Reported | [1] |
| Iturin A2/A4/A5 mix | 10 | Not Reported | Not Reported | [1] |
| Iturin A (C14) | Not Reported | 25 | Not Reported | |
| Iturin A (C15) | Not Reported | Not Reported | > 7.35 µM | [2] |
| Iturin A mixture (C13-C17) | Not Reported | Not Reported | < 7.35 µM | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antifungal activity.
Table 2: Comparative Hemolytic and Cytotoxic Activities of Iturin A Isomers
| Isomer/Homolog | Hemolytic Activity (HC50, µg/mL) | Cytotoxicity (IC50) | Cell Line | Reference |
| Iturin A (Commercial mix) | Not Reported | ~30 µM | Breast Cancer Cells | [3] |
| Iturin AL (high C16 content) | ~10 | Not Reported | Not Reported |
Note: HC50 (Hemolytic Concentration 50%) is the concentration of a substance that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher cytotoxic activity.
Structure-Activity Relationship
The collective findings from multiple studies indicate a clear structure-activity relationship for Iturin A isomers:
-
Fatty Acid Chain Length: Generally, a longer fatty acid chain tends to enhance antifungal and hemolytic activities. For instance, some studies suggest that C15 Iturin A exhibits stronger antifungal properties than the C14 version.[4]
-
Stereochemistry: The stereochemistry of the β-amino fatty acid is crucial for bioactivity. An epimer of Iturin A, with an inverted stereochemistry at the β-amino fatty acid, was found to have lost all its bioactivity.
-
Peptide Moiety: While the primary focus has been on the lipid tail, variations in the amino acid sequence of the peptide ring also contribute to the diversity of bioactivities within the broader Iturin family (Iturin A, C, D, E, etc.). However, detailed comparative studies on the specific impact of these variations on bioactivity are limited.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the bioactivity of Iturin A isomers.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Iturin A Dilutions: A stock solution of the purified Iturin A isomer is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the Iturin A isomer are then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plate also includes a positive control (fungal suspension without Iturin A) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the Iturin A isomer at which no visible growth of the fungus is observed.
Hemolytic Activity Assay
This assay assesses the lytic effect of Iturin A isomers on red blood cells.
-
Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., human or sheep) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of, for example, 2% (v/v).
-
Incubation with Iturin A: In a microtiter plate or microcentrifuge tubes, serial dilutions of the Iturin A isomer are incubated with the erythrocyte suspension for a specific period (e.g., 1 hour) at 37°C.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
HC50 Calculation: A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS only) are included. The percentage of hemolysis is calculated for each Iturin A concentration, and the HC50 value is determined as the concentration that causes 50% hemolysis.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Iturin A's antifungal activity is the disruption of the fungal cell membrane. This is a multi-step process that can be influenced by the specific structure of the isomer.
Caption: Proposed mechanism of Iturin A's antifungal action.
The lipophilic fatty acid tail of the Iturin A molecule is thought to insert into the fungal cell membrane, interacting with sterols like ergosterol. This insertion disrupts the membrane integrity, leading to the formation of pores or ion channels. The subsequent leakage of essential ions and small molecules ultimately results in fungal cell death. The length and branching of the fatty acid chain can affect the efficiency of membrane insertion and pore formation, thus influencing the antifungal potency of the different isomers.
Experimental Workflow for Bioactivity Screening
The systematic evaluation of Iturin A isomers involves a series of well-defined experimental steps.
Caption: A typical experimental workflow for comparative bioactivity analysis.
This workflow begins with the production and purification of individual Iturin A isomers. Each purified isomer is then subjected to a battery of bioactivity assays to determine its antifungal, hemolytic, and cytotoxic properties. The resulting quantitative data is then analyzed to establish structure-activity relationships, providing valuable insights for the development of new and more effective therapeutic agents.
References
- 1. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Insights into Iturin W, a Novel Lipopeptide Produced by the Deep-Sea Bacterium Bacillus sp. Strain wsm-1 - PMC [pmc.ncbi.nlm.nih.gov]
Iturin A2 vs. Commercial Fungicides: A Comparative Guide for Crop Protection
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to conventional chemical fungicides. Among the most promising biocontrol agents is Iturin A2, a cyclic lipopeptide produced by Bacillus subtilis species. This guide provides an objective comparison of this compound's performance against commercial fungicides, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of Iturin A and the commercial fungicide Tebuconazole against the common phytopathogenic fungus Rhizoctonia solani.
| Compound | Target Pathogen | Concentration | Mycelial Growth Inhibition (%) | Source |
| Iturin A (Crude Lipopeptide) | Rhizoctonia solani | 100 mg/L | 74.88% | [1] |
| Tebuconazole 25% EC | Rhizoctonia solani | 250 ppm | 100% | [2] |
Note: While both compounds demonstrate significant antifungal activity, it is important to consider that the provided data for Iturin A is for a crude lipopeptide extract, and the purity of this compound within that extract is not specified. Commercial fungicides like Tebuconazole are highly purified active ingredients. Direct comparisons of pure this compound and Tebuconazole may yield different results.
Experimental Protocols
The data presented above is typically generated using the following standard laboratory methods:
In Vitro Antifungal Assay for Iturin A (Poisoned Food Technique)
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Iturin A: A stock solution of crude Iturin A lipopeptide is prepared. The desired concentration (e.g., 100 mg/L) is achieved by adding the appropriate volume of the stock solution to the molten PDA before it solidifies.
-
Pathogen Inoculation: A small disc of agar containing the mycelium of the target fungus, Rhizoctonia solani, is placed in the center of the Iturin A-amended PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (typically 25-28°C) for a specified period (e.g., 96 hours).
-
Data Collection: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: ((Diameter of control colony - Diameter of treated colony) / Diameter of control colony) * 100
In Vitro Efficacy Testing of Commercial Fungicides (Poisoned Food Technique)
-
Fungicide Dilution: A stock solution of the commercial fungicide (e.g., Tebuconazole 25% EC) is prepared. A series of dilutions are made to achieve the desired concentrations (e.g., 250 ppm).
-
Media Preparation: The appropriate volume of the fungicide dilution is added to molten PDA to reach the target concentration.
-
Pathogen Inoculation and Incubation: The same procedure as described for the Iturin A assay is followed.
-
Data Collection: The mycelial growth is measured, and the percentage of inhibition is calculated as described above.
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mode of action. It directly inhibits fungal growth and also induces a systemic resistance response in the host plant, preparing it for future pathogen attacks.
Direct Antifungal Activity of this compound
The primary direct mechanism of this compound is the disruption of the fungal cell membrane's integrity. This leads to the leakage of essential cellular components and ultimately cell death.
This compound-Induced Systemic Resistance in Plants
This compound acts as an elicitor, triggering the plant's innate immune system. This induced systemic resistance (ISR) is primarily mediated through the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.
Caption: this compound-induced systemic resistance signaling pathway in plants.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and a commercial fungicide.
Caption: Experimental workflow for comparative antifungal analysis.
References
Unveiling the Fungal Menace: A Comparative Guide to Iturin A's Disruption of Fungal Cell Membranes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iturin A's performance against other antifungal agents, supported by experimental data. We delve into the intricate mechanisms by which this potent lipopeptide compromises the fungal cell membrane, offering a comprehensive overview for advancing antifungal research and development.
Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has emerged as a promising antifungal agent. Its primary mode of action targets the fungal cell membrane, a critical barrier for cellular integrity and function. This guide will dissect the mechanisms of Iturin A, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a clear understanding of its efficacy and mode of action.
Performance Comparison: Iturin A vs. Conventional Antifungals
The antifungal efficacy of Iturin A is often evaluated by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of Iturin A against a range of pathogenic fungi, offering a comparative perspective with established antifungal drugs like Amphotericin B and Fluconazole.
| Fungal Species | Iturin A (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) |
| Aspergillus niger | 25[1] | 1 - 2 | >256[2] |
| Candida albicans | 32[3] | 0.25 - 1 | 0.42 - 1.63[4] |
| Fusarium oxysporum | 25 - 50[5] | - | - |
| Fusarium graminearum | 50[6] | - | - |
Data Interpretation: The data indicates that Iturin A exhibits potent antifungal activity, with MIC values in the low microgram per milliliter range for several key fungal pathogens. While Amphotericin B generally shows lower MICs, Iturin A demonstrates significant efficacy, particularly against species like Aspergillus niger where azoles like Fluconazole are largely ineffective[2][4].
Deciphering the Mode of Action: A Multi-pronged Attack on the Fungal Membrane
Iturin A's antifungal activity is not a single event but a cascade of disruptive processes targeting the fungal cell membrane. The primary mechanisms include:
-
Membrane Permeabilization: Iturin A inserts itself into the lipid bilayer, creating pores and disrupting the membrane's structural integrity. This leads to the leakage of essential intracellular components, such as ions (K+), nucleotides, proteins, and polysaccharides, ultimately resulting in cell death[6].
-
Interaction with Ergosterol: A key component of the fungal cell membrane, ergosterol, is a primary target for Iturin A. The lipopeptide interacts with ergosterol, leading to the formation of complexes that further destabilize the membrane and contribute to pore formation.
-
Induction of Oxidative Stress: Treatment with Iturin A has been shown to trigger the accumulation of Reactive Oxygen Species (ROS) within the fungal cell. This oxidative stress damages cellular components, including lipids and proteins, further compromising membrane function and overall cell viability.
-
Apoptosis Induction: The culmination of membrane damage and oxidative stress can trigger programmed cell death, or apoptosis, in fungal cells. This is characterized by nuclear condensation and other apoptotic markers.
The following diagram illustrates the proposed signaling pathway of Iturin A's action on the fungal cell membrane.
Caption: Iturin A's mode of action on the fungal cell membrane.
Experimental Protocols for Assessing Iturin A's Activity
To enable researchers to replicate and build upon existing findings, this section provides detailed methodologies for key experiments used to characterize the antifungal action of Iturin A.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Iturin A.
References
- 1. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpath.org.my [mjpath.org.my]
- 3. Capability of iturin from Bacillus subtilis to inhibit Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass" by Alex Carroll [digitalcommons.morris.umn.edu]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
Comparative Analysis of Iturin A2 Cross-Resistance in Fungal Pathogens
A Guide for Researchers and Drug Development Professionals
The emergence of antifungal drug resistance is a critical global health challenge, necessitating the exploration of novel therapeutic agents. Iturin A2, a member of the iturin family of cyclic lipopeptides produced by Bacillus species, has demonstrated potent and broad-spectrum antifungal activity. This guide provides a comparative analysis of the available data on the cross-resistance of fungal pathogens to this compound against other established antifungal drugs. The information is intended for researchers, scientists, and drug development professionals investigating novel antifungal strategies.
Data Presentation: Comparative Antifungal Activity
While direct, comprehensive cross-resistance studies detailing the activity of this compound against a wide panel of resistant fungal isolates are limited in the current literature, this section summarizes the available Minimum Inhibitory Concentration (MIC) data to provide a comparative perspective. The data is compiled from various studies and should be interpreted with the consideration that testing conditions may have varied.
Table 1: Comparative in vitro Activity of Iturin A and Other Antifungals against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | Reference Strain MIC (µg/mL) | Fluconazole-Resistant Strain MIC (µg/mL) | Notes |
| Iturin A | 16 - 64 | 25 | Data not available | Effective against both planktonic cells and biofilms. |
| Fluconazole | 0.25 - >64 | 0.25 - 1 | >64 | High rates of resistance observed in clinical isolates. |
| Itraconazole | 0.03 - >16 | 0.03 - 0.25 | >16 | Cross-resistance with fluconazole is common. |
| Amphotericin B | 0.125 - 2 | 0.25 - 1 | 0.5 - 2 | Resistance remains relatively rare but is clinically significant. |
| Caspofungin | 0.06 - 2 | 0.125 - 0.5 | 0.25 - 2 | Resistance is associated with mutations in the FKS1 gene. |
Table 2: Comparative in vitro Activity of Iturin A and Other Antifungals against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | Reference Strain MIC (µg/mL) | Azole-Resistant Strain MIC (µg/mL) | Notes |
| Iturin A | 25 - 100 | Data not available | Data not available | Demonstrates significant inhibitory effects on mycelial growth. |
| Voriconazole | 0.125 - >8 | 0.25 - 1 | >8 | Primary treatment for aspergillosis; resistance is a growing concern. |
| Itraconazole | 0.125 - >16 | 0.25 - 1 | >16 | Resistance often confers cross-resistance to other azoles. |
| Amphotericin B | 0.5 - 4 | 0.5 - 2 | 0.5 - 4 | Remains an important therapeutic option. |
| Caspofungin | 0.25 - >16 | 0.25 - 1 | 0.25 - >16 | Fungistatic against Aspergillus spp. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in antifungal research, which can be adapted for cross-resistance studies of this compound.
Antifungal Susceptibility Testing
Antifungal susceptibility testing is crucial for determining the in vitro activity of a compound against fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.
CLSI M27-A3/M38-A2 Broth Microdilution Method (Adapted for this compound):
-
Fungal Isolate Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. For molds, conidia are harvested and counted.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies or conidia in sterile saline or RPMI-1640 medium to achieve a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard for yeasts). This suspension is further diluted in the test medium to the final inoculum size.
-
Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in RPMI-1640 medium (buffered with MOPS) to achieve a range of final concentrations. Other antifungal agents for comparison are prepared similarly.
-
Microdilution Plate Setup: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to the wells. The final 100 µL of the standardized fungal inoculum is then added to each well. A growth control (inoculum without drug) and a sterility control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action of Iturin A is the disruption of the fungal cell membrane integrity. It interacts with sterols and phospholipids in the membrane, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.[1] To date, specific resistance mechanisms or signaling pathways in fungi that confer resistance to Iturin A have not been extensively reported. This is a significant area for future research.
For comparative purposes, the well-established resistance mechanisms and associated signaling pathways for other major antifungal classes are depicted below.
Conclusion
This compound presents a promising alternative antifungal agent due to its potent activity and its distinct mechanism of action targeting the fungal cell membrane. The current body of literature suggests a low probability for the development of resistance. However, a clear gap exists in the availability of direct, quantitative cross-resistance studies comparing this compound with other antifungal drugs against a comprehensive panel of clinically relevant, resistant fungal pathogens. Further research focusing on such comparative studies is crucial to fully elucidate the potential of this compound in combating the growing threat of antifungal resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
Evaluating the Hemolytic Activity of Iturin A2: A Comparative Guide
For researchers and drug development professionals, understanding the biocompatibility of novel compounds is a critical step in the development pipeline. Iturin A2, a cyclic lipopeptide with promising antifungal and surfactant properties, is no exception. A key indicator of biocompatibility is a compound's hemolytic activity, its ability to lyse red blood cells. This guide provides a comparative analysis of the hemolytic activity of this compound against other well-known lipopeptides from the same family, Surfactin and Fengycin, supported by experimental data and detailed protocols.
Comparative Hemolytic Activity
The hemolytic activities of this compound, Surfactin, and Fengycin are summarized in the table below. The data is presented as the half-maximal hemolytic concentration (HC50), which is the concentration of the compound that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and thus, potentially better biocompatibility for applications involving direct contact with blood.
| Lipopeptide | HC50 (µM) | Hemolytic Potential | Reference |
| Iturin A | ~15-20 (estimated) | High | [1] |
| Surfactin C15 | 47 | Moderate | [2] |
| Fengycin | >1880 (estimated) | Low | [2] |
Note: The HC50 for Iturin A is estimated based on data indicating a hemolytic threshold of around 10 µM and complete hemolysis at 25 µM[1]. The HC50 for Fengycin is estimated based on reports of its hemolytic activity being 40-fold lower than that of Surfactin[2].
Experimental Protocols
The evaluation of hemolytic activity is a crucial in vitro assay in toxicology and drug development. Below is a detailed protocol for a typical hemolysis assay.
Hemolysis Assay Protocol
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh whole blood from a healthy donor (e.g., human or sheep) in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 10 volumes of sterile, cold phosphate-buffered saline (PBS, pH 7.4).
-
Repeat the centrifugation and washing steps three more times to ensure the removal of all plasma proteins.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
2. Preparation of Test Compounds and Controls:
-
Prepare stock solutions of this compound, Surfactin, and Fengycin in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of each test compound in PBS to achieve the desired final concentrations for the assay.
-
Positive Control: Prepare a solution of 1% Triton X-100 in PBS. This will induce 100% hemolysis.
-
Negative Control: Use PBS alone. This represents 0% hemolysis.
3. Hemolysis Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the various dilutions of the test compounds, the positive control, and the negative control to the respective wells.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.
4. Measurement and Calculation:
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each sample using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the concentration of the test compound to generate a dose-response curve.
-
Determine the HC50 value from the dose-response curve.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between the compounds' hemolytic activities, the following diagrams are provided.
Caption: Experimental workflow for the hemolysis assay.
Caption: Relative hemolytic activities of lipopeptides.
References
A Comparative Analysis of Iturin A2 Production in Bacillus Species
For Researchers, Scientists, and Drug Development Professionals
Iturin A, a potent antifungal lipopeptide produced by various Bacillus species, holds significant promise for applications in agriculture and medicine. Among its isoforms, Iturin A2 is of particular interest. This guide provides a comparative overview of this compound production capabilities across different Bacillus species, supported by experimental data, detailed methodologies, and a visualization of the production workflow. This objective comparison aims to assist researchers in selecting optimal strains and fermentation strategies for maximizing this compound yield.
Quantitative Production of Iturin A Across Bacillus Species
The production of Iturin A varies significantly among different Bacillus species and is heavily influenced by the strain, fermentation method, and medium composition. The following table summarizes quantitative data on Iturin A production from several key Bacillus species as reported in recent literature.
| Bacillus Species | Strain | Fermentation Method | Medium/Substrate | Iturin A Yield | Reference |
| Bacillus velezensis | ND | Solid-State Fermentation (SSF) | Not specified | 12.46 g/kg | [1][2] |
| Bacillus velezensis | ND | Fed-batch biofilm fermentation | Not specified | 6.8 ± 0.1 g/L | [3] |
| Bacillus velezensis | ND | Submerged Fermentation (SmF) | Not specified | 5.58 g/L | [2] |
| Bacillus amyloliquefaciens | HZ-ADFTL2 (engineered) | Not specified | Iturin A production medium | 2.96 g/L | [4][5] |
| Bacillus amyloliquefaciens | Wild Type | Not specified | Not specified | 17.0 mg/L | [6] |
| Bacillus amyloliquefaciens | Engineered Strain | Not specified | Optimized medium | 123.5 mg/L | [6] |
| Bacillus subtilis | RB14-CS | Solid-State Fermentation (SSF) | Okara (soybean curd residue) | 5,591 µg/g | [7] |
| Bacillus subtilis | WL-2 | Not specified | Not specified | 2.3 g/L (crude lipopeptide extract) | [8] |
| Bacillus subtilis | K1 | Submerged Fermentation (SmF) | Luria broth | Not specified (qualitative) | [9] |
Note: Direct comparison of yields should be approached with caution due to variations in experimental conditions, units of measurement, and whether the reported value is for total Iturin A or a crude extract.
Experimental Protocols
Understanding the methodologies used to achieve and quantify Iturin A production is crucial for replicating and building upon existing research. Below are detailed protocols for key experimental stages.
Bacterial Strain and Culture Conditions
-
Inoculum Preparation: A single colony of the desired Bacillus strain is typically inoculated into a nutrient-rich broth, such as Luria-Bertani (LB) broth, and incubated at a temperature between 30°C and 37°C for 12-24 hours with agitation.[6][9]
-
Fermentation:
-
Submerged Fermentation (SmF): The inoculum is transferred to a larger volume of production medium in an Erlenmeyer flask or a bioreactor. The culture is incubated for 48 to 192 hours at temperatures ranging from 28°C to 37°C with continuous shaking (e.g., 180-200 rpm).[3][6][10]
-
Solid-State Fermentation (SSF): A solid substrate, such as okara or other agricultural residues, is inoculated with the bacterial culture. The mixture is incubated under controlled humidity and temperature for an extended period.[1][2][7]
-
Biofilm Reactor: Specialized reactors with carriers (e.g., polyester fiber) are used to promote biofilm formation, which can enhance Iturin A production. Fermentation can be carried out in batch, fed-batch, or repeated-batch modes.[3][11]
-
Extraction of Iturin A
-
Cell Removal: The fermentation broth is centrifuged at high speed (e.g., ~10,000 x g) for 20 minutes at 4°C to separate the bacterial cells from the supernatant.[9]
-
Acid Precipitation: The pH of the cell-free supernatant is adjusted to 2.0 using a strong acid like 6N HCl. This causes the lipopeptides, including Iturin A, to precipitate out of the solution. The mixture is typically incubated at 4°C for at least 4 hours.[9][12]
-
Collection of Precipitate: The acidified supernatant is centrifuged again under the same conditions to collect the precipitated lipopeptides as a pellet.[9]
-
Solubilization: The pellet is dissolved in a suitable organic solvent, most commonly methanol.[9][12]
-
Crude Extract Preparation: The methanolic solution is concentrated using a rotary evaporator to obtain the crude lipopeptide extract.[12]
Purification and Quantification of this compound
-
Chromatographic Purification: The crude extract is further purified using techniques like solid-phase extraction (SPE) with a C18 disk or column chromatography.[12][13] A gradient elution with increasing concentrations of methanol in water is often employed to separate different lipopeptide families.[13]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for the final purification and quantification of this compound.[14][15]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase.[13]
-
Detection: The elution of compounds is monitored using a UV detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with purified this compound.
-
-
Mass Spectrometry (MS) Confirmation: The identity of the purified compound as this compound is confirmed by mass spectrometry techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[8][13] These methods provide precise molecular weight information, allowing for the identification of Iturin A isoforms.[13]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the production, extraction, and analysis of this compound from Bacillus species.
Caption: Experimental workflow for this compound production and analysis.
Regulatory Pathways of Iturin A Biosynthesis
The production of Iturin A is a complex process regulated by a network of signaling pathways. Understanding these pathways can open avenues for genetic engineering to enhance production yields. The synthesis of Iturin A is primarily controlled by the itu operon, which consists of four genes: ituA, ituB, ituC, and ituD.[16] The expression of this operon is influenced by various regulatory proteins and environmental signals. For instance, pleiotropic regulators and quorum sensing mechanisms are known to play a role in the biosynthesis of lipopeptides like Iturin A.[7] Genetic engineering approaches, such as overexpressing positive regulators (e.g., ComA, SigA) or deleting negative regulators (e.g., abrB), have been successfully employed to increase Iturin A yields.[5][6] Furthermore, strengthening the precursor supply, particularly fatty acids, has been shown to be an effective strategy for boosting production.[4][5]
The following diagram provides a simplified overview of the regulatory influences on Iturin A biosynthesis.
Caption: Simplified regulatory pathway of Iturin A biosynthesis.
References
- 1. Production of iturin A by Bacillus velezensis ND and its biological control characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Enhanced iturin a production in a two-compartment biofilm reactor by Bacillus velezensis ND [frontiersin.org]
- 4. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 5. Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemically engineering Bacillus amyloliquefaciens for increasing its antifungal activity and green antifungal lipopeptides production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 9. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced iturin a production in a two-compartment biofilm reactor by Bacillus velezensis ND - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparing methods for identifying Bacillus strains capable of producing the antifungal lipopeptide iturin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
Iturin A Demonstrates Significant Antitumor Potential in Preclinical Animal Models
A comparative analysis of the cyclic lipopeptide Iturin A showcases its efficacy in inhibiting tumor growth in animal models, positioning it as a noteworthy candidate for anticancer drug development. Experimental data reveals that Iturin A significantly suppresses tumor progression, particularly in hepatocellular carcinoma, with a distinct mechanism of action involving the induction of multiple programmed cell death pathways.
Researchers in the field of oncology and drug development are continually exploring novel compounds with potent and selective antitumor activities. Iturin A, a cyclic lipopeptide produced by Bacillus subtilis, has emerged as a promising natural compound. This guide provides a comparative overview of its antitumor potential, supported by experimental data from in vivo studies, and details its molecular mechanism of action.
Comparative Efficacy in Xenograft Models
In vivo studies are critical for validating the therapeutic potential of anticancer compounds. Iturin A has been evaluated in a hepatocellular carcinoma (HCC) xenograft model using HepG2 cells, demonstrating significant tumor suppressive effects. For a comparative perspective, its performance is juxtaposed with Doxorubicin, a standard chemotherapeutic agent, in a similar preclinical model.
Table 1: Comparison of Antitumor Efficacy in HepG2 Xenograft Mouse Models
| Compound | Dosage | Tumor Growth Inhibition (Weight) | Animal Model | Cell Line | Source |
| Iturin A | 3 mg/kg/day | 58.55% | Nude Mice | HepG2 | [1][2] |
| Doxorubicin | 4 mg/kg (twice) | ~50% (by volume) | Nude Mice | HepG2 | [3] |
Note: The comparison between Iturin A and Doxorubicin is indirect, as the data is derived from separate studies. Experimental conditions such as administration frequency and endpoint measurements may vary.
The data indicates that Iturin A, at a daily dosage of 3 mg/kg, achieves a tumor weight inhibition of 58.55% in an HCC xenograft model[1][2]. This highlights its potent antitumor activity in vivo. Notably, the study also reported that Iturin A was well-tolerated, with no significant side effects observed in the treated mice, apart from a slight disturbance in liver function[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key steps in the in vivo evaluation of Iturin A.
HepG2 Xenograft Animal Model Protocol
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the logarithmic growth phase.
-
Animal Model: Male BALB/c nude mice (athymic), typically 4-6 weeks old, are used for the study. The animals are housed in a specific pathogen-free (SPF) environment.
-
Tumor Cell Implantation: A suspension of HepG2 cells (e.g., 1 x 107 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using a caliper. The volume is calculated using the formula: (Length × Width2) / 2.
-
Treatment Regimen: Once the tumors reach a palpable size (e.g., 100-150 mm3), the mice are randomly assigned to treatment and control groups.
-
Iturin A Group: Administered Iturin A (e.g., 3 mg/kg/day) via intraperitoneal injection.[1]
-
Control Group: Administered a vehicle control (e.g., saline or PBS) following the same schedule.
-
-
Endpoint Analysis: At the end of the study period (e.g., 14-21 days), the mice are euthanized. The tumors are excised, weighed, and photographed. Tumor tissues may be further processed for immunohistochemistry (e.g., Ki67 staining to assess proliferation) or other molecular analyses[1]. Body weight and organ integrity are also assessed to evaluate toxicity[1].
Visualizing the Experimental Process and Mechanism of Action
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict the experimental workflow and the proposed signaling pathway of Iturin A.
Caption: Workflow for assessing the in vivo antitumor efficacy of Iturin A.
Molecular Mechanism of Action: A Multi-Faceted Approach to Cell Death
Iturin A exerts its anticancer effects through a complex mechanism that involves the induction of multiple forms of programmed cell death, including apoptosis, autophagy, and paraptosis[1][4]. A key aspect of its action is the generation of reactive oxygen species (ROS) and the disruption of the cell cycle[1]. Furthermore, studies on breast cancer cells have shown that Iturin A can inhibit the Akt signaling pathway[5]. The inhibition of Akt, a central protein kinase in cell survival, leads to downstream effects that promote apoptosis.
Caption: Iturin A's inhibition of the PI3K/Akt pathway promotes apoptosis.
References
- 1. Effects of Bacillus subtilis iturin A on HepG2 cells in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iturin-a-like-lipopeptides-from-bacillus-subtilis-trigger-apoptosis-paraptosis-and-autophagy-in-caco-2-cells - Ask this paper | Bohrium [bohrium.com]
- 5. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Iturin A2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Iturin A2, a cyclic lipopeptide with notable antifungal and cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While specific regulatory disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical nature, potential hazards, and general laboratory waste management principles can ensure its safe and effective disposal.
It is imperative to treat this compound as a potentially hazardous substance.[2] Although a Safety Data Sheet (SDS) for the closely related Iturin A may classify it as non-hazardous, the product information for this compound advises treating it as hazardous until more information is available.[2] Therefore, adherence to rigorous disposal standards for chemical and potentially biohazardous waste is paramount.
Key Properties for Safe Handling and Disposal
Understanding the physical and chemical properties of this compound is fundamental to managing its disposal. This data, summarized in the table below, informs the selection of appropriate solvents and containment measures.
| Property | Data | Citation |
| Physical State | Solid powder | [2] |
| Solubility | Soluble in methanol, DMSO, dimethyl formamide | [2] |
| Storage Temperature | -20°C for long-term stability | [2] |
| Chemical Class | Cyclic lipopeptide, Antibiotic | [1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste: pure solid, a solution, or contaminated labware.
1. Disposal of Solid (Pure) this compound:
-
Waste Collection: Collect solid this compound waste in a clearly labeled, sealed container. The label should include "this compound Waste," the approximate quantity, and the date.
-
Waste Stream: Dispose of the container through your institution's chemical waste management program. It should be treated as chemical waste.
2. Disposal of this compound Solutions:
-
Solvent Consideration: The disposal route for this compound solutions will be dictated by the solvent used.
-
Halogenated vs. Non-Halogenated Solvents: Segregate waste streams based on the solvent. For example, solutions of this compound in DMSO or methanol should be collected in a designated "non-halogenated solvent waste" container.
-
-
Labeling: The waste container must be clearly labeled with all its components, including "this compound" and the solvent(s) with their approximate concentrations.
-
Disposal: The container should be sent for incineration through your institution's hazardous waste disposal service.
3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered contaminated solid chemical waste.
-
Collection: Place these materials in a designated, leak-proof container or a durable, labeled bag.[3][4]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[3][4]
-
Decontamination of Glassware: For reusable glassware, a thorough decontamination procedure is necessary. This involves rinsing with a solvent known to dissolve this compound (e.g., methanol or ethanol), followed by washing with an appropriate laboratory detergent and rinsing with deionized water. The initial solvent rinse should be collected and disposed of as liquid chemical waste.
Experimental Protocol: Decontamination of Surfaces
In the event of a spill, a detailed decontamination protocol is essential.
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Absorb the Spill: If the spill is a liquid, cover it with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Initial Decontamination: Gently wipe the area with a cloth or paper towel soaked in a solvent that solubilizes this compound, such as methanol or ethanol. All cleaning materials must be disposed of as contaminated solid waste.
-
Secondary Wash: Wash the area with a laboratory detergent solution.
-
Final Rinse: Rinse the area with water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Iturin A2
For researchers, scientists, and drug development professionals, ensuring safe handling of Iturin A2 is paramount. This cyclic lipopeptide, while a promising antifungal and antitumor agent, requires careful management in a laboratory setting to minimize exposure and ensure experimental integrity.[1][2][3] The following guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is critical to prevent inhalation, dermal, and eye contact.[4]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory | N95 respirator or equivalent, especially when handling powder. |
| Body Protection | Laboratory coat. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Avoid generating dust when handling the solid form.
-
After handling, wash hands thoroughly.[4]
-
In case of accidental contact:
-
Skin: Remove contaminated clothing and rinse the affected area with water.
-
Eyes: Rinse with plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
Storage: this compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures vary by supplier, so always consult the product-specific information.
| Storage Condition | Temperature Range |
| Short-term | 2°C to 8°C |
| Long-term | -20°C |
Experimental Procedures: Preparing a Stock Solution
This compound is a solid that is soluble in several organic solvents.[4] The following is a general protocol for preparing a stock solution.
Materials:
-
This compound solid
-
Solvent of choice (e.g., methanol, DMSO, dimethylformamide)[4]
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate glassware and sterile techniques
Protocol:
-
Weigh the desired amount of this compound solid in a sterile container.
-
Add the solvent of choice to the solid.
-
Purge the solution with an inert gas to prevent oxidation.[4]
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at an appropriate temperature, typically -20°C, in a tightly sealed container.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed waste container.
-
Liquid Waste: Collect any solutions containing this compound in a clearly labeled, sealed waste container.
-
Disposal Route: All waste containing this compound should be disposed of through an approved hazardous waste program. Do not discharge down the drain. Consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
